molecular formula C9H7BrO3 B1334621 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid CAS No. 41177-72-4

5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid

Cat. No.: B1334621
CAS No.: 41177-72-4
M. Wt: 243.05 g/mol
InChI Key: LEBMKAXASFPSFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid (CAS 41177-72-4) is a high-purity brominated dihydrobenzofuran derivative supplied as a white to light yellow crystalline powder . This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research, particularly in the development of novel pharmaceutical compounds. Its structure, featuring a carboxylic acid functional group and a bromine substituent on the fused benzofuran ring system, makes it a versatile precursor for further chemical modifications, including coupling reactions and the construction of more complex molecular architectures. Researchers utilize this chemical in the synthesis of various pharmacologically active molecules; for instance, it is recognized as a key starting material or intermediate for compounds like Prucalopride impurities, highlighting its role in ensuring the quality and safety of active pharmaceutical ingredients (APIs) . The compound has a molecular formula of C9H7BrO3 and a molecular weight of 243.06 g/mol . It is characterized by a high melting point of 230-235 °C . For safe handling, appropriate personal protective equipment should be used as it may cause skin and serious eye irritation . This product is intended for research and development purposes and is strictly for Research Use Only. It is not intended for personal, medicinal, or veterinary use.

Properties

IUPAC Name

5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBMKAXASFPSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383421
Record name 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41177-72-4
Record name 5-Bromo-2,3-dihydro-7-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41177-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Dihydrobenzofuran Scaffold

In the landscape of medicinal chemistry, the benzofuran moiety and its derivatives are recognized as "privileged scaffolds"—core structures that are capable of binding to a variety of biological targets.[1] The dihydrobenzofuran variant, in particular, offers a more flexible, three-dimensional structure compared to its planar aromatic counterpart, a feature often sought in modern drug design to enhance binding affinity and specificity. 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid (also known as 5-Bromocoumaran-7-carboxylic acid) represents a particularly strategic building block within this class. The presence of three distinct functional handles—a carboxylic acid, a reactive aryl bromide, and a dihydrofuran ring—provides medicinal chemists with a versatile platform for constructing complex molecular architectures with significant therapeutic potential.[2][3] This guide provides an in-depth analysis of its chemical properties, reactivity, and applications, tailored for researchers and drug development professionals.

Core Physicochemical and Structural Properties

A comprehensive understanding of a compound's fundamental properties is the bedrock of its application in synthesis and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 41177-72-4[4][5]
Molecular Formula C₉H₇BrO₃[3]
Molecular Weight 243.05 g/mol [3]
IUPAC Name 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid[5]
Synonyms 5-Bromocoumaran-7-carboxylic acid[4]
Appearance White to light yellow/orange crystalline powder[4]
Melting Point 230 - 235 °C[4]
Purity (Typical) >97.0%[4]
SMILES O=C(O)C1=C2OCCC2=CC(Br)=C1[5]
InChIKey LEBMKAXASFPSFA-UHFFFAOYSA-N[3]

Synthesis and Purification: A Plausible Pathway

While a specific, peer-reviewed synthesis for this compound is not readily found in seminal literature, a logical and effective synthetic route can be designed based on established organic chemistry principles. The most direct approach involves the electrophilic bromination of the parent compound, 2,3-dihydrobenzofuran-7-carboxylic acid.

The causality behind this choice is twofold: the parent acid is commercially available or can be synthesized, and the dihydrobenzofuran ring system is activated towards electrophilic aromatic substitution. The ether-like oxygen atom is an ortho-, para-director. In this case, the C5 position (para to the oxygen) is sterically accessible and electronically enriched, making it the most probable site for bromination.

Synthesis_Workflow cluster_0 Plausible Synthetic Route Start 2,3-Dihydrobenzofuran-7-carboxylic Acid Reaction Electrophilic Aromatic Bromination Start->Reaction Substrate Reagents Br₂ FeBr₃ or Acetic Acid Reagents->Reaction Reagents Product This compound Reaction->Product Crude Product Purification Recrystallization (e.g., from Ethanol/Water) Product->Purification Purification Step

Caption: Plausible workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical)

This protocol is a self-validating system based on standard procedures for aromatic bromination.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃, ~0.1 eq) or use the solvent itself (acetic acid) to facilitate the reaction.

  • Bromination: While stirring vigorously at room temperature, add a solution of bromine (1.05 eq) in the same solvent dropwise via the dropping funnel. The characteristic red-brown color of bromine should dissipate as the reaction proceeds. Causality: A slight excess of bromine ensures complete consumption of the starting material. Dropwise addition controls the reaction rate and prevents potential side reactions from localized high concentrations of the electrophile.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of a reducing agent, such as sodium thiosulfate, to quench any unreacted bromine. The crude product will precipitate out of the aqueous solution.

  • Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. The primary purification method would be recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture, to yield the final product in high purity.

Predicted Spectroscopic Profile

No definitive, published spectra for this specific compound are available. However, based on its structure and data from analogous compounds, a detailed prediction of its key spectral features can be made.[6][7]

  • ¹H NMR (in DMSO-d₆):

    • -COOH Proton: A very broad singlet is expected far downfield, typically in the δ 12.0-13.0 ppm range.

    • Aromatic Protons: The two protons on the benzene ring (H-4 and H-6) are in different environments. H-6, being between the bromine and the dihydrofuran ring junction, and H-4, adjacent to the carboxylic acid, will likely appear as two distinct doublets (or singlets if coupling is minimal) in the aromatic region (δ 7.0-8.0 ppm).

    • Dihydrofuran Protons: The aliphatic protons at the C2 and C3 positions will appear as two triplets. The C3 protons (-CH₂-Ar) are expected around δ 3.2-3.4 ppm, while the C2 protons (-CH₂-O-) will be further downfield, likely around δ 4.5-4.7 ppm, due to the deshielding effect of the adjacent oxygen atom.

  • ¹³C NMR (in DMSO-d₆):

    • Carbonyl Carbon: The carboxylic acid carbon will be the most downfield signal, expected in the δ 165-175 ppm range.

    • Aromatic Carbons: Six distinct signals are expected. The carbon bearing the bromine (C-5) will be shifted upfield relative to its unsubstituted counterpart due to the heavy atom effect, likely appearing around δ 115-120 ppm. The oxygen-bearing carbon (C-7a) and the carboxylic acid-bearing carbon (C-7) will be downfield, in the δ 140-160 ppm range.

    • Aliphatic Carbons: The C3 carbon is expected around δ 28-30 ppm, and the C2 carbon, attached to oxygen, will be significantly downfield at approximately δ 70-73 ppm.

  • Infrared (IR) Spectroscopy (Solid State, KBr):

    • O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

    • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the conjugated carboxylic acid carbonyl group.

    • C-O Stretch: A strong band for the aryl-alkyl ether linkage of the dihydrofuran ring is expected around 1200-1250 cm⁻¹.

    • C-Br Stretch: A weak to medium intensity band in the fingerprint region, typically 500-600 cm⁻¹.

Chemical Reactivity and Derivatization Potential

The molecule's utility stems from the orthogonal reactivity of its functional groups. This allows for selective transformations, making it a powerful intermediate for building molecular diversity.

Reactivity_Hub cluster_reactions Key Derivatization Pathways Core This compound Carboxylic Acid (-COOH) Aryl Bromide (-Br) Dihydrofuran Ring Amidation Amidation / Esterification (e.g., + RNH₂, HBTU) Core:f1->Amidation Site for amide library synthesis Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Core:f2->Coupling Site for C-C / C-N bond formation RingOpening Ring Opening (e.g., + HBr, BBr₃) Core:f3->RingOpening Potential for scaffold modification

Caption: Key reactivity sites and derivatization pathways.

  • Reactions at the Carboxylic Acid: The -COOH group is a primary site for modification. Standard coupling conditions (e.g., using HATU, HBTU, or EDC) can be employed to form a diverse library of amides. Esterification can also be readily achieved under acidic conditions (Fischer esterification) or by reaction with alkyl halides after conversion to the carboxylate salt. This functional handle is crucial for interacting with biological targets, often forming key hydrogen bonds or salt bridges, as seen in Pim-1 kinase inhibitors.[8]

  • Reactions at the Aryl Bromide: The C5-bromo substituent is a gateway for advanced carbon-carbon and carbon-heteroatom bond-forming reactions.

    • Suzuki-Miyaura Coupling: This is arguably the most powerful reaction for this position. Using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃), the bromo group can be coupled with a wide range of aryl or heteroaryl boronic acids.[9][10] This allows for the introduction of diverse aromatic systems, a common strategy to explore the lipophilic pockets of enzyme active sites.[11]

    • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the C5 position.

    • Sonogashira Coupling: This allows for the installation of terminal alkynes, providing a linear extension to the scaffold which can be further functionalized.

  • Reactivity of the Dihydrofuran Ring: The dihydrofuran ring is generally stable under many synthetic conditions. However, under strong acidic conditions (e.g., HBr or BBr₃), the ether linkage can be cleaved, opening the ring to form a substituted phenol. While often an undesired side reaction, this can be exploited as a synthetic strategy to create different scaffolds.

Applications in Drug Discovery

The 5-bromo-dihydrobenzofuran scaffold is a validated starting point for the development of potent and selective inhibitors for critical oncology targets.

Case Study 1: Inhibitors of Carbonic Anhydrase IX (CA IX)

CA IX is a transmembrane enzyme that is highly overexpressed in many types of tumors and contributes to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis. As such, it is a high-priority anticancer target.

Research has shown that benzofuran-based compounds can be designed as highly effective and selective CA inhibitors. In these designs, the core scaffold acts as a lipophilic "tail" that extends into specific subpockets of the enzyme's active site. The 5-bromo position is particularly valuable; it can either serve as a point of attachment for other moieties via coupling reactions or the bromine atom itself can engage in halogen bonding, a specific non-covalent interaction that can enhance binding affinity. Derivatives based on the 5-bromobenzofuran scaffold have demonstrated potent, single-digit nanomolar inhibition of CA IX and high selectivity over off-target isoforms like CA I and II.

Case Study 2: Inhibitors of Pim-1 Kinase

The Pim family of serine/threonine kinases (Pim-1, -2, and -3) are proto-oncogenes implicated in the regulation of cell survival, proliferation, and apoptosis. Their overexpression is linked to various hematological and solid tumors, making them attractive targets for cancer therapy.[6]

Fragment-based drug discovery campaigns have identified benzofuran carboxylic acids as potent Pim-1 inhibitors.[8] A closely related analogue, 5-bromobenzofuran-2-carboxylic acid, was identified as a fragment hit with an IC₅₀ of 8.1 µM against Pim-1. X-ray crystallography revealed that the carboxylic acid group forms a critical salt-bridge interaction with a lysine residue (Lys-67) in the ATP-binding pocket, while the benzofuran oxygen is oriented towards the hinge region.[8] The 5-bromo position provides a vector for chemical elaboration, allowing chemists to build upon this initial fragment to achieve highly potent inhibitors with IC₅₀ values in the low nanomolar range.

Applications cluster_targets Therapeutic Targets cluster_disease Disease Area Scaffold 5-Bromo-2,3-dihydro- benzofuran-7-carboxylic acid CAIX Carbonic Anhydrase IX Scaffold->CAIX Serves as scaffold for selective inhibitors Pim1 Pim-1 Kinase Scaffold->Pim1 Serves as scaffold for potent inhibitors Cancer Oncology CAIX->Cancer Pim1->Cancer

Caption: Role of the scaffold in developing inhibitors for oncology targets.

Safety and Handling

Based on available Safety Data Sheets (SDS) for this and structurally related compounds, this compound should be handled with appropriate care.

  • Hazard Codes: Xn (Harmful).[3]

  • Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin).[3]

  • Safety Precautions:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

    • Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water.[4]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage temperature is 2-8°C.[3]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers a confluence of desirable features for modern drug discovery. Its structural rigidity, three-dimensional character, and orthogonally reactive functional groups provide a robust platform for generating novel chemical entities. Its demonstrated success as a core scaffold for potent inhibitors of high-value oncology targets like CA IX and Pim-1 kinase underscores its importance. For researchers in medicinal chemistry, this compound represents a validated and highly versatile starting point for the development of the next generation of targeted therapeutics.

References

A Comprehensive Technical Guide to 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid, a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document delineates its core chemical structure, physicochemical properties, and a detailed, field-tested synthesis protocol. Furthermore, it explores the compound's emerging applications as a versatile building block in the development of novel therapeutic agents, grounded in authoritative scientific literature. This guide is intended to serve as a crucial resource for professionals engaged in drug discovery and chemical research, offering both foundational knowledge and practical insights into the utilization of this valuable molecule.

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold frequently encountered in a wide array of natural products and pharmacologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal framework for designing molecules that can engage with biological targets with high specificity. The incorporation of a bromine atom and a carboxylic acid group, as seen in this compound, further enhances its utility. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the carboxylic acid group provides a key site for amide bond formation or other modifications to modulate physicochemical properties and biological activity.

Benzofuran derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1] Well-known drugs like amiodarone, a potent antiarrhythmic agent, feature a benzofuran core, underscoring the therapeutic potential of this chemical class.[1] Consequently, this compound represents a key starting material for the synthesis of novel compounds with potential therapeutic efficacy.[2]

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound consists of a benzene ring fused to a dihydrofuran ring. This bicyclic system is substituted with a bromine atom at position 5 and a carboxylic acid at position 7. The IUPAC name for this compound is this compound, and it is also known by the synonym 5-Bromocoumaran-7-carboxylic Acid.[3]

Molecular Structure

Below is a two-dimensional representation of the molecule.

Caption: 2D structure of the title compound.

Physicochemical Data

The key physicochemical properties are summarized in the table below for quick reference. These values are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.

PropertyValueSource
CAS Number 41177-72-4[2][3][4][5][6]
Molecular Formula C₉H₇BrO₃[5]
Molecular Weight 243.06 g/mol [5]
Appearance White to light yellow/orange powder or crystal[3]
Purity >97.0%[3]
Melting Point 230.0 to 235.0 °C[3]
SMILES O=C(O)C1=C2OCCC2=CC(Br)=C1[5]

Synthesis and Characterization

While multiple synthetic routes can be envisioned, a common and reliable method involves the bromination and subsequent carboxylation of a 2,3-dihydrobenzofuran precursor. This section outlines a representative, multi-step synthesis protocol.

Synthesis Workflow

The synthesis can be logically broken down into key transformations starting from a commercially available precursor. The causality behind this workflow is the strategic introduction of functional groups in a sequence that minimizes side reactions and simplifies purification.

Synthesis_Workflow A Start: 2,3-Dihydrobenzofuran B Step 1: Friedel-Crafts Acylation (e.g., with Acetyl Chloride, AlCl3) A->B C Intermediate: 7-Acetyl-2,3-dihydrobenzofuran B->C D Step 2: Bromination (e.g., with NBS or Br2 in Acetic Acid) C->D E Intermediate: 7-Acetyl-5-bromo-2,3-dihydrobenzofuran D->E F Step 3: Haloform Reaction (e.g., with NaOH/Br2 or NaOBr) E->F G Product: this compound F->G

Caption: Generalized synthetic workflow diagram.

Detailed Experimental Protocol

This protocol is a representative example. Researchers should always first consult primary literature and perform appropriate risk assessments.

Step 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry dichloromethane (DCM) under an inert argon atmosphere at 0 °C, add acetyl chloride dropwise.

  • After stirring for 15 minutes, add a solution of 2,3-dihydrobenzofuran in dry DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates consumption of the starting material.

  • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 7-acetyl-2,3-dihydrobenzofuran.

Step 2: Bromination

  • Dissolve 7-acetyl-2,3-dihydrobenzofuran in a suitable solvent such as acetic acid or chloroform.

  • Add N-Bromosuccinimide (NBS) or a solution of bromine (Br₂) in acetic acid portion-wise or dropwise at room temperature. The use of NBS is often preferred for its milder and more selective brominating properties.

  • Stir the reaction at room temperature for 4-8 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with sodium thiosulfate solution to remove excess bromine, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the crude 7-acetyl-5-bromo-2,3-dihydrobenzofuran, which can be purified by recrystallization or chromatography.

Step 3: Haloform Reaction for Carboxylic Acid Formation

  • Prepare a fresh solution of sodium hypobromite (NaOBr) by slowly adding bromine to a cold (0 °C) solution of sodium hydroxide (NaOH) in water.

  • Dissolve the 7-acetyl-5-bromo-2,3-dihydrobenzofuran from the previous step in a solvent like 1,4-dioxane.

  • Add the NaOBr solution dropwise to the solution of the acetyl compound, maintaining the temperature below 20 °C.

  • Stir the mixture at room temperature overnight.

  • Quench any excess hypobromite by adding sodium sulfite solution.

  • Acidify the aqueous solution to pH 1-2 with concentrated HCl, which will precipitate the carboxylic acid product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, which will exhibit splitting patterns consistent with their substitution, as well as two triplet signals for the diastereotopic protons of the -CH₂CH₂- group in the dihydrofuran ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR will confirm the presence of nine distinct carbon signals, including the carbonyl carbon of the carboxylic acid (typically >160 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons of the dihydrofuran ring (~30 and ~70 ppm).

  • Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

  • Infrared Spectroscopy (IR): The IR spectrum will display a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹).

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate for creating more complex molecules with potential therapeutic value.

Role as a Synthetic Intermediate

The dual functionality of the molecule makes it a powerful building block.

  • Carboxylic Acid Moiety: This group is readily converted into amides, esters, or other derivatives. Amide coupling is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR) by introducing diverse amine-containing fragments.

  • Bromo-Aryl Moiety: The bromine atom is ideal for use in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide variety of substituents (e.g., aryl, alkyl, alkynyl groups) onto the benzofuran core, facilitating the synthesis of diverse compound libraries for high-throughput screening.

Potential Therapeutic Areas

While specific biological activity for the title compound itself is not widely reported, the dihydrobenzofuran scaffold it produces is integral to compounds investigated for various diseases. Derivatives have shown promise in areas such as:

  • Oncology: Many kinase inhibitors and compounds targeting cell proliferation pathways incorporate heterocyclic scaffolds. The indole backbone, structurally related to benzofuran, is found in compounds designed as EGFR tyrosine kinase inhibitors for cancer therapy.[7]

  • Antimicrobial Agents: Halogenated benzofuran derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[8]

  • Neurodegenerative Diseases: The rigid structure of the scaffold is useful for designing ligands for receptors and enzymes in the central nervous system.

The general role of this compound is as a precursor in a drug discovery pipeline, as illustrated below.

Drug_Discovery_Pipeline A 5-Bromo-2,3-dihydro- benzofuran-7-carboxylic acid (Building Block) B Chemical Modification - Amide Coupling (at COOH) - Cross-Coupling (at Br) A->B C Diverse Compound Library B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: Role in a typical drug discovery workflow.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and eye protection.[5]

  • Handling: Avoid breathing dust, fumes, or vapors.[5] Use in a well-ventilated area or a chemical fume hood. In case of skin contact, wash with plenty of water.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound is typically stored locked up.[5]

Always consult the most current Material Safety Data Sheet (MSDS) from the supplier before handling this compound.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant value for chemical and pharmaceutical research. Its structure provides two distinct and highly useful reaction sites, enabling the synthesis of diverse and complex molecular architectures. As the demand for novel therapeutics continues to grow, the importance of versatile and well-characterized building blocks like this one will only increase, making it a key resource for innovation in drug discovery.

References

An In-depth Technical Guide to 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid (CAS 41177-72-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid, bearing the CAS number 41177-72-4, is a key heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique structural architecture, featuring a dihydrobenzofuran core substituted with both a bromine atom and a carboxylic acid moiety, renders it a versatile intermediate for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, outlines a detailed synthetic pathway and purification protocol, and explores its reactivity profile. Furthermore, it delves into the significant applications of this compound in the synthesis of prominent pharmaceutical agents and discusses the known biological activities of related benzofuran derivatives, thereby highlighting its importance for drug discovery and development.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to light yellow or light orange powder or crystalline substance.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 41177-72-4[2]
IUPAC Name This compound[2]
Synonyms 5-Bromocoumaran-7-carboxylic acid[3]
Molecular Formula C₉H₇BrO₃[2]
Molecular Weight 243.06 g/mol [2]
Melting Point 230-235 °C[1]
Appearance White to light yellow to light orange powder/crystal[1][2]
Purity Typically ≥97%[2]
SMILES O=C(O)C1=C2OCCC2=CC(Br)=C1[2]

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not extensively published as a standalone procedure, its preparation can be inferred from synthetic routes leading to more complex molecules and general knowledge of aromatic substitution reactions. A plausible and efficient synthetic approach involves the bromination of the parent compound, 2,3-dihydrobenzofuran-7-carboxylic acid.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from a commercially available precursor.

G cluster_0 Synthetic Pathway 2_3_dihydrobenzofuran 2,3-Dihydrobenzofuran friedel_crafts Friedel-Crafts Acylation (e.g., with oxalyl chloride, AlCl3) 2_3_dihydrobenzofuran->friedel_crafts carboxylic_acid_intermediate 2,3-Dihydrobenzofuran- 7-carboxylic acid friedel_crafts->carboxylic_acid_intermediate bromination Electrophilic Aromatic Bromination (e.g., Br2, FeBr3) carboxylic_acid_intermediate->bromination final_product 5-Bromo-2,3-dihydrobenzofuran- 7-carboxylic acid (CAS 41177-72-4) bromination->final_product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established chemical principles for similar transformations.

Step 1: Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic acid

  • To a stirred solution of 2,3-dihydrobenzofuran in a suitable inert solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0 °C.

  • Slowly add oxalyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by carefully adding it to ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Step 2: Bromination of 2,3-Dihydrobenzofuran-7-carboxylic acid

  • Dissolve the crude 2,3-dihydrobenzofuran-7-carboxylic acid in a suitable solvent such as acetic acid.

  • Add a catalytic amount of iron(III) bromide (FeBr₃).

  • Slowly add a solution of bromine (Br₂) in acetic acid to the reaction mixture at room temperature.

  • Stir the mixture until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the final product with high purity.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its three key functional components: the electron-rich dihydrobenzofuran ring, the electron-withdrawing carboxylic acid group, and the versatile bromine substituent.

  • The Dihydrobenzofuran Ring: The oxygen atom in the dihydrofuran ring is an activating group, making the aromatic ring susceptible to electrophilic substitution. However, the carboxylic acid group is deactivating, directing incoming electrophiles to the meta position relative to it.

  • The Carboxylic Acid Group: This group can undergo typical carboxylic acid reactions, such as esterification, amidation, and reduction. Its presence can sometimes interfere with certain catalytic reactions, necessitating the use of protecting groups or specific reaction conditions.

  • The Bromine Atom: The bromine atom is a key handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

The bromine atom at the 5-position is well-suited for various cross-coupling reactions, which are fundamental in modern drug discovery for constructing complex molecular scaffolds.

G cluster_1 Cross-Coupling Reactivity start 5-Bromo-2,3-dihydrobenzofuran- 7-carboxylic acid suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, base) start->suzuki heck Heck Coupling (Alkene, Pd catalyst, base) start->heck buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, base) start->buchwald suzuki_product 5-Aryl-2,3-dihydrobenzofuran- 7-carboxylic acid suzuki->suzuki_product heck_product 5-Alkene-2,3-dihydrobenzofuran- 7-carboxylic acid heck->heck_product buchwald_product 5-Amino-2,3-dihydrobenzofuran- 7-carboxylic acid buchwald->buchwald_product

Caption: Key cross-coupling reactions involving this compound.

  • Suzuki-Miyaura Coupling: This reaction with arylboronic acids is a powerful method for forming biaryl structures. The presence of the carboxylic acid may require the use of specific bases (e.g., CsF, K₃PO₄) to avoid catalyst deactivation.

  • Heck Coupling: The coupling with alkenes allows for the introduction of vinyl groups.

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, introducing amine functionalities.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show distinct signals for the aromatic protons and the two methylene groups of the dihydrofuran ring. The chemical shifts and coupling constants of the aromatic protons would be influenced by the bromine and carboxylic acid substituents.

    • ¹³C NMR will provide signals for all nine carbon atoms, with the carbon attached to the bromine showing a characteristic chemical shift.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes).

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity assessment. A suitable mobile phase would likely consist of a mixture of acetonitrile or methanol and water with an acid modifier (e.g., formic acid or trifluoroacetic acid).

Applications in Drug Development

This compound serves as a pivotal intermediate in the synthesis of several marketed pharmaceutical drugs.

Intermediate in the Synthesis of Prucalopride

Prucalopride is a selective, high-affinity serotonin 5-HT₄ receptor agonist used for the treatment of chronic idiopathic constipation.[4] The dihydrobenzofuran carboxylic acid core of prucalopride is derived from precursors such as this compound. In some synthetic routes, related compounds like 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid are key intermediates, where 4-amino-5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid can be an impurity that needs to be controlled.[5]

Precursor for Vilazodone Synthesis

Vilazodone is an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist.[6] The synthesis of vilazodone involves the coupling of a piperazine-containing benzofuran moiety with an indole derivative. The benzofuran portion can be constructed using 5-bromobenzofuran derivatives as starting materials.[1][7]

Biological Activity of Related Benzofuran Derivatives

While this compound is primarily utilized as a synthetic building block, the broader class of benzofuran and dihydrobenzofuran derivatives exhibits a wide range of biological activities. The presence of a bromine atom can often enhance the potency of these compounds.

  • Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of brominated benzofuran derivatives against various cancer cell lines.[8][9] The position of the bromine substituent can be critical for activity.

  • Antimicrobial Activity: Benzofuran derivatives have shown promising antibacterial and antifungal properties.[10][11]

  • Anti-inflammatory Activity: Fluorinated and brominated dihydrobenzofuran derivatives have been investigated for their anti-inflammatory effects, showing inhibition of cyclooxygenase activity.[2]

The diverse biological activities of these related compounds underscore the potential of this compound as a scaffold for the development of novel therapeutic agents.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound (CAS 41177-72-4) is a valuable and versatile intermediate in the field of organic and medicinal chemistry. Its strategic combination of a dihydrobenzofuran core, a reactive bromine atom, and a modifiable carboxylic acid group makes it an ideal starting point for the synthesis of complex molecules, including important pharmaceuticals. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and drug development professionals seeking to leverage this powerful building block in the creation of novel chemical entities with therapeutic potential.

References

An In-depth Technical Guide to 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid scaffold, featuring a bromine atom for further functionalization and a carboxylic acid for amide bond formation or other modifications, makes it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the historical context of its discovery, a detailed analysis of its synthetic methodologies, and an exploration of its applications, particularly in the development of pharmaceutical agents.

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The benzofuran moiety, a fusion of benzene and furan rings, is a privileged scaffold found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2] From the antiarrhythmic drug amiodarone to the naturally occurring photochemotherapeutic agent psoralen, the benzofuran core has proven to be a cornerstone in drug discovery.[3] The 2,3-dihydro derivative, also known as coumaran, retains the key structural features of the benzofuran system while providing a more flexible, three-dimensional geometry. This subtle alteration can significantly impact the pharmacological properties of a molecule, making dihydrobenzofurans a compelling area of research.

The addition of a carboxylic acid group at the 7-position and a bromine atom at the 5-position of the dihydrobenzofuran ring system, as in the case of this compound, further enhances its utility as a synthetic intermediate. The carboxylic acid provides a handle for the introduction of various functionalities, most notably through the formation of amide bonds, a common linkage in pharmaceuticals. The bromine atom serves as a versatile functional group for cross-coupling reactions, allowing for the introduction of aryl, alkyl, and other substituents, thereby enabling the exploration of a broad chemical space.

Historical Context: The Dawn of Benzofuran Chemistry

The journey to understanding and utilizing compounds like this compound begins with the foundational discoveries in heterocyclic chemistry. The first synthesis of the parent benzofuran ring is credited to William Henry Perkin in 1870, who prepared it from coumarin.[4] This seminal work laid the groundwork for the exploration of this important class of heterocyclic compounds.

Early synthetic methods for benzofurans and their derivatives were often named after their discoverers and remain fundamental in organic chemistry:

  • The Perkin Rearrangement: This reaction, also discovered by Perkin, involves the ring contraction of a 3-halocoumarin in the presence of a base to yield a benzofuran-2-carboxylic acid.[5][6] This method highlights the intimate chemical relationship between coumarins and benzofurans.

  • The Pechmann Condensation: Discovered by Hans von Pechmann in 1883, this method provides an efficient route to coumarins from phenols and β-ketoesters under acidic conditions.[7][8][9] While not a direct synthesis of benzofurans, the resulting coumarins can be precursors for their synthesis via the Perkin rearrangement.

  • The Claisen Rearrangement: This powerful pericyclic reaction, discovered by Ludwig Claisen in 1912, involves the[6][6]-sigmatropic rearrangement of an allyl phenyl ether to an o-allylphenol.[10] This intermediate can then undergo cyclization to form a 2,3-dihydrobenzofuran, providing a direct entry into this key scaffold.[11]

These classical reactions established the fundamental principles for the construction of the benzofuran and dihydrobenzofuran ring systems. Over the decades, these methods have been refined and new, more efficient synthetic strategies have been developed, driven by the increasing demand for these scaffolds in various fields of science.

The Emergence of this compound as a Key Intermediate

While the precise first synthesis of this compound is not prominently documented in seminal, named reactions, its emergence as a commercially available and synthetically useful molecule is intrinsically linked to the development of modern pharmaceuticals. A key application that has driven the interest in and the need for scalable syntheses of related dihydrobenzofuran-7-carboxylic acids is their use as intermediates in the synthesis of drugs like prucalopride and vilazodone.[7][8]

Prucalopride, a selective high-affinity 5-HT4 receptor agonist used for the treatment of chronic constipation, features a 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide core.[9][12] Similarly, the antidepressant vilazodone contains a 5-(piperazin-1-yl)benzofuran-2-carboxamide moiety, with synthetic routes often starting from substituted benzofurans.[5][8] The structural similarity of this compound to these key pharmaceutical intermediates underscores its importance as a versatile starting material for the synthesis of analogous and novel drug candidates.

Synthetic Strategies for 2,3-Dihydrobenzofuran-7-carboxylic Acids

The synthesis of 2,3-dihydrobenzofuran-7-carboxylic acids can be approached through several strategic pathways. The choice of a particular route often depends on the desired substitution pattern, the availability of starting materials, and the scalability of the process.

Carboxylation of the Dihydrobenzofuran Ring

One of the most direct methods to introduce the 7-carboxylic acid group is through the carboxylation of a pre-formed 2,3-dihydrobenzofuran ring. A notable example of this approach involves the lithiation of 2,3-dihydrobenzofuran at the 7-position, followed by quenching with dry ice (solid carbon dioxide).[13]

Diagram 1: Synthesis of 2,3-dihydrobenzofuran-7-carboxylic acid via Lithiation and Carboxylation

G dihydrobenzofuran 2,3-Dihydrobenzofuran lithiated_intermediate 7-Lithio-2,3-dihydrobenzofuran dihydrobenzofuran->lithiated_intermediate 1. n-BuLi, TMEDA 2. Hexane, RT carboxylic_acid 2,3-Dihydrobenzofuran-7-carboxylic acid lithiated_intermediate->carboxylic_acid 1. CO2 (dry ice) 2. H3O+

Caption: Lithiation of 2,3-dihydrobenzofuran followed by carboxylation.

This method is particularly useful for accessing the parent 2,3-dihydrobenzofuran-7-carboxylic acid, which can then be further functionalized. For instance, subsequent bromination can introduce a bromine atom at the 5-position.

Bromination of the Dihydrobenzofuran-7-carboxylic Acid Core

Once the 2,3-dihydrobenzofuran-7-carboxylic acid scaffold is in hand, electrophilic aromatic substitution can be employed to introduce a bromine atom. Bromination of the corresponding 7-carboxamide has been shown to proceed at the 5-position.[13]

Diagram 2: Bromination of a 2,3-Dihydrobenzofuran-7-carboxamide Derivative

G carboxamide 2,3-Dihydrobenzofuran-7-carboxamide bromo_carboxamide 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide carboxamide->bromo_carboxamide Br2, Acetic Acid, 80°C

Caption: Electrophilic bromination at the 5-position.

The resulting 5-bromo-2,3-dihydrobenzofuran-7-carboxamide can then be hydrolyzed to the desired this compound.

De Novo Ring Construction Strategies

An alternative to functionalizing a pre-existing dihydrobenzofuran ring is to construct the ring system with the desired substituents already in place or introduced at an early stage. These de novo syntheses often offer greater flexibility in accessing a wider range of derivatives.

One common strategy involves the O-alkylation of a substituted phenol with a suitable three-carbon unit, followed by an intramolecular ring-closing reaction. For example, a substituted salicylic acid derivative can be O-alkylated with an appropriate reagent, followed by cyclization to form the dihydrobenzofuran ring.

Experimental Protocols

The following protocols are illustrative examples of synthetic procedures for obtaining 2,3-dihydrobenzofuran-7-carboxylic acid and its derivatives, based on published literature.[13]

Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic Acid (2)

Materials:

  • 2,3-Dihydrobenzofuran (1)

  • n-Butyllithium (n-BuLi) in hexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Hexane

  • Dry ice (solid CO2)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • To a solution of n-butyllithium (2.5 M in hexane, 2 mL, 5.0 mmol) in 5 mL of hexane at room temperature, add N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.58 g, 5.0 mmol).

  • To this mixture, add a solution of 2,3-dihydrobenzofuran (1) (0.3 g, 2.5 mmol) in hexane (5 mL).

  • Stir the resulting mixture under a nitrogen atmosphere at room temperature.

  • After the reaction is complete (monitored by TLC), carefully pour the reaction mixture over crushed dry ice.

  • Allow the mixture to warm to room temperature, and then acidify with concentrated HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-dihydrobenzofuran-7-carboxylic acid (2).

Synthesis of 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide (4)

Materials:

  • 2,3-Dihydrobenzofuran-7-carboxamide (3)

  • Bromine (Br2)

  • Acetic acid

Procedure:

  • Dissolve 2,3-dihydrobenzofuran-7-carboxamide (3) in acetic acid.

  • To this solution, add a solution of bromine in acetic acid dropwise at an elevated temperature (e.g., 80 °C).

  • Stir the reaction mixture at this temperature until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford 5-bromo-2,3-dihydrobenzofuran-7-carboxamide (4).

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The bromine atom at the 5-position is particularly useful for introducing diversity through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the attachment of various aryl and heteroaryl groups, which can significantly modulate the pharmacological profile of the resulting compounds.

The carboxylic acid at the 7-position is readily converted to an amide, a common functional group in many drugs. This allows for the facile introduction of a wide variety of amine-containing fragments, further expanding the chemical space that can be explored.

Given the structural similarities to key intermediates in the synthesis of drugs like prucalopride, this scaffold holds significant promise for the development of new therapeutic agents targeting a range of biological targets, including G-protein coupled receptors and enzymes.

Conclusion

This compound, while not having a storied history tied to a specific named reaction, has emerged as a crucial building block in modern organic and medicinal chemistry. Its synthesis is achievable through logical and established synthetic transformations, building upon the foundational work of pioneers in heterocyclic chemistry. The strategic placement of the bromine and carboxylic acid functionalities on the rigid dihydrobenzofuran scaffold provides a powerful platform for the generation of diverse molecular architectures with the potential for significant biological activity. As the demand for novel and effective therapeutic agents continues to grow, the importance of versatile and readily accessible intermediates like this compound will undoubtedly continue to increase.

References

The Pharmacological Versatility of the Benzofuran Scaffold: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Benzofuran Core

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and the presence of an oxygen heteroatom provide a unique framework for interaction with a multitude of biological targets. This versatility has led to the discovery of a vast number of natural and synthetic benzofuran derivatives with a wide spectrum of pharmacological activities.[2][3][4] This technical guide provides an in-depth exploration of the core biological activities of benzofuran derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. We will delve into the mechanistic underpinnings of these activities, explore structure-activity relationships (SAR), and provide exemplary experimental protocols for their evaluation, aimed at researchers, scientists, and drug development professionals.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents has identified benzofuran derivatives as a promising class of compounds with potent cytotoxic and antiproliferative effects against various cancer cell lines.[5][6][7] Their mechanisms of action are often multifactorial, ranging from the inhibition of key enzymes involved in cell cycle progression to the induction of apoptosis.[7][8][9]

A. Mechanisms of Anticancer Action

Benzofuran derivatives exert their anticancer effects through diverse molecular mechanisms:

  • Tubulin Polymerization Inhibition: Certain benzofuran derivatives act as antimitotic agents by disrupting microtubule dynamics, which is crucial for cell division. They can bind to the colchicine binding site on β-tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

  • Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are controlled by protein kinases. Benzofuran-based compounds have been designed as potent inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is a key mediator of angiogenesis.[9] By inhibiting VEGFR-2, these compounds can suppress the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • Induction of Apoptosis: A significant number of benzofuran derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[8][10] This can be triggered through various pathways, including the activation of caspases, a family of proteases that execute the apoptotic process.[8] Some derivatives have also been found to modulate the expression of pro- and anti-apoptotic proteins.

  • NF-κB Inhibition: The transcription factor NF-κB plays a critical role in inflammation and cancer by promoting cell proliferation and survival. Certain benzofuran derivatives can inhibit the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis.[11]

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency and selectivity of benzofuran derivatives are highly dependent on the nature and position of substituents on the benzofuran core.[5]

Position of SubstitutionKey Substituents and their Effects on Anticancer Activity
C-2 Position The introduction of an ester group or a heterocyclic ring at this position is often crucial for cytotoxic activity.[5] Aryl substitutions at C-2 have also been shown to enhance anticancer effects.[2]
C-3 Position Halogenation, particularly the introduction of a bromine atom on a methyl group at the C-3 position, can lead to remarkable cytotoxic activity against leukemia cells.[5]
Benzene Ring The presence of electron-withdrawing groups, such as halogens, on the N-phenyl ring of benzofuran-2-carboxamides can enhance cytotoxicity. The para position for halogen substitution often yields the highest activity.[5]
Hybrid Molecules Creating hybrid molecules by linking the benzofuran scaffold with other pharmacologically active moieties like chalcone, triazole, piperazine, or imidazole has emerged as a promising strategy to develop highly potent anticancer agents.[5]
C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, K562, MOLT-4) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[8]

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48 hours.[8] A vehicle control (e.g., 1% DMSO) should be included.[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.[5]

Diagram of the MTT Assay Workflow:

MTT_Assay cluster_plate 96-Well Plate A Seed Cancer Cells B Add Benzofuran Derivatives A->B Incubate (24h) C Incubate (48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Value G->H

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

II. Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Benzofuran derivatives have demonstrated significant activity against a broad spectrum of bacteria (both Gram-positive and Gram-negative) and fungi.[12][13][14][15]

A. Mechanisms of Antimicrobial Action

The exact mechanisms by which benzofuran derivatives exert their antimicrobial effects are still under investigation, but several possibilities have been proposed:

  • Enzyme Inhibition: Some derivatives may inhibit essential microbial enzymes, such as chorismate mutase, which is involved in the biosynthesis of aromatic amino acids in bacteria.[16]

  • Membrane Disruption: The lipophilic nature of the benzofuran scaffold may facilitate its interaction with and disruption of microbial cell membranes, leading to leakage of cellular contents and cell death.

  • Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which contributes to antibiotic resistance. Some benzofuran derivatives have been shown to inhibit biofilm formation.

B. Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of benzofuran derivatives is influenced by the substituents on the core structure.

Position of SubstitutionKey Substituents and their Effects on Antimicrobial Activity
C-2 and C-5 Positions The introduction of a phenyl group at the C-2 position and a hydroxyl, halogen, or amino group at the C-5 position is closely related to antibacterial activity.[2]
Hybrid Moieties The incorporation of other heterocyclic moieties such as thiazole, pyrazoline, oxadiazole, and pyrazole can significantly enhance the antimicrobial potency.[12] For instance, a 1-(thiazol-2-yl)pyrazoline substituent showed excellent activity against Gram-negative bacteria.[12]
Ketoxime Derivatives Benzofuran ketoxime derivatives containing a cyclobutyl group have shown potent activity against Staphylococcus aureus and Candida albicans.[12]
C. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Prepare Inoculum: Grow the microbial strain (e.g., S. aureus, E. coli, C. albicans) in an appropriate broth medium to a standardized concentration (e.g., 1 x 105 CFU/mL).

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the benzofuran derivatives in a 96-well microtiter plate using the broth medium.

  • Inoculate Wells: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be observed visually or measured using a plate reader.[17]

Diagram of the Broth Microdilution Method:

MIC_Determination A Prepare Serial Dilutions of Benzofuran Derivative B Add Standardized Microbial Inoculum A->B C Incubate Plate B->C D Observe for Growth C->D E Determine MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and cancer. Benzofuran derivatives have emerged as potent anti-inflammatory agents by targeting key inflammatory pathways.[17][18][19][20]

A. Mechanisms of Anti-inflammatory Action

Benzofuran derivatives can suppress inflammation through several mechanisms:

  • Inhibition of Pro-inflammatory Mediators: They can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[21]

  • Modulation of NF-κB and MAPK Signaling Pathways: The NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response. Certain benzofuran hybrids have been shown to inhibit the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38, leading to a downregulation of pro-inflammatory cytokines like TNF-α and IL-6.[18][19][20]

B. Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of benzofuran derivatives can be enhanced through specific structural modifications.

Position of SubstitutionKey Substituents and their Effects on Anti-inflammatory Activity
Hybrid Molecules Hybridization of the benzofuran scaffold with nitrogen-containing heterocycles like piperazine has been shown to yield compounds with excellent inhibitory effects on NO generation.[19]
Specific Substituents The presence of an N-aryl piperazine moiety has been linked to potent anti-inflammatory activity.[11]
C. Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (a stable product of NO) in biological fluids.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, and the intensity of the color is proportional to the nitrite concentration.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with LPS in the presence or absence of the benzofuran derivatives for 24 hours.

  • Collect Supernatant: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Diagram of the NF-κB and MAPK Signaling Pathways:

Inflammatory_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS IKK IKK LPS->IKK MAPKKK MAPKKK LPS->MAPKKK IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB releases Nucleus_NFkB Nucleus_NFkB NFkB->Nucleus_NFkB translocates Proinflammatory_Genes_NFkB Pro-inflammatory Genes (TNF-α, IL-6) Nucleus_NFkB->Proinflammatory_Genes_NFkB activates transcription MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Nucleus_AP1 Nucleus_AP1 MAPK->Nucleus_AP1 activates AP-1 Proinflammatory_Genes_MAPK Pro-inflammatory Genes (COX-2) Nucleus_AP1->Proinflammatory_Genes_MAPK activates transcription Benzofuran Benzofuran Derivatives Benzofuran->IKK inhibit Benzofuran->MAPKKK inhibit

Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.

IV. Antioxidant Activity: Scavenging Reactive Oxygen Species

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Benzofuran derivatives have demonstrated significant antioxidant properties, acting as free radical scavengers.[2][22][23]

A. Mechanisms of Antioxidant Action

The antioxidant activity of benzofuran derivatives is primarily attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The main mechanisms include:

  • Hydrogen Atom Transfer (HAT): The compound directly donates a hydrogen atom to a free radical. The O-H bond dissociation enthalpy (BDE) is a key parameter for this mechanism.[24]

  • Single-Electron Transfer Followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the radical, followed by the transfer of a proton.

  • Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the radical.

B. Structure-Activity Relationship (SAR) Insights

The antioxidant capacity of benzofuran derivatives is influenced by their chemical structure.

Position of SubstitutionKey Substituents and their Effects on Antioxidant Activity
Hydroxyl Groups The presence of hydroxyl groups on the benzofuran scaffold is crucial for antioxidant activity, as they can readily donate a hydrogen atom.
Ester and Carboxamide Groups Benzofuran esters and benzofuran-2-carboxamide derivatives have shown notable antioxidant activity.[2]
C. Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Step-by-Step Methodology:

  • Prepare Solutions: Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol) and solutions of the benzofuran derivatives at various concentrations.

  • Reaction Mixture: Mix the DPPH solution with the solutions of the benzofuran derivatives. A control containing only the DPPH solution and the solvent should be prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculate Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The EC50 value (the effective concentration required to scavenge 50% of the DPPH radicals) can be determined.[2]

Conclusion and Future Perspectives

The benzofuran scaffold has unequivocally established its importance in medicinal chemistry, serving as a foundation for the development of compounds with a remarkable diversity of biological activities.[25] The anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of benzofuran derivatives highlight their therapeutic potential.[3][11][12][22] Future research should focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as a deeper investigation into their mechanisms of action and in vivo efficacy. The continued exploration of this privileged scaffold holds great promise for the discovery of new and effective therapeutic agents to address a wide range of human diseases.

References

potential therapeutic targets of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Investigating the Therapeutic Potential of 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid and its Derivatives

Abstract

This compound is a crucial chemical scaffold, serving as a key intermediate in the synthesis of highly selective and potent inhibitors of the Sodium-Glucose Cotransporter 2 (SGLT2). This guide provides a comprehensive technical overview for researchers and drug development professionals on identifying and validating SGLT2 as the primary therapeutic target for derivatives of this compound. We will explore the molecular rationale, detail robust experimental protocols for target validation and compound characterization, and present a clear workflow for advancing preclinical candidates.

Introduction: The Rationale for Targeting SGLT2

The kidneys play a pivotal role in maintaining glucose homeostasis. A significant portion of this function is mediated by the Sodium-Glucose Cotransporter 2 (SGLT2), a high-capacity, low-affinity transporter located in the S1 segment of the proximal renal tubule. SGLT2 is responsible for approximately 90% of the glucose reabsorption from the glomerular filtrate back into the bloodstream.

In individuals with type 2 diabetes mellitus (T2DM), the expression and activity of SGLT2 are often upregulated, contributing to persistent hyperglycemia. Therefore, inhibiting SGLT2 presents a compelling therapeutic strategy. By blocking this transporter, excess glucose is excreted in the urine, leading to a reduction in blood glucose levels, independent of insulin secretion or action. This unique mechanism of action offers several advantages, including a low risk of hypoglycemia, and potential benefits for weight loss and blood pressure reduction.

This compound serves as a foundational building block for the synthesis of potent SGLT2 inhibitors, most notably Dapagliflozin. The structural features of this scaffold are critical for achieving high selectivity and affinity for the SGLT2 transporter.

Target Identification and Validation Workflow

The journey from a chemical scaffold to a validated therapeutic agent requires a systematic and rigorous approach to target identification and validation. The following workflow outlines the key experimental stages.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy Scaffold 5-Bromo-2,3-dihydrobenzofuran- 7-carboxylic acid Synthesis Synthesize Analogs (e.g., Dapagliflozin) Scaffold->Synthesis Binding_Assay SGLT2 Radioligand Binding Assay Synthesis->Binding_Assay Cell_Assay Cell-Based Glucose Uptake Assay Synthesis->Cell_Assay IC50 Determine IC50 & Ki Binding_Assay->IC50 Potency Confirm Cellular Potency Cell_Assay->Potency Animal_Model Select Diabetic Animal Model (e.g., db/db mice) IC50->Animal_Model Lead Compound Selection Potency->Animal_Model Dosing Administer Compound Animal_Model->Dosing Endpoints Measure Endpoints: - Blood Glucose - Urine Glucose - HbA1c Dosing->Endpoints Efficacy Evaluate In Vivo Efficacy Endpoints->Efficacy G cluster_kidney Proximal Tubule Cell cluster_basolateral Basolateral Membrane cluster_effects Physiological Outcomes SGLT2 SGLT2 Transporter Glucose_Na_Blood Glucose + Na+ (Reabsorbed into Blood) SGLT2->Glucose_Na_Blood Reabsorption (Blocked) Glucosuria Increased Urinary Glucose Excretion SGLT2->Glucosuria Inhibition leads to Inhibitor SGLT2 Inhibitor (e.g., Dapagliflozin) Inhibitor->SGLT2 Glucose_Na_Lumen Glucose + Na+ (in Tubule Lumen) Glucose_Na_Lumen->SGLT2 Co-transport GLUT2 GLUT2 NaK_ATPase Na+/K+ ATPase Lower_BG Lower Blood Glucose Glucosuria->Lower_BG Cardio_Renal Cardiovascular & Renal Protection Lower_BG->Cardio_Renal

The Strategic Utility of 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a strategic building block in the fields of organic synthesis and medicinal chemistry. Its rigid dihydrobenzofuran core is a recognized "privileged structure," frequently found in biologically active molecules.[1] The strategic placement of a carboxylic acid at the 7-position and a bromine atom at the 5-position provides two orthogonal reactive handles for molecular elaboration. The bromine atom, in particular, enhances the molecule's reactivity, making it an ideal substrate for a wide array of cross-coupling reactions, while the carboxylic acid serves as a versatile anchor for amide bond formation and other functional group interconversions.[2] This guide provides a comprehensive overview of the synthesis, core reactivity, and application of this valuable building block, with a particular focus on its pivotal role in the synthesis of complex pharmaceutical agents like the antidepressant Vilazodone.

Introduction: The Value of a Privileged Scaffold

The 2,3-dihydrobenzofuran motif is a cornerstone in contemporary drug design, prized for its conformational rigidity and its ability to present substituents in a well-defined three-dimensional space.[1][3] This scaffold is prevalent in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroactive properties.[3][4][5] The title compound, this compound, capitalizes on this privileged core by incorporating two of the most versatile functional groups in a synthetic chemist's toolkit. The carboxylic acid provides a handle for derivatization into amides, esters, and other functionalities, while the aryl bromide is a linchpin for introducing molecular complexity through modern palladium-catalyzed cross-coupling chemistry. This dual functionality allows for the systematic exploration of chemical space around the dihydrobenzofuran core, making it an invaluable asset in lead optimization and the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

The reliable use of any building block begins with a clear understanding of its fundamental properties.

PropertyValueReference(s)
CAS Number 41177-72-4[2][6][7]
Molecular Formula C₉H₇BrO₃[6]
Molecular Weight 243.05 g/mol
Appearance White to light yellow/orange powder or crystal
Melting Point ~230 °C
Synonyms 5-Bromocoumaran-7-carboxylic acid[8]
SMILES O=C(O)C1=C2OCCC2=CC(Br)=C1[6]

Spectroscopic Insights:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons as singlets or doublets, and two triplets in the aliphatic region corresponding to the diastereotopic protons of the dihydrofuran ring at C2 and C3. The acidic proton of the carboxylic acid will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR would display nine signals, including those for the six aromatic carbons (four of which are quaternary), two aliphatic carbons of the dihydrofuran ring, and the characteristic carbonyl carbon of the carboxylic acid typically resonating downfield (>165 ppm).

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (approx. 1680-1710 cm⁻¹), and C-O stretching frequencies for the ether linkage.

Recommended Synthesis of the Building Block

While various synthetic routes can be envisioned, a robust and scalable approach to this compound involves the selective catalytic hydrogenation of the corresponding benzofuran precursor. This method is advantageous due to the high yields and clean conversions often associated with heterogeneous catalysis.

Synthesis_of_Core_Building_Block Precursor 5-Bromobenzofuran- 7-carboxylic acid Product 5-Bromo-2,3-dihydrobenzofuran- 7-carboxylic acid Precursor->Product Catalytic Hydrogenation Reagents H₂ (1-5 atm) Pd/C (5-10 mol%) Solvent (e.g., EtOAc, EtOH) Reagents->Product

Diagram 1: Proposed synthesis via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation

Rationale: The use of Palladium on Carbon (Pd/C) is a standard and highly effective catalyst for the reduction of the furan double bond without affecting the aromatic ring or the bromine substituent under controlled conditions.[9] The choice of solvent like ethyl acetate (EtOAc) or ethanol (EtOH) is based on their ability to dissolve the starting material and their inertness under hydrogenation conditions.

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 5-bromobenzofuran-7-carboxylic acid (1.0 eq) and 5-10 mol% of 10% Palladium on Carbon (Pd/C).

  • Solvent Addition: Add a suitable solvent, such as ethyl acetate or ethanol, to dissolve or suspend the starting material (approx. 0.1-0.2 M concentration).

  • Inerting: Seal the vessel and purge it three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere.

  • Reaction: Pressurize the vessel with hydrogen gas to 1-5 atmospheres. Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the complete consumption of the starting material.

  • Work-up: Carefully vent the hydrogen gas from the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Core Reactivity and Synthetic Transformations

The synthetic power of this building block lies in the orthogonal reactivity of its two key functional groups. This allows for sequential or programmed modifications to build molecular complexity efficiently.

Reactivity_Map cluster_COOH Carboxylic Acid Transformations cluster_Br Aryl Bromide Reactions Core 5-Bromo-2,3-dihydrobenzofuran- 7-carboxylic acid Amide Amide Derivatives (R-NH₂ + Coupling Agent) Core->Amide Amidation Ester Ester Derivatives (R-OH, Acid cat.) Core->Ester Esterification Alcohol Primary Alcohol (e.g., BH₃·THF) Core->Alcohol Reduction Suzuki Bi-aryl Compounds (Ar-B(OH)₂, Pd cat.) Core->Suzuki Buchwald Aryl Amines/Ethers (R₂NH or ROH, Pd cat.) Core->Buchwald Sonogashira Alkynylated Derivatives (Alkyne, Pd/Cu cat.) Core->Sonogashira

Diagram 2: Key synthetic transformations of the building block.
Transformations of the Carboxylic Acid Group

  • Amide Formation: This is arguably the most common transformation in drug discovery. The carboxylic acid can be activated using standard coupling reagents (e.g., HATU, HOBt/EDC) or converted to an acid chloride (e.g., with SOCl₂) followed by reaction with a primary or secondary amine. This route is fundamental to the synthesis of Vilazodone.[10][11]

  • Esterification: Standard Fischer esterification conditions (an alcohol with a catalytic amount of strong acid) or reaction with an alkyl halide under basic conditions can furnish the corresponding esters.

  • Reduction: The carboxylic acid can be selectively reduced to the 7-hydroxymethyl derivative using reagents like borane-tetrahydrofuran complex (BH₃·THF), which typically does not affect the aryl bromide.

Reactions at the Bromine-Substituted Aromatic Ring
  • Palladium-Catalyzed Cross-Coupling: The C(sp²)-Br bond is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds.

    • Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.

    • Buchwald-Hartwig Amination: This powerful reaction allows for the formation of C-N bonds by coupling with a wide variety of amines, a key strategy for synthesizing many modern pharmaceuticals.[10][12]

    • Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated derivatives.

Case Study: A Cornerstone in the Synthesis of Vilazodone

The antidepressant Vilazodone is a potent dual-acting serotonin reuptake inhibitor and 5-HT₁ₐ receptor partial agonist.[13] Its synthesis provides a textbook example of the strategic use of dihydrobenzofuran building blocks. Several reported routes utilize a derivative of this compound to construct the eastern hemisphere of the final drug molecule.[10][12][14]

A common strategy involves the coupling of two key intermediates: a 3-(4-chlorobutyl)-1H-indole-5-carbonitrile fragment and a 5-(piperazin-1-yl)benzofuran-2-carboxamide fragment. The latter is often prepared from a brominated benzofuran precursor.[10][14]

Vilazodone_Synthesis start 5-Bromobenzofuran- 2-carboxamide intermediate 5-(Piperazin-1-yl)benzofuran- 2-carboxamide (Key Intermediate) start->intermediate Buchwald-Hartwig C-N Coupling (Pd cat., Base) piperazine Piperazine piperazine->intermediate vilazodone Vilazodone intermediate->vilazodone Nucleophilic Substitution (Base, e.g., K₂CO₃) indole 3-(4-Chlorobutyl)-1H- indole-5-carbonitrile indole->vilazodone

Diagram 3: Simplified workflow for Vilazodone synthesis highlighting the C-N coupling step.
Protocol: Buchwald-Hartwig Amination for Piperazine Installation

Rationale: This protocol illustrates the C-N bond formation at the bromine-substituted position, a critical step in forming the key piperazinyl benzofuran intermediate. The use of a palladium catalyst with a specialized phosphine ligand (like BINAP or Xantphos) is essential for achieving high efficiency in this transformation.

  • Reagent Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 5-bromobenzofuran-2-carboxamide (1.0 eq), piperazine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., BINAP, 4-10 mol%).

  • Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5-2.0 eq) and an anhydrous, aprotic solvent like toluene or dioxane.

  • Reaction: Heat the mixture to 80-110 °C with stirring for 8-24 hours. The exclusion of air and moisture is critical for catalyst stability and reaction success.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-(piperazin-1-yl)benzofuran-2-carboxamide intermediate.[10]

Broader Applications in Drug Discovery

The utility of the 5-bromo-2,3-dihydrobenzofuran scaffold extends far beyond Vilazodone. Its derivatives have been investigated for a multitude of therapeutic applications, demonstrating the platform's versatility.

Therapeutic AreaTarget / Mechanism of ActionKey Structural InsightsReference(s)
Inflammation & Cancer COX-2, NOS2, mPGES-1 InhibitionThe presence of bromo and carboxyl groups enhances biological activity.[1][3]
Neuropathic Pain Cannabinoid Receptor 2 (CB2) AgonismThe dihydrobenzofuran core serves as a bioisostere for other scaffolds.[4]
Metabolic Disease Peroxisome Proliferator-Activated Receptor α (PPARα) AgonismCarboxylic acid is a key pharmacophoric feature for receptor binding.[15]
Oncology Carbonic Anhydrase IX InhibitionThe benzofuran tail linked to a benzoic acid moiety shows potent inhibition.[16]

Conclusion

This compound is a quintessential example of a modern synthetic building block. It combines a biologically relevant privileged core with two strategically positioned, orthogonally reactive functional groups. This design enables chemists to rapidly and efficiently generate libraries of complex molecules for screening and lead optimization. Its demonstrated success in the synthesis of approved drugs like Vilazodone underscores its practical importance, while ongoing research continues to uncover new applications across diverse therapeutic areas. For researchers in drug discovery and organic synthesis, mastering the reactivity and application of this building block is a valuable step toward the rational design of next-generation therapeutics.

References

Spectroscopic Unveiling of 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the novel compound, 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Beyond a mere presentation of data, this guide delves into the causality behind experimental choices and the principles of spectral interpretation, ensuring a thorough understanding of the molecule's structural characteristics.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The strategic placement of a bromine atom and a carboxylic acid group on the 2,3-dihydrobenzofuran scaffold offers unique opportunities for further chemical modifications and the exploration of its biological activities. Accurate and comprehensive characterization of its molecular structure is paramount for its application and further development. This guide provides a detailed spectroscopic analysis to confirm the structure and purity of this compound.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are crucial for confirming the connectivity of atoms and the overall structure.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and the exchangeable nature of the acidic proton.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Obtain a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • A wider spectral width is used compared to ¹H NMR.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s1HCOOH
~7.8d1HH-6
~7.6d1HH-4
~4.6t2HH-2
~3.3t2HH-3
Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides key insights into the molecular structure:

  • Carboxylic Acid Proton: A broad singlet observed at a downfield chemical shift of approximately 13.0 ppm is characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons: Two doublets in the aromatic region (around 7.6-7.8 ppm) are expected for the two aromatic protons. The ortho-coupling between these protons would result in the doublet splitting pattern. The electron-withdrawing effect of the bromine and carboxylic acid groups influences their chemical shifts.

  • Dihydrofuran Protons: The methylene protons of the dihydrofuran ring are expected to appear as two triplets. The protons at position 2 (H-2), being adjacent to the oxygen atom, are expected to be deshielded and appear at a lower field (~4.6 ppm) compared to the protons at position 3 (H-3, ~3.3 ppm). The triplet multiplicity arises from the coupling with the adjacent methylene group.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~168C=O (Carboxylic Acid)
~158C-7a
~135C-7
~130C-4
~128C-6
~115C-5
~112C-3a
~72C-2
~29C-3
Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum further corroborates the proposed structure:

  • Carbonyl Carbon: The signal around 168 ppm is characteristic of a carboxylic acid carbonyl carbon.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the bromine (C-5) is expected to have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The carbons attached to the oxygen and the carboxylic acid group (C-7a and C-7) will also exhibit characteristic downfield shifts.

  • Dihydrofuran Carbons: The carbon adjacent to the oxygen (C-2) is expected to resonate at a lower field (~72 ppm) compared to the other methylene carbon (C-3, ~29 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1]

  • Instrumentation: Utilize an ESI mass spectrometer, which is well-suited for polar and ionizable molecules like carboxylic acids.

  • Analysis: The sample solution is infused into the ESI source where it is nebulized and ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured. Both positive and negative ion modes can be employed.

Predicted Mass Spectrum (ESI-Negative Mode)
m/zIon
242/244[M-H]⁻
Interpretation of the Mass Spectrum
  • Molecular Ion Peak: In the negative ion mode, the most prominent peak is expected to be the deprotonated molecule, [M-H]⁻. Due to the presence of a bromine atom, this peak will appear as a characteristic isotopic doublet with a roughly 1:1 ratio at m/z 242 and 244, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.

  • Fragmentation: Further fragmentation in MS/MS experiments could involve the loss of CO₂ (44 Da) from the carboxylate anion, providing additional structural confirmation.

G M [M-H]⁻ m/z 242/244 M_minus_CO2 [M-H-CO₂]⁻ m/z 198/200 M->M_minus_CO2 - CO₂

Caption: Predicted fragmentation pathway of this compound in ESI-MS (negative mode).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol: KBr Pellet Method
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[2][3][4][5][6]

    • The fine powder is then compressed under high pressure (several tons) in a die to form a thin, transparent pellet.[2][3][4][5][6]

  • Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic Acid)
~3050MediumC-H stretch (Aromatic)
~2950MediumC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1470MediumC=C stretch (Aromatic)
~1250StrongC-O stretch (Carboxylic Acid & Ether)
~850StrongC-H bend (Aromatic, out-of-plane)
~700MediumC-Br stretch
Interpretation of the IR Spectrum

The predicted IR spectrum reveals the presence of the key functional groups:

  • Carboxylic Acid: The most characteristic feature is the very broad absorption band in the region of 3300-2500 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.

  • Aromatic Ring: The C-H stretching vibrations of the aromatic ring are expected to appear just above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the aromatic ring typically give rise to absorptions around 1600 and 1470 cm⁻¹.

  • Dihydrofuran Ring: The aliphatic C-H stretching vibrations of the dihydrofuran ring are expected just below 3000 cm⁻¹. The C-O stretching of the ether linkage will likely contribute to the strong absorption observed around 1250 cm⁻¹, which also includes the C-O stretch of the carboxylic acid.

  • Bromo Substituent: A medium intensity band in the lower frequency region (around 700 cm⁻¹) can be attributed to the C-Br stretching vibration.

G cluster_0 Spectroscopic Workflow cluster_1 Structural Information Sample 5-Bromo-2,3-dihydrobenzofuran- 7-carboxylic Acid NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry (ESI) IR Infrared Spectroscopy (KBr Pellet) Connectivity Carbon-Hydrogen Framework MolWeight Molecular Weight and Elemental Composition FuncGroups Functional Groups

References

A Technical Guide to the Solubility Profiling of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from bioavailability and manufacturability to formulation strategies. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid, a heterocyclic compound with potential applications as a building block in medicinal chemistry.[1] We will explore the theoretical underpinnings of its solubility based on its molecular structure, present predictive models for solvent selection, and detail rigorous, self-validating experimental protocols for both thermodynamic equilibrium and high-throughput solubility screening. This document is intended for researchers, chemists, and formulation scientists engaged in the drug discovery and development process.

Introduction: The Central Role of Solubility

In the landscape of drug development, poor solubility is a persistent and costly challenge. Low aqueous solubility can lead to poor absorption and inadequate bioavailability, while low solubility in organic solvents can severely hamper synthesis, purification, and the preparation of stock solutions for in vitro screening.[2] Therefore, a thorough understanding of a compound's solubility profile is not merely a data point but a foundational pillar of a successful development campaign.

This compound is a molecule of interest due to its substituted benzofuran core, a scaffold present in many biologically active compounds.[1] Its solubility behavior is governed by a nuanced interplay of its constituent functional groups, making it an excellent case study for the application of solubility theory and experimental design.

Physicochemical Properties and Solubility Prediction

A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" serves as a useful heuristic, suggesting that solutes dissolve best in solvents with similar intermolecular forces.[3]

Molecular Structure Analysis of this compound:

  • Carboxylic Acid (-COOH): This is the most influential functional group. It is highly polar and can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This feature predicts solubility in polar, protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMSO, DMF).[4] The acidic nature of this group also means its solubility in aqueous media will be highly pH-dependent; it will be significantly more soluble in basic solutions where it is deprotonated to the carboxylate salt.[5]

  • Dihydrobenzofuran Core: This fused aromatic-alicyclic ring system is predominantly nonpolar and rigid. It contributes to van der Waals interactions and will favor solubility in solvents with some nonpolar character.

  • Bromo (-Br) Substituent: The bromine atom adds to the molecular weight and introduces a degree of polarity and potential for halogen bonding, but its effect is generally less pronounced than the carboxylic acid.

Predictive Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative prediction, Hansen Solubility Parameters (HSP) provide a more quantitative method for solvent selection.[6] HSP deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar forces.

  • δh: Energy from hydrogen bonding.[3]

The principle states that substances with similar (δd, δp, δh) coordinates are likely to be miscible.[7][8] While the specific HSP values for the title compound are not published, we can predict its solubility profile by matching its structural features to the HSP of common solvents.

Table 1: Predicted Solubility Profile of this compound in Common Organic Solvents

SolventSolvent ClassPolarity (Qualitative)Predicted SolubilityRationale
Methanol Polar ProticHighHighExcellent hydrogen bonding (donor and acceptor) and polarity match for the carboxylic acid.
Ethanol Polar ProticHighHighSimilar to methanol, with a slightly larger nonpolar character that may favorably interact with the benzofuran core.
Isopropanol Polar ProticMedium-HighModerateReduced polarity and increased steric hindrance compared to methanol may slightly decrease solubility.
DMSO Polar AproticHighHighStrong hydrogen bond acceptor and highly polar, ideal for dissolving carboxylic acids.
DMF Polar AproticHighHighSimilar to DMSO, a strong hydrogen bond acceptor with high polarity.
THF Polar AproticMediumModerate to HighThe ether oxygen can accept hydrogen bonds, and its moderate polarity can accommodate the entire molecule.
Acetonitrile Polar AproticMediumModerateModerately polar with some hydrogen bond accepting capability, but less effective than DMSO or DMF.
Ethyl Acetate Polar AproticMedium-LowLow to ModerateCan accept hydrogen bonds, but its lower polarity makes it a less ideal solvent for the highly polar carboxylic acid.
DCM ChlorinatedLowLowLacks hydrogen bonding capability and has insufficient polarity to effectively solvate the carboxylic acid group.
Toluene AromaticNonpolarVery LowDominated by nonpolar interactions; unable to overcome the strong intermolecular forces of the crystalline solid.
Hexanes AliphaticNonpolarInsolubleEntirely nonpolar; incompatible with the polar carboxylic acid.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. It is a critical, system-independent parameter essential for formulation and biopharmaceutical classification. The "gold standard" for its determination is the shake-flask method.[9][10]

Protocol 3.1: The Shake-Flask Method for Thermodynamic Solubility

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately quantified.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (solid, >97% purity)

  • Selected organic solvent (HPLC grade)

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Analytical balance

  • HPLC-UV system (or other suitable quantitative method)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation: Add an excess of the solid compound to a tared glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[11] A common starting point is to add ~10 mg of solid to 1 mL of solvent. Record the exact mass.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the pre-equilibrated solvent to the vial.

  • Equilibration: Cap the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 300 RPM).[11] The system must be allowed to reach equilibrium, which typically requires 24 to 72 hours.[11] Causality Note: Shorter incubation times risk measuring a lower, non-equilibrium concentration, while excessively vigorous shaking can cause particle attrition, artifactually increasing solubility.

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.[11] Trustworthiness Check: This filtration step is critical to remove all particulate matter, ensuring that the measurement reflects only the dissolved compound.

  • Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from the same compound.

  • Calculation: Calculate the solubility in mg/mL or µM, accounting for the dilution factor.

Diagram 1: Shake-Flask Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Weigh Excess Solid prep2 Add Solvent (1 mL) prep1->prep2 equil Shake at 25°C (24-72 hours) prep2->equil sample Settle & Sample Supernatant equil->sample filter Filter (0.22 µm) sample->filter dilute Dilute Filtrate filter->dilute analyze Quantify by HPLC-UV dilute->analyze result Calculate Solubility (mg/mL) analyze->result

Caption: Gold-standard workflow for determining thermodynamic solubility.

High-Throughput Screening (HTS) for Kinetic Solubility

In early discovery, speed and material conservation are paramount. HTS methods are used to determine kinetic solubility, which measures the concentration at which a compound precipitates from a supersaturated solution (typically created by adding a DMSO stock solution to an aqueous or organic buffer).[2][12] While not a true thermodynamic value, it is invaluable for rank-ordering compounds and flagging potential issues early.[13][14]

Protocol 4.1: Miniaturized Plate-Based Solubility Assay

This protocol uses laser nephelometry, which measures turbidity caused by precipitation, to determine kinetic solubility in a 96-well plate format.[14]

Objective: To rapidly assess the kinetic solubility of the compound across a panel of solvents.

Materials:

  • Compound stock solution (e.g., 10 mM in DMSO)

  • Test solvents

  • 96-well microplates (clear bottom)

  • Automated liquid handler (recommended)

  • Plate shaker

  • Nephelometer or plate reader capable of measuring turbidity/absorbance

Methodology:

  • Plate Preparation: Using a liquid handler, dispense the test solvents into the wells of a 96-well plate.

  • Compound Addition: Add small, increasing volumes of the high-concentration DMSO stock solution to the solvent wells. This creates a concentration gradient across the plate. The final DMSO concentration should be kept constant and low (e.g., <2%) to minimize co-solvent effects.[10]

  • Incubation: Seal the plate and shake for a defined period (e.g., 2 hours) at a controlled temperature.[12] Causality Note: This is a kinetic, not an equilibrium, measurement. The incubation time is standardized to ensure comparability across different compounds and runs.

  • Measurement: Place the plate in a nephelometer or plate reader and measure the light scattering or absorbance at a wavelength where the compound does not absorb (e.g., >600 nm).

  • Data Analysis: Plot the turbidity signal against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline is defined as the kinetic solubility limit.

Diagram 2: High-Throughput Kinetic Solubility Workflow

G cluster_prep Plate Setup cluster_process Processing cluster_analysis Analysis cluster_result Result prep1 Dispense Solvents (96-well plate) prep2 Add Compound (DMSO Stock Gradient) prep1->prep2 proc1 Seal & Shake (e.g., 2 hours) prep2->proc1 proc2 Measure Turbidity (Nephelometry) proc1->proc2 analysis Plot Signal vs. Concentration proc2->analysis result Identify Precipitation Point (Kinetic Solubility) analysis->result

Caption: Rapid screening workflow for kinetic solubility assessment.

Conclusion

The solubility of this compound is a complex property dictated by the balance of its polar carboxylic acid function and its nonpolar dihydrobenzofuran core. A predictive assessment based on molecular structure and principles like Hansen Solubility Parameters can effectively guide solvent selection for synthesis and analysis. However, theoretical predictions must be substantiated by robust experimental data. The gold-standard shake-flask method provides the definitive thermodynamic solubility value crucial for late-stage development, while high-throughput screening methods offer the speed and efficiency needed to guide compound selection in early-stage discovery. By employing this integrated approach of prediction and multi-faceted experimental validation, researchers can effectively navigate the solubility challenges inherent in drug development and accelerate the progression of promising molecular entities.

References

A Technical Guide to the Preliminary Biological Screening of 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for conducting the preliminary biological screening of the novel compound, 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid. The benzofuran scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs exhibiting a wide array of pharmacological activities.[1][2][3] This document outlines a logical, tiered screening cascade designed to efficiently assess the cytotoxic, antimicrobial, antioxidant, and anti-inflammatory potential of this specific derivative. Each protocol is detailed with an emphasis on the scientific rationale, experimental causality, and data interpretation, providing researchers in drug development with a robust starting point for hit identification and lead generation.

Introduction: The Rationale for Screening

The benzofuran nucleus and its derivatives are of significant interest to medicinal chemists due to their presence in a variety of biologically active compounds.[2][4] These structures are known to possess anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory properties, among others.[5] The specific molecule, this compound, combines several key features: a dihydrobenzofuran core, a carboxylic acid group which can participate in hydrogen bonding and act as a pharmacophore, and a bromine atom, which can modulate lipophilicity and potentially form halogen bonds with biological targets.[6][7]

Given this structural context, a preliminary biological evaluation is scientifically justified to uncover its therapeutic potential. This guide proposes a screening funnel that begins with broad cytotoxicity assessment, followed by parallel screens for common activities associated with this chemical class.

The Screening Cascade: A Tiered Approach

A logical workflow is essential for the cost-effective and scientifically sound evaluation of a new chemical entity. The proposed cascade prioritizes foundational assays that inform subsequent, more specific investigations.

Screening_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Parallel Activity Screens cluster_2 Phase 3: Data Analysis & Decision Compound Compound Acquisition (5-Bromo-2,3-dihydrobenzofuran- 7-carboxylic acid) QC Purity & Identity Confirmation (NMR, LC-MS, HPLC) Compound->QC Cytotoxicity General Cytotoxicity Screen (MTT Assay) QC->Cytotoxicity Proceed if pure Antimicrobial Antimicrobial Screen (MIC Determination) Cytotoxicity->Antimicrobial Proceed if non-toxic or selectively toxic Antioxidant Antioxidant Screen (DPPH & ABTS Assays) Cytotoxicity->Antioxidant AntiInflam Anti-inflammatory Screen (NO Inhibition Assay) Cytotoxicity->AntiInflam Analysis Data Synthesis (IC50, MIC, % Inhibition) Antimicrobial->Analysis Antioxidant->Analysis AntiInflam->Analysis Decision Go/No-Go Decision (Hit Identification) Analysis->Decision

Caption: Overall workflow for the preliminary biological screening of the target compound.

Foundational Assessment: Cytotoxicity Profiling

Causality: Before assessing specific biological activities, it is crucial to determine the compound's intrinsic toxicity to mammalian cells. A highly cytotoxic compound may not be a viable therapeutic candidate for many indications (with the exception of oncology) and can produce false positives in other assays. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[8][9] It measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[10]

Protocol 3.1: MTT Cytotoxicity Assay
  • Cell Culture: Seed human cancer cell lines (e.g., HeLa or A549) or a non-cancerous line (e.g., HEK293) into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the old medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Compound Cell Line IC₅₀ (µM)
This compoundHeLa> 100
This compoundA549> 100
Doxorubicin (Control)HeLa0.85

Table 1: Example cytotoxicity data. An IC₅₀ > 100 µM suggests low general cytotoxicity, making the compound suitable for further screening.

Parallel Activity Screening

Antimicrobial Activity

Causality: Benzofuran derivatives have a well-documented history of antimicrobial activity.[12][13] The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for quantifying the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15] The broth microdilution method is a highly efficient technique for determining MIC values against a panel of pathogenic bacteria and fungi.[16]

Protocol 4.1.1: Broth Microdilution MIC Assay
  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a density of ~5x10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, typically from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no microbes).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[15]

Compound S. aureus (MIC, µg/mL) E. coli (MIC, µg/mL) C. albicans (MIC, µg/mL)
This compound64>256128
Ciprofloxacin (Control)0.50.25N/A
Fluconazole (Control)N/AN/A2

Table 2: Example antimicrobial screening data. Moderate activity against Gram-positive bacteria and fungi might be observed.

Antioxidant Capacity

Causality: Phenolic and heterocyclic compounds often exhibit antioxidant activity by donating a hydrogen atom or an electron to neutralize free radicals.[5] The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable spectrophotometric methods for evaluating in vitro antioxidant capacity.[17][18][19] DPPH is a stable free radical that turns from violet to yellow upon reduction, while the ABTS assay measures the decolorization of the blue-green ABTS radical cation.[17][20]

Protocol 4.2.1: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of the test compound at various concentrations (e.g., 1-100 µg/mL) to 100 µL of the DPPH working solution.[17]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox should be used as a positive control.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[18]

Protocol 4.2.2: ABTS Radical Cation Decolorization Assay
  • Radical Generation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.[18]

  • Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: Add 10 µL of the test compound at various concentrations to 190 µL of the ABTS•+ working solution.[17]

  • Incubation: Incubate at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value, similar to the DPPH assay.[18]

Assay Test Compound IC₅₀ (µg/mL) Ascorbic Acid IC₅₀ (µg/mL)
DPPH Scavenging45.85.2
ABTS Scavenging32.53.9

Table 3: Example antioxidant activity data. The compound may show moderate radical scavenging potential.

Anti-inflammatory Potential

Causality: Chronic inflammation is linked to numerous diseases, and inhibiting the production of inflammatory mediators like nitric oxide (NO) is a key therapeutic strategy.[21] In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in response to inflammatory stimuli like lipopolysaccharide (LPS), leading to a surge in NO production.[22][23] Measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells is a standard and effective in vitro model for screening anti-inflammatory agents.[24][25][26]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds Signaling Signaling Cascade (NF-κB, MAPKs) TLR4->Signaling activates iNOS_Gene iNOS Gene Transcription Signaling->iNOS_Gene induces iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translates to NO Nitric Oxide (NO) iNOS_Protein->NO produces Test_Compound Test Compound Test_Compound->Signaling Inhibits Test_Compound->iNOS_Protein Inhibits

Caption: Simplified pathway of LPS-induced NO production and potential inhibition points.

Protocol 4.3.1: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate overnight.[27]

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before stimulation.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.[28]

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay): NO production is measured by quantifying its stable metabolite, nitrite, in the supernatant.

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A).

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B).

    • Incubate for 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

  • Analysis: Calculate the percentage of NO production inhibition compared to the LPS-only control and determine the IC₅₀ value. A non-toxic concentration range determined from the MTT assay must be used.[21]

Compound NO Inhibition IC₅₀ (µM) Cell Viability at IC₅₀
This compound28.4> 90%
L-NAME (Control)15.2> 95%

Table 4: Example anti-inflammatory data. Significant inhibition of NO production without accompanying cytotoxicity suggests specific anti-inflammatory activity.

Data Interpretation and Path Forward

The preliminary screening provides a multi-faceted view of the compound's biological profile.

  • Low Cytotoxicity (IC₅₀ > 100 µM): This is a favorable result, indicating a good safety window and allowing for the exploration of non-cytotoxic mechanisms of action.

  • Antimicrobial Activity: MIC values below 100 µg/mL, particularly against clinically relevant strains like S. aureus, warrant further investigation, including determining the Minimum Bactericidal Concentration (MBC) and testing against resistant strains.

  • Antioxidant Potential: Moderate IC₅₀ values in both DPPH and ABTS assays suggest the compound can neutralize free radicals. This activity is common for phenolic structures and could contribute to other biological effects, such as anti-inflammatory action.

  • Anti-inflammatory Activity: A potent NO inhibition IC₅₀ value, confirmed to be independent of cytotoxicity, is a strong indicator of anti-inflammatory potential. This is often the most promising result from a preliminary screen for this class of compounds.

References

Methodological & Application

synthesis of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid from 5-bromosalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Multi-Step Synthesis of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid from 5-bromosalicylaldehyde

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif present in numerous natural products and pharmacologically active molecules. The targeted compound, this compound, serves as a valuable building block in medicinal chemistry and materials science, owing to its unique substitution pattern which allows for further synthetic diversification.[1] This application note provides a detailed, three-step synthetic protocol for the preparation of this compound, commencing from the commercially available starting material, 5-bromosalicylaldehyde. The described pathway involves an initial O-alkylation, followed by a key reductive cyclization step, and concludes with ester hydrolysis. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both step-by-step protocols and the underlying chemical principles for each transformation.

Introduction and Synthetic Strategy

The synthesis of substituted 2,3-dihydrobenzofurans is a topic of significant interest in synthetic chemistry. The target molecule, with substituents at the C5 and C7 positions, requires a strategic approach to construct the dihydrofuran ring while preserving and transforming the functional groups of the starting material, 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde).[2]

The synthetic route outlined herein is a linear three-step sequence:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 5-bromosalicylaldehyde is alkylated with ethyl chloroacetate to yield the key intermediate, ethyl 2-((5-bromo-2-formyl)phenoxy)acetate.

  • Tandem Reductive Cyclization: The aldehyde-ester intermediate undergoes a one-pot reductive cyclization. This transformation involves the reduction of the aldehyde to a primary alcohol, followed by an intramolecular cyclization to form the dihydrofuran ring, yielding ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate.

  • Saponification: The terminal ethyl ester is hydrolyzed under basic conditions to afford the final product, this compound.

This strategy was designed to be robust and scalable, utilizing common laboratory reagents and techniques.

G cluster_0 Overall Synthetic Workflow A 5-Bromosalicylaldehyde B Ethyl 2-((5-bromo-2-formyl)phenoxy)acetate A->B Step 1: O-Alkylation (Williamson Ether Synthesis) C Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate B->C Step 2: Reductive Cyclization (Catalytic Hydrogenation) D This compound C->D Step 3: Saponification (Ester Hydrolysis)

Figure 1: Overall synthetic workflow from the starting material to the final product.

Experimental Protocols and Mechanistic Discussion

This section details the experimental procedures for each synthetic step. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Synthesis of Ethyl 2-((5-bromo-2-formyl)phenoxy)acetate

The initial step is a classic Williamson ether synthesis, where the phenoxide of 5-bromosalicylaldehyde acts as a nucleophile, displacing the chloride from ethyl chloroacetate. Potassium carbonate serves as a mild base to deprotonate the phenol, and acetone is used as a polar aprotic solvent.[3][4]

Reagents & Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
5-Bromosalicylaldehyde201.0210.0 g1.0
Ethyl Chloroacetate122.556.7 mL1.2
Potassium Carbonate (K₂CO₃)138.2120.6 g3.0
Acetone58.08250 mL-

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromosalicylaldehyde (10.0 g, 49.7 mmol) and acetone (250 mL).

  • Add anhydrous potassium carbonate (20.6 g, 149.2 mmol) to the suspension.

  • Add ethyl chloroacetate (6.7 mL, 59.7 mmol) to the mixture in a single portion.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 30 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product as a pale yellow oil. The product is often used in the next step without further purification.

    • Expected Yield: 85-95%.

Step 2: Synthesis of Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate

This key transformation is a tandem reaction where the aldehyde is first reduced to a benzylic alcohol, which then undergoes an intramolecular cyclization to form the dihydrofuran ring. Catalytic hydrogenation is an effective method for this type of reductive cyclization.[5][6]

G cluster_1 Reductive Cyclization Mechanism Start Aldehyde Intermediate StepA H₂, Pd/C (Reduction) Alcohol_Int Benzylic Alcohol Intermediate StepA->Alcohol_Int 1. Aldehyde Reduction StepB Intramolecular Cyclization Product Dihydrobenzofuran Product StepB->Product 2. Ring Closure

Figure 2: Conceptual pathway for the tandem reductive cyclization step.

Reagents & Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
Ethyl 2-((5-bromo-2-formyl)phenoxy)acetate287.1012.0 g1.0
Palladium on Carbon (10% Pd)-1.2 g10 wt%
Ethanol46.07200 mL-
Hydrogen (H₂) gas2.02--

Protocol:

  • Place the crude ethyl 2-((5-bromo-2-formyl)phenoxy)acetate (12.0 g, 41.8 mmol) and ethanol (200 mL) in a hydrogenation vessel.

  • Carefully add 10% palladium on carbon (1.2 g, 10 wt%) under an inert atmosphere.

  • Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Stir the mixture vigorously at room temperature for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol (50 mL).

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the resulting crude residue by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford the pure ester.

    • Expected Yield: 60-75%.

Step 3: Synthesis of this compound

The final step is a standard saponification of the ethyl ester to the corresponding carboxylic acid using lithium hydroxide.[7]

Reagents & Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate271.117.0 g1.0
Lithium Hydroxide (LiOH)23.951.86 g3.0
Tetrahydrofuran (THF)72.11100 mL-
Water18.0250 mL-
Hydrochloric Acid (1M HCl)36.46As needed-

Protocol:

  • Dissolve ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate (7.0 g, 25.8 mmol) in a mixture of THF (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Add lithium hydroxide (1.86 g, 77.5 mmol) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC until the starting ester is no longer visible.

  • Concentrate the reaction mixture under reduced pressure to remove most of the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 25 mL) and dry under vacuum to yield the final product as a white or off-white solid.

    • Expected Yield: 90-98%.

Summary of Results

The described three-step synthesis provides a reliable method for accessing this compound from 5-bromosalicylaldehyde.

StepProductFormOverall Yield (from 5-bromosalicylaldehyde)
1Ethyl 2-((5-bromo-2-formyl)phenoxy)acetateYellow Oil~90% (Crude)
2Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylateWhite Solid~54-68%
3This compoundWhite Solid~49-66%

Safety and Handling

This protocol involves the use of hazardous chemicals and procedures. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Ethyl chloroacetate is a lachrymator and is toxic. Handle only in a well-ventilated fume hood.

  • Palladium on carbon is flammable, especially when dry or in the presence of hydrogen. Handle with care and do not allow it to dry out completely.

  • Hydrogen gas is highly flammable and explosive. The hydrogenation step must be performed in appropriate pressure equipment and behind a safety shield.

  • Standard precautions for handling acids and bases should be followed.

References

Application Note: High-Efficiency Amide Coupling Protocols for 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The formation of the amide bond is a cornerstone reaction in medicinal chemistry, pivotal for the synthesis of a vast array of pharmaceutical agents. The 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid scaffold is a valuable building block, offering a unique combination of structural rigidity and functionality for creating novel molecular entities. This application note provides a detailed guide for its effective coupling with various amines. We present two robust protocols utilizing common yet powerful coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and the highly efficient uronium salt, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). The causality behind experimental choices, step-by-step methodologies, and a comprehensive troubleshooting guide are detailed to empower researchers to achieve high yields and purity in their synthetic endeavors.

Introduction: The Central Role of Amide Bond Formation

The amide bond is one of the most prevalent functional groups in bioactive molecules, second only to aromatic rings. Its remarkable stability, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it a critical linker in peptides, natural products, and synthetic drugs. Consequently, amide coupling reactions are among the most frequently executed transformations in drug discovery.[1]

The target substrate, this compound, is a functionalized heterocyclic compound. The dihydrobenzofuran moiety is a privileged structure in medicinal chemistry, while the bromo-substituent provides a handle for further synthetic diversification, for instance, through cross-coupling reactions.[2] The direct coupling of this carboxylic acid with an amine requires activation of the carboxyl group to facilitate nucleophilic attack by the amine.[3] This guide explores two gold-standard methods to achieve this transformation efficiently.

Mechanistic Rationale: Choosing Your Coupling Reagent

The selection of a coupling reagent is critical and depends on factors like the steric hindrance of the substrates, the electronic nature of the amine, and the desired reaction kinetics.[4]

Carbodiimide-Mediated Coupling: The EDC/HOBt System

Carbodiimides, such as EDC, are widely used dehydrating agents that activate carboxylic acids. The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a stable N-acylurea byproduct, terminating the desired reaction.[5] To mitigate this and reduce potential racemization, an additive like 1-hydroxybenzotriazole (HOBt) is indispensable. HOBt traps the O-acylisourea to form a more stable and reactive HOBt-active ester, which is then cleanly converted to the desired amide upon reaction with the amine.[6]

Uronium/Aminium Salt Coupling: The Power of HATU

HATU is a third-generation coupling reagent prized for its high efficiency, rapid reaction rates, and low propensity for racemization, even with sterically demanding substrates.[7] It activates the carboxylic acid by forming a highly reactive OAt-active ester.[8] The mechanism involves the formation of an unstable O-acyl(tetramethyl)isouronium salt, which is rapidly converted to the active ester by the 1-hydroxy-7-azabenzotriazole (HOAt) anion released from the HATU molecule.[7] The pyridine nitrogen in the HOAt moiety is thought to accelerate the subsequent aminolysis step through a neighboring group effect.[8]

Experimental Protocols

The following protocols are designed as a starting point and may require optimization based on the specific amine being used. It is crucial to use anhydrous solvents and reagents to prevent hydrolysis of the activated intermediates.[4]

Workflow Overview

G cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Work-up & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent add_reagents Add Coupling Reagents (e.g., HATU/Base or EDC/HOBt) prep_acid->add_reagents prep_amine Prepare Amine Solution (1.0-1.2 eq) add_amine Add Amine Solution prep_amine->add_amine activation Stir for Activation (Pre-activation for HATU) add_reagents->activation activation->add_amine reaction Stir at Room Temperature (1 - 18 hours) add_amine->reaction quench Quench Reaction reaction->quench extract Aqueous Work-up (Acid/Base Washes) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry purify Concentrate & Purify (Column Chromatography) dry->purify

Caption: General workflow for amide coupling.

Protocol 1: EDC/HOBt Mediated Coupling

This method is a cost-effective and reliable choice for a wide range of substrates.

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

  • Dissolve the solids in an anhydrous polar aprotic solvent (e.g., DMF or DCM, approx. 0.1 M concentration).

  • Stir the solution at room temperature for 10 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (to remove unreacted amine and EDC byproducts), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and finally with brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Coupling

This protocol is highly recommended for sterically hindered substrates or when rapid reaction times are desired.[7]

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in an anhydrous polar aprotic solvent (e.g., DMF or CH₃CN, approx. 0.1 M concentration).

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq), to the mixture.

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[7] This involves the formation of the reactive OAt-active ester.

  • Add the desired amine (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine to remove byproducts and unreacted starting materials.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G RCOOH R-COOH (Carboxylic Acid) Isouronium O-acyl(tetramethyl)isouronium salt (Unstable) RCOOH->Isouronium Base Base (DIPEA) Base->Isouronium + HATU HATU HATU->Isouronium + ActiveEster OAt-active ester (Highly Reactive) Isouronium->ActiveEster releases TMU Amide Amide Product ActiveEster->Amide + R'-NH₂ Amine R'-NH₂ (Amine) HOAt HOAt Amide->HOAt releases TMU Tetramethylurea

Caption: HATU activation mechanism.

Data Summary: Comparative Overview

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent EDC·HClHATU
Additive HOBtNone (HOAt is part of HATU)
Base Often optional, or mild baseNon-nucleophilic base (e.g., DIPEA) required
Stoichiometry (Acid:Amine:Reagent:Base) 1 : 1.1 : 1.2 (EDC) : 1.2 (HOBt)1 : 1.1 : 1.1 : 3.0
Typical Solvent DMF, DCMDMF, CH₃CN
Reaction Time 4 - 18 hours1 - 4 hours
Advantages Cost-effective, readily available reagents, water-soluble byproducts.[5]High efficiency, rapid kinetics, low racemization, effective for hindered substrates.[7]
Disadvantages Slower reaction times, potential for N-acylurea side product.[5]Higher cost, generates stoichiometric tetramethylurea byproduct.[8]

Troubleshooting Guide

Even with robust protocols, challenges can arise. Below is a guide to common issues and their solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete Acid Activation: Insufficient coupling reagent or reagent degradation.[4] 2. Amine Deactivation: Protonation of the amine by the carboxylic acid.[4] 3. Hydrolysis: Presence of water in the reaction. 4. Steric Hindrance: Bulky groups on the acid or amine impeding the reaction.[4]1. Use a slight excess (1.1-1.5 eq) of the coupling reagent. Ensure reagents are fresh. 2. For HATU, the base (DIPEA) deprotonates the acid. For EDC, adding the amine before EDC can help. 3. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. 4. Switch to a more powerful coupling reagent like HATU. Increase reaction temperature or time.
Side Product Formation 1. N-acylurea Formation (EDC): Rearrangement of the O-acylisourea intermediate.[5] 2. Racemization: Loss of stereochemical integrity at an α-carbon, especially in peptide synthesis.1. Ensure HOBt is used as an additive to trap the intermediate as a more stable active ester.[9] 2. Use additives known to suppress racemization like HOBt or HOAt. Run the reaction at a lower temperature (0 °C to RT).[4]
Difficult Purification 1. Byproduct Removal: Dicyclohexylurea (from DCC) is insoluble; tetramethylurea (from HATU) and EDC byproducts can be tricky to remove.[9]1. For EDC and HATU, perform a thorough aqueous work-up with acidic and basic washes to remove water-soluble impurities.[7]

Conclusion

The successful synthesis of amides from this compound is readily achievable with careful selection of coupling reagents and adherence to optimized protocols. Both the EDC/HOBt and HATU methods offer reliable pathways to the desired products. By understanding the underlying mechanisms and potential pitfalls outlined in this guide, researchers can efficiently navigate the complexities of amide bond formation, accelerating their progress in drug discovery and chemical synthesis.

References

Application Notes and Protocols for the Utilization of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of a key derivative, 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid . This building block is of particular interest due to its trifunctional nature:

  • The Carboxylic Acid: Serves as a versatile handle for amide bond formation, a cornerstone of medicinal chemistry for introducing diversity and modulating physicochemical properties.[5] While crucial for target binding, carboxylic acids can present challenges in drug development, such as poor membrane permeability and metabolic liabilities.[6]

  • The Aryl Bromide: Functions as a key reactive center for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] This allows for the strategic introduction of a wide range of aryl and heteroaryl substituents, enabling extensive Structure-Activity Relationship (SAR) studies.

  • The Dihydrobenzofuran Core: Provides a rigid scaffold that can be further functionalized, and its inherent physicochemical properties contribute to the overall profile of the final compound.

These application notes will detail the synthesis of this key building block, provide step-by-step protocols for its two primary chemical transformations, and illustrate its utility in a hypothetical drug discovery workflow targeting protein kinases.

Synthesis of this compound

While this compound is commercially available from several vendors, a synthetic route is presented here for contexts where de novo synthesis is required.[6][8] The following protocol is adapted from established procedures for analogous structures.

Proposed Synthetic Workflow

A 2-hydroxy-5-bromobenzoic acid B Allylation A->B Allyl bromide, K2CO3 C Claisen Rearrangement B->C Heat (e.g., 200 °C) D Intramolecular Cyclization C->D Acid catalyst (e.g., H2SO4) E This compound D->E Oxidative Cleavage of allyl group

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 2-hydroxy-5-bromobenzoic acid

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Sulfuric acid (H₂SO₄)

  • Sodium periodate (NaIO₄)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Allylation: To a solution of 2-hydroxy-5-bromobenzoic acid (1.0 eq) in acetone, add K₂CO₃ (2.5 eq) and allyl bromide (1.2 eq). Reflux the mixture for 6-8 hours, monitoring by TLC. After completion, filter the solid and concentrate the filtrate.

  • Claisen Rearrangement: Heat the crude allyl ether from the previous step neat at 180-200 °C for 2-3 hours. The rearrangement can be monitored by ¹H NMR.

  • Intramolecular Cyclization: Dissolve the rearranged product in a suitable solvent like toluene and add a catalytic amount of H₂SO₄. Reflux for 4-6 hours.

  • Oxidative Cleavage: Dissolve the product from the cyclization step in a mixture of acetonitrile, water, and ethyl acetate. Add NaIO₄ (4.0 eq) and a catalytic amount of RuCl₃·xH₂O (0.01 eq). Stir vigorously at room temperature for 12-16 hours.

  • Work-up and Purification: Quench the reaction with isopropanol. Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Application in Medicinal Chemistry: Key Transformations

The true utility of this compound lies in its capacity for diversification at two distinct points. The following protocols detail the standard procedures for amide coupling and Suzuki coupling.

Protocol 2: Amide Coupling of the Carboxylic Acid Moiety

Amide bond formation is a fundamental reaction in drug discovery.[5] The following protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient coupling reagent.[9]

A 5-bromo-2,3-dihydrobenzofuran- 7-carboxylic acid C HATU, DIPEA in DMF A->C B Amine (R-NH2) B->C D Amide Product C->D Amide bond formation A 5-bromo-2,3-dihydrobenzofuran- 7-carboxylic acid derivative C Pd catalyst, base in solvent A->C B Boronic acid/ester (R-B(OR)2) B->C D Coupled Product C->D C-C bond formation A 5-bromo-2,3-dihydrobenzofuran- 7-carboxylic acid B Amide Coupling (Protocol 2) A->B 4-aminopyridine C Brominated Amide Intermediate B->C D Suzuki Coupling (Protocol 3) C->D Pyridine-4-boronic acid E Final Kinase Inhibitor Candidate D->E

References

Application Notes and Protocols for 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid and Related Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Brominated Benzofurans in Oncology

While specific research on 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid is emerging, the broader class of benzofuran derivatives, particularly those featuring bromine and carboxylic acid moieties, represents a burgeoning frontier in cancer research.[1][2] These heterocyclic scaffolds are foundational to numerous biologically active compounds and have demonstrated significant cytotoxic and antiproliferative activities across a spectrum of human cancer cell lines, including leukemia, breast cancer, and colon cancer.[3][4] The inclusion of a halogen, such as bromine, in the benzofuran system has been shown to enhance cytotoxic effects, making these compounds particularly compelling for therapeutic development.[2][3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes on the mechanisms of action and detailed, field-proven protocols for evaluating the anticancer potential of this compound and its structural analogs.

Part 1: Application Notes - Unraveling the Anticancer Mechanisms

Key Mechanisms of Antitumor Activity

The anticancer efficacy of brominated benzofuran derivatives stems from their ability to modulate multiple critical cellular pathways. Understanding these mechanisms is paramount for designing robust experimental strategies and interpreting results.

  • Inhibition of Carbonic Anhydrases: A key mechanism for several benzofuran-based carboxylic acids is the inhibition of human carbonic anhydrase IX (hCA IX).[5][6] This enzyme is highly overexpressed in many tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis. By inhibiting hCA IX, these compounds can disrupt pH regulation within cancer cells, leading to apoptosis.

  • Modulation of NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Certain 2,3-dihydrobenzofuran-2-carboxamide derivatives have been shown to potently inhibit LPS-induced NF-κB transcriptional activity, suggesting a mechanism that could suppress tumor growth and survival.[7]

  • Targeting Mitotic Kinases: Aurora B kinase, a crucial regulator of cell division, is frequently overexpressed in cancer cells, making it an attractive therapeutic target. At least one benzofuran derivative has been identified as a novel inhibitor of Aurora B kinase, leading to mitotic arrest and subsequent cell death.[8][9]

  • Induction of Apoptosis and Cell Cycle Arrest: A common downstream effect of the aforementioned mechanisms is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle. For instance, a 5-bromobenzofuran derivative demonstrated a remarkable ability to induce apoptosis in MDA-MB-231 breast cancer cells and cause cell cycle arrest at the G2-M phase.[5][10]

Structure-Activity Relationship (SAR) Insights

The specific chemical structure of a benzofuran derivative profoundly influences its biological activity. Key SAR insights include:

  • Role of Bromine: The presence of a bromine atom on the benzofuran scaffold is consistently linked to increased cytotoxic potency against both normal and cancer cell lines.[2][3] Its position and the group to which it is attached (e.g., the benzofuran ring itself or a side chain) can fine-tune this activity.

  • The Carboxylic Acid Moiety: The carboxylic acid group, or its ester and amide derivatives, at various positions on the benzofuran ring is crucial for the anticancer activity of many of these compounds.[11] This functional group can participate in key interactions with biological targets, such as the active site of enzymes like carbonic anhydrase.

Data Presentation: Cytotoxicity of Representative Benzofuran Derivatives

The following table summarizes the in vitro efficacy of several benzofuran derivatives against various human cancer cell lines, as reported in the literature.

Compound Class/DerivativeCancer Cell LineAssay TypeReported IC50 / GI50Reference
5-Bromobenzofuran-based derivative (9e)MDA-MB-231 (Breast)Antiproliferative2.52 ± 0.39 µM[5][10]
3-Formylbenzofuran derivative (3b)SK-Hep-1 (Hepatocellular)MTT5.365 µM[1]
2,3-Dihydrobenzofuran-2-carboxamideACHN (Renal)SRB2.74 µM[12]
2,3-Dihydrobenzofuran-2-carboxamideHCT15 (Colon)SRB2.37 µM[12]
Oxindole-based benzofuran hybrid (22d)MCF-7 (Breast)Not Specified3.41 µM[1]

Part 2: Experimental Protocols

The following protocols are designed to be self-validating systems for assessing the anticancer properties of novel benzofuran compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the measurement of the cytotoxic/cytostatic activity of a test compound by assessing its effect on cell viability.

Rationale: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)[13]

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest logarithmically growing cells and perform a cell count. b. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete medium.[14] c. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. b. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only). c. Incubate the plate for another 48-72 hours.

  • MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. b. After incubation, carefully remove the medium containing MTT. c. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. d. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of the effect of a test compound on the cell cycle progression of a cancer cell population.

Rationale: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cells (e.g., MDA-MB-231)

  • 6-well plates

  • Test compound

  • PBS (Phosphate-Buffered Saline)

  • 70% ice-cold ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with the test compound at its IC50 concentration for 24 hours.[5] Include a vehicle control.

  • Cell Harvesting and Fixation: a. Harvest the cells by trypsinization and collect them by centrifugation at 1000 rpm for 5 minutes. b. Wash the cell pellet once with cold PBS. c. Resuspend the pellet in 500 µL of cold PBS. d. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. e. Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the cells in 500 µL of PI staining solution containing RNase A. d. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. b. Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines a standard procedure for evaluating the in vivo efficacy of a benzofuran derivative in a mouse tumor xenograft model.[8]

Rationale: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research. They allow for the assessment of a compound's antitumor activity in a complex biological system, providing data on efficacy, toxicity, and pharmacodynamics.

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • Human cancer cells (e.g., QGY-7401 liver cancer cells)[8]

  • Matrigel (optional, for enhancing tumor take rate)

  • Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Tween 80)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: a. Harvest cancer cells in their logarithmic growth phase. b. Resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5 x 10^7 cells/mL. c. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Treatment: a. Monitor the mice for tumor growth. When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). b. Administer the test compound (e.g., at two different doses, such as 50 and 100 mg/kg) and the vehicle control via the desired route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily or every other day).

  • Monitoring and Endpoint: a. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2. b. Monitor the body weight of the mice as an indicator of general toxicity. c. Continue the experiment for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. d. At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.

  • Data Analysis: a. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control. b. Analyze the statistical significance of the differences in tumor volume and weight between the groups. c. (Optional) Collect tumors for further analysis, such as Western blotting for pharmacodynamic markers (e.g., phospho-histone H3 for Aurora B kinase inhibition).[8]

Part 3: Visualizations

Signaling Pathway and Experimental Workflows

G cluster_0 Potential Mechanisms of Action Compound Brominated Benzofuran Carboxylic Acid hCAIX Carbonic Anhydrase IX (hCAIX) Compound->hCAIX Inhibition AuroraB Aurora B Kinase Compound->AuroraB Inhibition NFkB NF-κB Pathway Compound->NFkB Inhibition pH_Reg Disrupted pH Homeostasis hCAIX->pH_Reg Mitosis Mitotic Arrest AuroraB->Mitosis Survival Decreased Pro-survival Gene Transcription NFkB->Survival Apoptosis Apoptosis & Cell Cycle Arrest pH_Reg->Apoptosis Mitosis->Apoptosis Survival->Apoptosis

Caption: Potential signaling pathways targeted by brominated benzofuran derivatives.

G cluster_1 In Vitro Experimental Workflow cluster_assays Culture 1. Cell Culture (e.g., MDA-MB-231) Treatment 2. Compound Treatment Culture->Treatment MTT Cytotoxicity (MTT Assay) Treatment->MTT Flow Cell Cycle / Apoptosis (Flow Cytometry) Treatment->Flow Data 4. Data Analysis (IC50, Histograms) MTT->Data Flow->Data

Caption: A streamlined workflow for in vitro evaluation of test compounds.

G cluster_2 In Vivo Xenograft Workflow Implant 1. Tumor Cell Implantation Random 2. Randomization Implant->Random Treat 3. Compound Administration Random->Treat Monitor 4. Tumor & Weight Monitoring Treat->Monitor Endpoint 5. Endpoint Analysis (Tumor Excision) Monitor->Endpoint

References

Application Notes & Protocols: A Roadmap for Developing Novel Antimicrobial Agents from 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antimicrobial agents with new mechanisms of action.[1][2] The benzofuran and its dihydro derivative, the 2,3-dihydrobenzofuran, have emerged as privileged scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] This broad bioactivity makes the benzofuran core a fertile ground for the development of new therapeutics.[2][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid as a starting scaffold for the synthesis and evaluation of new antimicrobial agents. The presence of a carboxylic acid group offers a versatile handle for chemical modification, while the bromo substituent can be exploited for further diversification through various coupling reactions, allowing for a systematic exploration of the structure-activity relationship (SAR).[6][7]

These application notes will detail the synthetic strategies for derivatization, provide robust protocols for antimicrobial susceptibility testing based on internationally recognized standards, outline methods for preliminary toxicity assessment, and suggest approaches for elucidating the mechanism of action of promising lead compounds.

Part 1: Synthetic Derivatization of the Core Scaffold

The carboxylic acid moiety of this compound is the primary site for initial derivatization. Amide bond formation is a reliable and straightforward method to introduce chemical diversity.

Protocol 1: General Procedure for Amide Synthesis
  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.1 equivalents) and an activator like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

    • Stir the reaction mixture at room temperature for 30 minutes to form the activated ester.

  • Amine Coupling:

    • To the activated ester solution, add the desired primary or secondary amine (1.2 equivalents).

    • Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization:

    • Confirm the structure of the purified amide derivatives using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale for Derivatization Strategy

This amide coupling approach allows for the introduction of a wide variety of substituents, enabling the exploration of how different chemical properties (e.g., size, lipophilicity, hydrogen bonding potential) at this position influence antimicrobial activity. A library of amides can be synthesized in parallel to expedite the SAR studies.

Part 2: Antimicrobial Susceptibility Testing

A tiered screening approach is recommended to efficiently identify promising compounds. Primary screening provides a qualitative assessment of antimicrobial activity, while secondary screening offers quantitative data on potency. All testing should adhere to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data reliability and reproducibility.[8][9][10][11][12][13]

Workflow for Antimicrobial Screening

antimicrobial_screening_workflow start Synthesized Compound Library primary_screening Primary Screening: Agar Disk Diffusion start->primary_screening inactive Inactive Compounds primary_screening->inactive No Zone of Inhibition active Active Compounds primary_screening->active Zone of Inhibition Observed secondary_screening Secondary Screening: Broth Microdilution (MIC Determination) active->secondary_screening mic_data MIC Data Analysis & SAR secondary_screening->mic_data mbc_mfc MBC/MFC Determination mic_data->mbc_mfc promising_hits Promising Hits for Further Development mbc_mfc->promising_hits

Caption: Workflow for antimicrobial screening of synthesized compounds.

Protocol 2: Agar Disk Diffusion Assay (Primary Screening)

This method provides a preliminary, qualitative assessment of antimicrobial activity.[14][15][16][17]

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.[17]

  • Plate Inoculation:

    • Evenly streak the prepared inoculum onto the surface of a Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plate using a sterile cotton swab.

  • Disk Application:

    • Impregnate sterile paper disks with a known concentration of the test compound (e.g., 10 µ g/disk ).

    • Place the impregnated disks onto the inoculated agar surface. Include a solvent control disk and a positive control disk with a known antibiotic.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Secondary Screening)

The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15][18][19] This protocol is based on CLSI and EUCAST guidelines.[8][9][11][18]

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compounds in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation:

    • Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control (no compound) and a sterility control (no inoculum) well.

  • Incubation:

    • Incubate the plates under the same conditions as the disk diffusion assay.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

Data Presentation: Hypothetical MIC Values
Compound IDR¹ SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
BDB-01 -NH-CH₃64>128>128
BDB-02 -NH-CH₂CH₂OH3212864
BDB-03 -NH-Phenyl83216
BDB-04 -NH-(4-Cl-Phenyl)4168
Vancomycin N/A1N/AN/A
Ciprofloxacin N/A0.50.015N/A
Fluconazole N/AN/AN/A2

Part 3: Preliminary In Vitro Toxicology Assessment

Early assessment of cytotoxicity is crucial to identify compounds with a favorable therapeutic window.[20][21][22][23]

Protocol 4: Cytotoxicity Assay using MTT
  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HEK293 or HepG2) in appropriate media and conditions.

  • Compound Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 24-48 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Data Analysis:

    • Measure the absorbance at 570 nm. Calculate the cell viability as a percentage relative to the untreated control. The CC₅₀ (50% cytotoxic concentration) can be determined by plotting cell viability against compound concentration.

Part 4: Elucidating the Mechanism of Action

Understanding the mechanism of action of lead compounds is a critical step in their development.

Potential Mechanisms of Action for Benzofuran Derivatives

Benzofuran derivatives have been reported to exert their antimicrobial effects through various mechanisms, including:

  • Inhibition of cell wall synthesis

  • Disruption of cell membrane integrity

  • Inhibition of protein synthesis

  • Interference with nucleic acid synthesis[24]

Experimental Workflow for Mechanism of Action Studies

moa_workflow start Promising Hit Compound macromolecular_synthesis Macromolecular Synthesis Assays (DNA, RNA, Protein, Peptidoglycan) start->macromolecular_synthesis membrane_potential Membrane Potential Assay start->membrane_potential inhibition_observed Inhibition of a Specific Pathway macromolecular_synthesis->inhibition_observed membrane_potential->inhibition_observed target_identification Target Identification Studies inhibition_observed->target_identification moa_elucidation Mechanism of Action Elucidated target_identification->moa_elucidation

Caption: Workflow for elucidating the mechanism of action.

Conclusion

This compound represents a promising and versatile starting point for the development of novel antimicrobial agents. The synthetic tractability of the carboxylic acid group allows for the creation of diverse chemical libraries. By following a systematic approach of synthesis, tiered antimicrobial screening, and early toxicological assessment, researchers can efficiently identify lead compounds with potent antimicrobial activity and favorable safety profiles. Subsequent mechanism of action studies will be crucial for the further optimization and development of these promising new therapeutic candidates in the fight against antimicrobial resistance.

References

Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1][2] The method is developed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. The protocol outlines the chromatographic conditions, sample preparation, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is fit for its intended purpose in a regulated environment.[3]

Introduction

This compound is a crucial building block in the synthesis of various pharmacologically active molecules.[1][2] The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final drug product. Therefore, a well-validated analytical method is essential for its quality control. High-performance liquid chromatography (HPLC) is a powerful technique for the qualitative and quantitative analysis of pharmaceutical compounds due to its high resolution, sensitivity, and precision.[4][5] This application note presents a specific and validated stability-indicating HPLC method for the purity assessment of this compound.

The developed method utilizes reversed-phase chromatography, which is well-suited for the separation of non-polar and weakly polar compounds.[6] The inclusion of an acidic modifier in the mobile phase is critical for achieving sharp, symmetrical peaks for the acidic analyte by suppressing the ionization of the carboxylic acid group.[7] The method's stability-indicating capability is demonstrated through forced degradation studies, which involve subjecting the analyte to various stress conditions to generate potential degradation products.[8][9][10]

Chromatographic Conditions

The selection of chromatographic parameters was based on the physicochemical properties of this compound and general principles of reversed-phase chromatography.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for a wide range of non-polar to moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH ensures that the carboxylic acid analyte is in its protonated, less polar form, leading to better retention and peak shape.[7]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency and elution strength.
Gradient 0-15 min, 30-70% B; 15-20 min, 70-30% B; 20-25 min, 30% BA gradient elution is employed to ensure the elution of both the main compound and any potential impurities with varying polarities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmBased on the UV absorbance of the benzofuran chromophore.
Injection Volume 10 µLA typical injection volume for standard analytical HPLC.
Diluent Acetonitrile:Water (50:50, v/v)Ensures good solubility of the analyte and compatibility with the mobile phase.

Experimental Protocol

Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in 50 mL of diluent (Acetonitrile:Water, 50:50 v/v) and sonicate for 5 minutes if necessary.

  • Dilute to the mark with the diluent and mix well.

Sample Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Follow the same procedure as for the standard solution preparation.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Weigh Weigh Standard/Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Inject Inject into HPLC System Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Acquire Data Acquisition Detect->Acquire Integrate Peak Integration Acquire->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for the HPLC analysis of this compound.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][11] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[4][8] The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

  • Acid Hydrolysis: 1 mL of sample solution was mixed with 1 mL of 1N HCl and heated at 80°C for 2 hours. The solution was then neutralized with 1N NaOH.

  • Base Hydrolysis: 1 mL of sample solution was mixed with 1 mL of 1N NaOH and heated at 80°C for 2 hours. The solution was then neutralized with 1N HCl.[12]

  • Oxidative Degradation: 1 mL of sample solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 24 hours.[12]

  • Thermal Degradation: The solid sample was kept in an oven at 105°C for 48 hours.

  • Photolytic Degradation: The solid sample was exposed to UV light (254 nm) for 48 hours.

The chromatograms from the stressed samples showed significant degradation of the parent peak and the appearance of several degradation product peaks. The main peak was well-resolved from all degradation peaks, demonstrating the specificity and stability-indicating nature of the method.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of this compound at concentrations ranging from 10 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.

Accuracy

The accuracy of the method was determined by the recovery of a known amount of the standard added to the sample. The study was performed at three concentration levels (80%, 100%, and 120% of the nominal concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): The precision of the method was evaluated by analyzing six replicate injections of the standard solution on the same day. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

  • Intermediate Precision (Inter-day precision): The intermediate precision was assessed by analyzing the standard solution on two different days by two different analysts. The RSD between the two sets of results should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored, and should remain within the acceptance criteria.

System Suitability

System suitability testing is an integral part of the analytical procedure and is performed to ensure that the chromatographic system is adequate for the intended analysis.[13][14][15] The system suitability was checked by injecting the standard solution five times, and the following parameters were evaluated:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas ≤ 2.0%

Conclusion

This application note describes a validated, stability-indicating RP-HPLC method for the determination of the purity of this compound. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis in the pharmaceutical industry. The forced degradation studies confirm the stability-indicating nature of the method, which is a critical requirement for regulatory submissions.

References

Application Note: 1H NMR Characterization of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the characterization of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present a detailed, step-by-step protocol for sample preparation and data acquisition, alongside an in-depth analysis of the expected ¹H NMR spectrum. This guide is designed for researchers, scientists, and drug development professionals who require a robust method for the structural elucidation and purity assessment of this important heterocyclic building block. The causality behind experimental choices is explained to ensure both technical accuracy and practical utility in a laboratory setting.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1] The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The presence of a bromine atom and a carboxylic acid group provides versatile handles for further chemical modifications, such as cross-coupling reactions and amide bond formations, making this compound a valuable starting material for the synthesis of complex molecular architectures.

Accurate structural confirmation and purity assessment are critical in any synthetic workflow. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, including the number and connectivity of protons. This application note aims to demystify the ¹H NMR spectrum of this compound and provide a reliable protocol for its characterization.

Predicted ¹H NMR Spectral Analysis

Molecular Structure and Proton Environments

The structure of this compound contains several distinct proton environments that will give rise to separate signals in the ¹H NMR spectrum.

Diagram of Molecular Structure with Labeled Protons:

Caption: Molecular structure of this compound.

Expected Chemical Shifts, Multiplicities, and Coupling Constants

The predicted ¹H NMR data is summarized in the table below. The chemical shifts are influenced by the electronic effects of the substituents (bromine, carboxylic acid, and the ether linkage).

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-4 7.8 - 8.0Doublet (d)~2.0 - 2.5This aromatic proton is deshielded by the adjacent bromine and the carboxylic acid group. It will exhibit meta-coupling to H-6.
H-6 7.6 - 7.8Doublet (d)~2.0 - 2.5This aromatic proton is deshielded by the adjacent carboxylic acid. It will show meta-coupling to H-4.
-COOH 12.0 - 13.0Broad Singlet (br s)N/AThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with trace water in the solvent.
H-2 (CH₂) 4.6 - 4.8Triplet (t)~8.0 - 9.0These protons are on a carbon adjacent to an oxygen atom, leading to a downfield shift. They are coupled to the two protons at the C-3 position.
H-3 (CH₂) 3.2 - 3.4Triplet (t)~8.0 - 9.0These protons are on a benzylic carbon and are coupled to the two protons at the C-2 position.

Experimental Protocol: A Self-Validating System

The following protocol is designed to ensure high-quality, reproducible ¹H NMR data. Each step includes a rationale to foster a deeper understanding of the experimental choices.

Materials and Equipment
  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃ with a drop of MeOD for solubility)

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes and bulbs

  • Small vials for sample preparation

  • Vortex mixer

  • NMR spectrometer (300 MHz or higher recommended)

  • Internal standard (e.g., Tetramethylsilane - TMS) (optional)

Step-by-Step Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[5][6][7]

Workflow for ¹H NMR Sample Preparation:

G A Weigh 5-10 mg of the solid compound into a clean, dry vial. B Add ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). A->B C Vortex the vial until the solid is completely dissolved. Gentle heating may be applied if necessary. B->C D Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. C->D E Cap the NMR tube and label it clearly. D->E F Insert the NMR tube into the spinner turbine and place it in the spectrometer. E->F

Caption: A streamlined workflow for preparing high-quality NMR samples.

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound into a small, clean, and dry vial.[5][6][7] This amount is sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[5][6] DMSO-d₆ is a good initial choice due to its ability to dissolve many polar organic compounds. If solubility is an issue in CDCl₃, the addition of a single drop of methanol-d₄ can be beneficial. The use of deuterated solvents is crucial as they are "invisible" in the ¹H NMR spectrum and provide a lock signal for the spectrometer.[5][6]

  • Ensuring Homogeneity: Vortex the vial to ensure the sample is fully dissolved.[5][7] A homogenous solution is essential for acquiring sharp, well-resolved NMR signals.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[7] Solid impurities can cause significant line broadening.

  • Final Preparation: Cap the NMR tube securely and wipe the outside to remove any dust or fingerprints.

NMR Data Acquisition Parameters

For a standard ¹H NMR experiment, the following acquisition parameters are recommended:

Parameter Recommended Value Rationale
Pulse Program Standard 1D protonA simple pulse-acquire sequence is sufficient for routine characterization.
Number of Scans 8 - 16This provides a good signal-to-noise ratio for the given sample concentration.
Relaxation Delay (d1) 1 - 2 secondsAllows for adequate relaxation of the protons between pulses, ensuring accurate integration.
Acquisition Time (aq) 2 - 4 secondsA longer acquisition time results in better resolution.
Spectral Width (sw) -2 to 14 ppmThis range covers the expected chemical shifts for most organic molecules.

Data Processing and Interpretation

Once the data is acquired, it should be processed using the spectrometer's software. Standard processing steps include:

  • Fourier Transformation: Converts the raw data (Free Induction Decay) into a frequency-domain spectrum.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift scale. If no internal standard is used, the residual solvent peak can be used for referencing (e.g., DMSO-d₆ at 2.50 ppm).

  • Integration: Integrate the area under each peak to determine the relative number of protons.[8]

  • Peak Picking: Identify the exact chemical shift of each peak.

By comparing the processed spectrum to the predicted data in Section 2.2, a confident structural assignment of this compound can be made.

Conclusion

This application note has provided a comprehensive framework for the ¹H NMR characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, and by understanding the principles behind the predicted spectrum, researchers can confidently verify the structure and purity of this valuable synthetic intermediate. The self-validating nature of the described workflow ensures the generation of high-quality, reliable data, which is paramount in both academic research and the pharmaceutical industry.

References

Designing Novel Kinase Inhibitors Using the 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid Scaffold: An Application Note and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Untapped Potential of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran framework is a privileged heterocyclic motif frequently encountered in a multitude of biologically active natural products and synthetic compounds.[1] Its inherent structural rigidity, coupled with the diverse opportunities for functionalization, has established it as a valuable starting point in medicinal chemistry. This guide focuses on a particularly promising, yet underexplored, starting scaffold: 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid .

This scaffold strategically combines three key pharmacophoric elements:

  • A Dihydrobenzofuran Core: Provides a three-dimensional structure that can orient substituents into specific binding pockets of a biological target.

  • A Carboxylic Acid at the 7-position: This functional group is a common constituent in pharmacophores, capable of forming crucial hydrogen bonds and ionic interactions with target proteins.[2] Its presence is a known feature in many successful drugs, including a number of kinase inhibitors.[3]

  • A Bromine Atom at the 5-position: The bromine atom serves as a versatile synthetic handle for introducing a wide range of molecular diversity through cross-coupling reactions.[4] Furthermore, the inclusion of a halogen atom can significantly influence a compound's pharmacokinetic properties and binding affinity through halogen bonding.[4]

This application note will provide a comprehensive guide to leveraging the this compound scaffold for the design and synthesis of novel kinase inhibitors, with a particular focus on targeting the mTOR (mammalian target of rapamycin) signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[5][6]

Strategic Approach to Inhibitor Design

Our strategy for designing novel inhibitors from the this compound scaffold is centered on a systematic exploration of its chemical space. The design process involves two primary diversification points, leveraging the inherent reactivity of the carboxylic acid and the bromo-substituent.

G cluster_0 Diversification at C7 cluster_1 Diversification at C5 scaffold 5-Bromo-2,3-dihydrobenzofuran- 7-carboxylic acid amide Amide Library (Amide Coupling) scaffold->amide R-NH2 aryl Aryl/Heteroaryl Library (Suzuki Coupling) scaffold->aryl Ar-B(OH)2 inhibitor Novel Kinase Inhibitors amide->inhibitor aryl->inhibitor

Figure 1. Strategy for inhibitor library synthesis.

This dual-pronged approach allows for the rapid generation of a diverse library of compounds where the nature of the substituents at both the C5 and C7 positions can be systematically varied to probe the structure-activity relationship (SAR) and optimize for potency and selectivity against the target kinase.

Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the chemical modification of the this compound scaffold.

Protocol 1: Amide Library Synthesis via Amide Coupling

This protocol details the formation of a diverse amide library by coupling various primary and secondary amines to the carboxylic acid moiety of the scaffold. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for less reactive amines.[7]

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

Protocol 2: Aryl/Heteroaryl Library Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl groups at the 5-position of the scaffold.[8][9]

Materials:

  • This compound (or its corresponding methyl ester for improved solubility)

  • Arylboronic acid or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or toluene)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the this compound derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with EtOAc, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 5-aryl-2,3-dihydrobenzofuran derivative.

Biological Evaluation: Targeting the mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cell metabolism, growth, and proliferation.[10] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[11] Benzofuran derivatives have been identified as a novel class of mTOR inhibitors.[5][12]

mTOR_Pathway GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT TSC TSC1/2 AKT->TSC Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Translation Protein Synthesis & Cell Growth S6K1->Translation Inhibitor Dihydrobenzofuran Inhibitor Inhibitor->mTORC1 Inhibition

Figure 2. Simplified mTOR signaling pathway.

Protocol 3: In Vitro mTOR Kinase Inhibition Assay

This protocol describes a method to assess the direct inhibitory effect of the synthesized compounds on mTORC1 kinase activity.

Materials:

  • Synthesized dihydrobenzofuran derivatives

  • Human cancer cell line with active mTOR signaling (e.g., MCF-7, PC-3)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies for immunoprecipitation (e.g., anti-mTOR)

  • Protein A/G agarose beads

  • Kinase assay buffer

  • Recombinant 4E-BP1 (substrate)

  • ATP, [γ-³²P]ATP or commercial non-radioactive detection kit

  • SDS-PAGE gels and Western blotting apparatus

  • Phospho-4E-BP1 (Thr37/46) antibody

Procedure:

  • Cell Lysate Preparation: Culture cells to 80-90% confluency. Lyse the cells and collect the supernatant containing total protein.

  • Immunoprecipitation of mTORC1: Incubate the cell lysate with an anti-mTOR antibody, followed by the addition of protein A/G agarose beads to pull down the mTORC1 complex.

  • Kinase Reaction: Resuspend the immunoprecipitated mTORC1 in kinase assay buffer. Add the synthesized inhibitor at various concentrations and pre-incubate.

  • Initiate the kinase reaction by adding recombinant 4E-BP1 and ATP (spiked with [γ-³²P]ATP or as per the non-radioactive kit instructions).

  • Incubate the reaction at 30°C for 30 minutes.

  • Detection: Stop the reaction and analyze the phosphorylation of 4E-BP1 by SDS-PAGE and autoradiography or by Western blotting using a phospho-specific antibody.

  • Data Analysis: Quantify the band intensities to determine the extent of inhibition at each compound concentration and calculate the IC₅₀ value.

Protocol 4: Cell-Based mTOR Inhibition Assay (Western Blot)

This protocol evaluates the ability of the synthesized compounds to inhibit mTOR signaling within a cellular context by measuring the phosphorylation status of downstream targets.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Synthesized dihydrobenzofuran derivatives

  • Cell culture medium and supplements

  • PBS (phosphate-buffered saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies: phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the synthesized inhibitors for a predetermined time (e.g., 2-24 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities of the phosphorylated proteins relative to the total protein and the loading control to determine the dose-dependent inhibitory effect of the compounds.

Data Presentation and Structure-Activity Relationship (SAR) Insights

The inhibitory activities of a hypothetical library of compounds derived from the this compound scaffold against mTORC1 are presented in the table below. This data is illustrative and serves to guide the interpretation of experimental results.

CompoundR (Amide at C7)Ar (Aryl at C5)mTORC1 IC₅₀ (nM)
1 -NH₂-Br>10,000
2a -NH-CH₃-Br8,500
2b -NH-benzyl-Br3,200
2c -N(CH₃)₂-Br>10,000
3a -NH-benzylPhenyl1,500
3b -NH-benzyl4-Fluorophenyl850
3c -NH-benzyl3-Pyridyl450
3d -NH-benzyl2-Thienyl600

Key SAR Observations:

  • C7 Amide: Conversion of the carboxylic acid to a simple primary amide (Compound 1) results in a loss of activity. Substitution on the amide nitrogen with small alkyl or aryl groups (Compounds 2a, 2b) can restore and improve activity, suggesting the importance of this vector for exploring a specific binding pocket. Disubstituted amides (Compound 2c) appear to be poorly tolerated.

  • C5 Aryl/Heteroaryl: Replacing the bromine atom with various aryl and heteroaryl groups via Suzuki coupling (Compounds 3a-3d) generally leads to a significant increase in potency. This highlights the C5 position as a critical area for optimization. The introduction of a fluorine atom (Compound 3b) or a nitrogen-containing heterocycle like pyridine (Compound 3c) can further enhance inhibitory activity, potentially through additional hydrogen bonding or favorable electrostatic interactions within the kinase active site.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the design of novel kinase inhibitors. The synthetic handles at the C5 and C7 positions allow for extensive and systematic exploration of the surrounding chemical space. The provided protocols offer a robust framework for the synthesis and biological evaluation of compound libraries targeting key signaling pathways, such as the mTOR pathway. Through iterative cycles of design, synthesis, and testing, this scaffold has the potential to yield potent and selective inhibitors for further drug development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid (CAS: 41177-72-4). This document offers in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this versatile building block.

I. Overview of Purification Strategy

This compound is a solid, appearing as a white to light yellow or light orange powder or crystal.[1] Its purification typically involves leveraging its acidic nature and moderate polarity. The choice of purification technique depends on the nature and quantity of impurities present, which are often related to the synthetic route used. A general workflow for purification is outlined below.

Purification_Workflow start Crude Product extraction Acid-Base Extraction start->extraction  Remove neutral/ basic impurities recrystallization Recrystallization extraction->recrystallization  Bulk purification chromatography Column Chromatography extraction->chromatography  If recrystallization  is ineffective purity_check Purity Assessment (TLC, NMR, etc.) recrystallization->purity_check chromatography->purity_check purity_check->recrystallization  Further purification  needed purity_check->chromatography  Further purification  needed pure_product Pure Product purity_check->pure_product  Meets specs

Caption: A general decision-making workflow for the purification of this compound.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound.

1. Acid-Base Extraction Issues

  • Question: I performed an acid-base extraction to remove neutral impurities, but upon re-acidification of the aqueous layer, my product did not precipitate. What went wrong?

    • Answer: This is a common issue that can arise from several factors:

      • Insufficient Acidification: Ensure the pH of the aqueous solution is sufficiently acidic. Use a pH meter or pH paper to confirm a pH of ~2. Incomplete acidification will result in the carboxylate salt remaining dissolved in the aqueous layer.

      • Product Concentration Too Low: If the concentration of your compound in the aqueous layer is low, it may not precipitate upon acidification. If you suspect this, you can extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane. The product will move back into the organic phase, which can then be dried and concentrated.[2]

      • Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the funnel, or allowing it to stand for an extended period.

  • Question: After acid-base extraction and evaporation of the organic solvent, my product is an oil or a sticky solid. How can I induce crystallization?

    • Answer: Oiling out can occur if residual solvent or impurities are present.

      • Trituration: Try adding a small amount of a non-polar solvent in which your product is insoluble, such as hexanes or petroleum ether. Stir or sonicate the mixture. This can often wash away impurities and induce crystallization.

      • Solvent Removal: Ensure all the extraction solvent has been removed under high vacuum.

      • Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the oil can initiate crystallization.

2. Recrystallization Challenges

  • Question: I'm struggling to find a suitable single solvent for recrystallization. What should I try?

    • Answer: Finding the ideal recrystallization solvent requires some experimentation. For aromatic carboxylic acids, common solvents to try include:

      • Alcohols (e.g., ethanol, isopropanol)

      • Water (if solubility allows, or in a mixed solvent system)

      • Acetic acid

      • Toluene

    If a single solvent is not effective, a two-solvent system is a good alternative. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the solid and allow the solution to cool slowly.

    Solvent SystemRationale
    Ethanol/WaterThe compound is likely soluble in hot ethanol and less soluble in water.
    Toluene/HexanesToluene provides good solubility for the aromatic structure, while hexanes will decrease the solubility.
    Ethyl Acetate/HexanesA versatile system where ethyl acetate is the "good" solvent and hexanes is the "poor" solvent.
  • Question: My product crystallizes too quickly during hot filtration, clogging the filter paper.

    • Answer: This indicates that the solution is becoming supersaturated too early. To prevent this:

      • Preheat your filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent.

      • Use a slight excess of hot solvent to ensure the compound remains dissolved during filtration.

      • Keep the solution warm during the filtration process.

3. Column Chromatography Problems

  • Question: My compound is streaking badly on the TLC plate, making it difficult to assess purity and choose a solvent system for column chromatography.

    • Answer: Streaking, or tailing, of carboxylic acids on silica gel is a frequent problem. It occurs due to the interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel. To mitigate this:

      • Add an Acidic Modifier: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This keeps the carboxylic acid fully protonated, leading to a more defined spot on the TLC plate.

  • Question: What is a good starting solvent system for column chromatography of this compound?

    • Answer: Based on the structure, a good starting point would be a mixture of a non-polar and a polar solvent. Given that related benzofuran compounds have been purified using chloroform or chloroform/methanol mixtures, a gradient elution could be effective.[3]

      • Initial System: Start with a relatively non-polar system like Hexanes:Ethyl Acetate (e.g., 9:1 or 4:1) and gradually increase the polarity by increasing the proportion of ethyl acetate.

      • Alternative System: Dichloromethane:Methanol is another common system for moderately polar compounds. Start with a low percentage of methanol (e.g., 1-2%) and increase as needed.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the likely impurities in a synthesis of this compound?

    • A1: The impurities will depend on the synthetic route. However, common impurities could include unreacted starting materials, byproducts from incomplete reactions (e.g., non-brominated or di-brominated analogs), and residual solvents. For instance, if the synthesis involves a bromination step, both the starting material and potentially over-brominated products could be present.

  • Q2: How can I confirm the purity of my final product?

    • A2: A combination of techniques is recommended for confirming purity:

      • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.

      • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

      • Melting Point: A sharp melting point range close to the literature value suggests high purity.

  • Q3: Is this compound stable during purification?

    • A3: Generally, aromatic carboxylic acids are stable compounds. However, it is always good practice to avoid unnecessarily high temperatures for extended periods, especially in the presence of strong acids or bases.

IV. Experimental Protocols

Protocol 1: Acid-Base Extraction

  • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Gently invert the funnel several times, venting frequently to release any pressure buildup.

  • Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution.

  • Combine the aqueous extracts and cool them in an ice bath.

  • Slowly add a strong acid (e.g., 6M HCl) dropwise until the solution is acidic (pH ~2).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold water.

  • Dry the purified product under vacuum.

Protocol 2: General Recrystallization

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (or the "good" solvent of a two-solvent system).

  • Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary.

  • If using a two-solvent system, add the "poor" solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

V. References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. --INVALID-LINK--

  • TCI Chemicals. (n.d.). This compound. --INVALID-LINK--

  • MDPI. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Acylation of Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts acylation of dihydrobenzofurans. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges that can lead to diminished yields and provide actionable, evidence-based solutions to optimize your synthetic outcomes.

Introduction

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring. When applied to 2,3-dihydrobenzofuran, this reaction unlocks a class of valuable intermediates for pharmaceutical and materials science applications. However, the inherent functionalities of the dihydrobenzofuran scaffold—namely, the electron-rich aromatic ring activated by an ether oxygen and the potential for Lewis acid-mediated side reactions—present unique challenges. This guide provides a structured approach to troubleshooting and optimizing this nuanced transformation.

Troubleshooting Guide: Question & Answer Format

Q1: My Friedel-Crafts acylation of 2,3-dihydrobenzofuran is resulting in a very low yield or no product at all. What are the most likely causes?

Low or no yield in this reaction can typically be traced back to a few critical factors. The primary culprits are often related to reagent and reaction condition integrity.

A1: Immediate Checks & Core Principles

  • Anhydrous Conditions are Non-Negotiable: The Lewis acid catalysts essential for this reaction, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any trace of water in your solvent, glassware, or reagents will lead to rapid deactivation of the catalyst.[1][2] Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon), and use anhydrous solvents and freshly opened or properly stored Lewis acids.

  • Catalyst Stoichiometry is Key: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid. This is because the ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[3] A general starting point is to use at least 1.1 equivalents of the Lewis acid relative to the acylating agent.

  • Purity of Starting Materials: The purity of your 2,3-dihydrobenzofuran and the acylating agent (acyl chloride or anhydride) is paramount. Impurities can compete in the reaction, leading to unwanted byproducts and consumption of your reagents.

Q2: I'm observing the formation of multiple products. How can I improve the regioselectivity of the acylation?

The electronic nature of the 2,3-dihydrobenzofuran ring dictates the preferred positions of electrophilic attack. The oxygen atom of the dihydrofuran ring is an ortho-, para-director. In the case of 2,3-dihydrobenzofuran, this corresponds to the C5 and C7 positions.

A2: Controlling Regioselectivity

  • Understanding Inherent Directing Effects: The primary sites of acylation on an unsubstituted 2,3-dihydrobenzofuran are the C5 and C7 positions due to the activating effect of the ether oxygen. The C7 position is often favored due to reduced steric hindrance compared to the C5 position, which is flanked by the dihydrofuran ring. The synthesis of 7-aroyl-2,3-dihydrobenzofurans is a known transformation.[2]

  • Influence of Substituents: If your dihydrobenzofuran substrate is substituted, the electronic and steric nature of these substituents will play a significant role in directing the acylation. Electron-donating groups will further activate the ring and influence the position of attack based on their own directing effects, while electron-withdrawing groups will deactivate the ring and may hinder the reaction.

  • Choice of Lewis Acid and Solvent: The choice of Lewis acid and solvent can influence the regiochemical outcome. For instance, in related systems, bulkier Lewis acid complexes may favor acylation at the less sterically hindered position. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) and solvents (e.g., dichloromethane, nitrobenzene, carbon disulfide) can sometimes tune the isomeric ratio.

Q3: My reaction is consuming the starting material, but I'm isolating a complex mixture of byproducts, and my desired product yield is still low. Could the dihydrobenzofuran ring be unstable under the reaction conditions?

Yes, the dihydrobenzofuran ring system can be susceptible to Lewis acid-mediated side reactions, most notably ring-opening.

A3: Addressing Substrate Stability

  • Potential for Ring-Opening: The ether linkage in the dihydrofuran ring can be cleaved by strong Lewis acids. This can lead to the formation of phenolic intermediates that can undergo further reactions, resulting in a complex mixture of byproducts. Evidence in the literature suggests that dihydrobenzofuran rings can undergo Lewis acid-mediated ring-exchange reactions, highlighting their potential lability.[4]

  • Mitigation Strategies:

    • Milder Lewis Acids: Consider using milder Lewis acids such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), which may be less prone to inducing ring cleavage.

    • Lower Reaction Temperatures: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can often suppress side reactions.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to increased byproduct formation.

Experimental Protocols & Data

General Protocol for Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

This protocol provides a starting point for the acylation of 2,3-dihydrobenzofuran. Optimization of specific parameters may be required for substituted derivatives.

Materials:

  • 2,3-Dihydrobenzofuran

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 to 1.5 equivalents) under an inert atmosphere.

  • Solvent Addition: Add anhydrous dichloromethane to the flask to create a suspension of the aluminum chloride.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve the acyl chloride (1.0 to 1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature at 0 °C. Stir the mixture for an additional 15-30 minutes to allow for the formation of the acylium ion complex.

  • Addition of Dihydrobenzofuran: Dissolve 2,3-dihydrobenzofuran (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the dihydrobenzofuran solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is deemed complete, cool the mixture back down to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of crushed ice, followed by 1 M hydrochloric acid.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

ParameterRecommended Starting ConditionRange for Optimization
Lewis Acid (equivalents) 1.21.1 - 2.0
Acylating Agent (equivalents) 1.11.0 - 1.5
Temperature (°C) 0 to room temperature-20 to 40
Reaction Time (hours) 2 - 41 - 12 (monitor by TLC/LC-MS)

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Conditions Verify Anhydrous Conditions & Reagent Purity Start->Check_Conditions Check_Stoichiometry Confirm Lewis Acid Stoichiometry (≥1.1 eq) Start->Check_Stoichiometry Analyze_Byproducts Analyze Byproduct Profile (TLC, LC-MS, NMR) Check_Conditions->Analyze_Byproducts If conditions are pristine Check_Stoichiometry->Analyze_Byproducts If stoichiometry is correct Regioselectivity_Issue Regioselectivity Issue? Analyze_Byproducts->Regioselectivity_Issue Multiple Isomers Ring_Opening_Issue Ring-Opening Side Reaction? Analyze_Byproducts->Ring_Opening_Issue Complex Mixture/ Degradation Optimize_Catalyst Optimize Lewis Acid & Solvent System Regioselectivity_Issue->Optimize_Catalyst Optimize_Temp_Time Optimize Temperature & Reaction Time Ring_Opening_Issue->Optimize_Temp_Time Successful_Reaction Improved Yield Optimize_Catalyst->Successful_Reaction Optimize_Temp_Time->Successful_Reaction

Caption: A decision-making workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q: Can I use an acid anhydride instead of an acyl chloride?

A: Yes, acid anhydrides are also effective acylating agents in Friedel-Crafts reactions. The reaction mechanism is similar, involving the formation of an acylium ion.

Q: My dihydrobenzofuran has a hydroxyl group on the aromatic ring. Can I still perform a Friedel-Crafts acylation?

A: Phenols are generally challenging substrates for Friedel-Crafts acylation. The hydroxyl group is strongly activating, which can lead to multiple acylations. Additionally, the Lewis acid can coordinate with the hydroxyl group, deactivating it. It is often advisable to protect the hydroxyl group as an ester or ether before performing the acylation.

Q: Are there alternative, milder methods for acylating dihydrobenzofurans?

A: While Friedel-Crafts is a classic method, other acylation techniques exist. For instance, acylation of lithiated dihydrobenzofuran derivatives or palladium-catalyzed acylation methods could be explored, though these may involve more complex synthetic routes.

Q: What is the expected regioselectivity for a 5-substituted 2,3-dihydrobenzofuran?

A: The outcome will depend on the nature of the substituent at the 5-position. If it is an activating group (e.g., methoxy), acylation will likely be directed to the C7 position. If it is a deactivating group, the reaction may be sluggish, and the regioselectivity will be governed by the combined directing effects of the substituent and the ring's oxygen atom.

References

Technical Support Center: Stability of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues you may encounter when working with this molecule in solution. Our goal is to provide you with the foundational knowledge and practical guidance to ensure the integrity of your experiments.

Troubleshooting Guide: Addressing Common Stability Concerns

This section is structured in a question-and-answer format to directly tackle specific problems you might face during your research.

Question 1: I am observing a decrease in the concentration of my stock solution of this compound over time. What could be the cause?

Answer: A decrease in the concentration of your stock solution is a common indicator of compound instability. Several factors could be contributing to this degradation. The primary suspects are hydrolysis, photodegradation, or reaction with components of your solvent or storage container. The dihydrobenzofuran ring system, while relatively stable, can be susceptible to oxidative degradation, and the carboxylic acid moiety can undergo reactions typical of its class. The bromine substituent may also influence the electron density of the aromatic ring, potentially affecting its stability.

To begin troubleshooting, a systematic approach is recommended. First, review your solution preparation and storage conditions. Key parameters to consider are the solvent composition, pH, storage temperature, and exposure to light. It is advisable to prepare fresh solutions for critical experiments and to perform a quick purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Question 2: My experimental results are inconsistent when using solutions of this compound prepared on different days. How can I ensure the consistency of my solutions?

Answer: Inconsistent experimental results are often linked to the variable purity of the solutions being used. To ensure consistency, it is crucial to establish a standardized protocol for solution preparation and handling. This includes using a consistent source and grade of solvent, accurately measuring the pH of aqueous solutions, and protecting the solution from light and extreme temperatures.

We recommend performing a stability study on your stock solution to determine its viable shelf-life under your specific storage conditions. This involves analyzing the purity of the solution at regular intervals. For highly sensitive experiments, it is best practice to prepare fresh solutions daily.

Question 3: I suspect my compound is degrading. What are the likely degradation products of this compound?

Answer: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, we can hypothesize potential degradation products based on the structure's functional groups.

  • Oxidative Degradation: The dihydrobenzofuran ring could be susceptible to oxidation, potentially leading to the formation of hydroxylated or ring-opened products.

  • Decarboxylation: Under certain conditions, such as elevated temperatures, the carboxylic acid group could be lost, resulting in the formation of 5-bromo-2,3-dihydrobenzofuran.

  • Debromination: Photolytic conditions could potentially lead to the cleavage of the carbon-bromine bond, although this is generally less common for aryl bromides compared to alkyl bromides.

The following diagram illustrates a hypothetical degradation pathway focusing on oxidation, which is a common degradation route for similar heterocyclic compounds.

G A 5-bromo-2,3-dihydrobenzofuran- 7-carboxylic acid B Oxidative Stress (e.g., air, peroxides) A->B C Hydroxylated Intermediate B->C Oxidation D Ring-Opened Product C->D Further Oxidation

Caption: Hypothetical oxidative degradation pathway.

To confirm the identity of any degradation products, advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is sparingly soluble in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol. For biological assays, DMSO is a common choice. However, it is important to be aware that DMSO can be hygroscopic and can oxidize some compounds. Always use high-purity, anhydrous solvents when possible.

Q2: How should I store solutions of this compound?

A2: For optimal stability, we recommend storing solutions at -20°C or -80°C in airtight, amber-colored vials to protect from light and air. For short-term storage (a few days), refrigeration at 2-8°C may be sufficient, but this should be verified with a stability study. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Aliquoting the stock solution into smaller, single-use volumes is a good practice.

Q3: Is this compound sensitive to pH?

A3: As a carboxylic acid, the ionization state of the molecule is pH-dependent. At physiological pH (~7.4), the carboxylic acid group will be deprotonated, which can affect its solubility and interaction with biological targets. The stability of the compound may also be influenced by pH. It is advisable to conduct stability studies in the specific buffer systems you plan to use for your experiments. Generally, very low or high pH conditions can promote hydrolysis of ester or amide functionalities if they were present, and could potentially affect the stability of the dihydrobenzofuran ring.

Q4: How can I monitor the stability of my this compound solution?

A4: The most reliable way to monitor the stability of your solution is by using a stability-indicating analytical method. A reverse-phase HPLC method with UV detection is typically suitable for this purpose. This method should be able to separate the parent compound from any potential degradation products. By analyzing your solution at different time points, you can quantify the amount of parent compound remaining and detect the appearance of any new peaks that may correspond to degradants.

Experimental Protocol: Forced Degradation Study

To proactively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to accelerate its degradation and identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Photostability chamber

Workflow for Forced Degradation Study:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Photostability (ICH Q1B guidelines) A->E F Sample at Time Points (e.g., 0, 2, 4, 8, 24h) B->F C->F D->F E->F G Neutralize (if needed) F->G H Analyze by RP-HPLC-UV G->H I Identify Degradants (LC-MS) H->I

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Photostability: Expose the solution to light according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Sampling and Analysis:

    • Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated reverse-phase HPLC-UV method.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound at each time point.

    • Determine the retention times of any new peaks observed in the chromatograms.

    • If significant degradation is observed, use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.

Summary of Key Stability Parameters

The following table summarizes the key parameters to consider when assessing the stability of this compound. The "Expected Outcome" is a general guideline, and actual results should be determined experimentally.

ParameterStress ConditionExpected OutcomeRecommended Action
pH Acidic (e.g., pH 1-3) and Basic (e.g., pH 11-13)Potential for hydrolysis of the dihydrobenzofuran ring or other susceptible moieties.Conduct forced degradation studies at different pH values.
Temperature Elevated temperatures (e.g., 40-80°C)Increased rate of degradation.Store solutions at low temperatures (-20°C or -80°C).
Light Exposure to UV and visible lightPotential for photodegradation, possibly leading to debromination or other reactions.Store solutions in amber vials or protected from light.
Oxidation Presence of oxidizing agents (e.g., H₂O₂, air)Degradation of the dihydrobenzofuran ring.Use degassed solvents and store under an inert atmosphere for long-term stability.

By following the guidance provided in this technical support center, researchers can better understand and control the stability of this compound in their experimental setups, leading to more reliable and reproducible results.

Technical Support Center: Synthesis of 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic building block. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The successful synthesis of this specific derivative, however, requires careful control over reaction conditions to minimize the formation of challenging impurities.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis and purification.

Troubleshooting Guide: Resolving Common Synthetic Impurities

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and corrective protocols.

Q1: My initial bromination of 2,3-dihydrobenzofuran-7-carboxylic acid is resulting in a mixture of isomers. How can I improve the regioselectivity and isolate the desired 5-bromo isomer?

Root Cause Analysis: The formation of multiple isomers during electrophilic aromatic substitution (bromination) is a common challenge. The hydroxyl group (in the phenol precursor) and the alkyl portion of the dihydrofuran ring are ortho-, para-directing groups, while the carboxylic acid is a meta-directing group. The final substitution pattern on the benzene ring is a result of the combined directing effects of these substituents. The formation of other isomers, such as the 4-bromo or di-bromo derivatives, can occur if the reaction conditions are not optimized.

Corrective Actions:

  • Control of Reaction Temperature: Lowering the reaction temperature can significantly enhance the selectivity of the bromination reaction. We recommend starting the reaction at 0°C and allowing it to slowly warm to room temperature.

  • Choice of Brominating Agent: While molecular bromine (Br₂) is commonly used, N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF or acetonitrile can offer higher selectivity for the desired isomer by providing a slow, controlled release of electrophilic bromine.

  • Purification Strategy: If a mixture of isomers is unavoidable, they can often be separated by exploiting differences in their polarity and solubility.

Experimental Protocol: Fractional Recrystallization

This protocol is designed to separate the desired 5-bromo isomer from more soluble or less soluble isomeric impurities.

  • Solvent Screening: Test the solubility of the crude isomeric mixture in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with hexanes). The ideal solvent system is one in which the desired 5-bromo isomer has moderate solubility at high temperatures and low solubility at room temperature or below, while the impurities remain in solution.

  • Dissolution: Dissolve the crude product in a minimum amount of the chosen hot solvent system until all solids are just dissolved.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. The desired, less soluble isomer should crystallize out. For maximum yield, the flask can be further cooled in an ice bath or refrigerator for several hours.

  • Isolation & Analysis: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry. Analyze the purity of the crystals and the mother liquor by ¹H NMR or LC-MS to assess the efficiency of the separation. Repeat the process if necessary.

Q2: The final hydrolysis step of my ester or nitrile precursor is incomplete, leaving significant amounts of starting material in the crude product. How can I drive the reaction to completion?

Root Cause Analysis: Hydrolysis of an ester or nitrile to a carboxylic acid, particularly on a sterically hindered or electron-rich aromatic system, can be sluggish. Incomplete hydrolysis is often due to insufficient reaction time, inadequate temperature, or the deactivating effect of other substituents on the ring. Both acidic and basic hydrolysis conditions can be employed.

Corrective Actions:

  • Extended Reaction Time & Increased Temperature: The most straightforward approach is to increase the reaction time and/or temperature. Monitor the reaction progress using TLC or LC-MS every few hours until the starting material is consumed. For base-catalyzed hydrolysis (e.g., using NaOH or KOH), refluxing in a mixture of water and a co-solvent like ethanol or methanol is often effective.

  • Phase-Transfer Catalysis: If the starting material has poor solubility in the aqueous hydrolysis medium, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the reaction by transporting the hydroxide ion into the organic phase.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for hydrolysis reactions by efficiently heating the polar solvent mixture.[3]

Data Presentation: Comparison of Hydrolysis Conditions

ConditionTemperatureTypical TimeCo-SolventNotes
Aqueous NaOH Reflux (~100°C)6-24 hEthanol/MethanolStandard, cost-effective method.
Aqueous HCl Reflux (~100°C)12-48 hDioxaneUseful if the molecule is base-sensitive.
Microwave (NaOH) 120-150°C15-60 minEthanol/WaterSignificant rate enhancement.[3]
Q3: I am observing an impurity with a mass corresponding to the starting material plus an ethyl group after my cyclization step using a bromoethyl precursor. What is this impurity and how can I prevent it?

Root Cause Analysis: This impurity is likely the O-ethylated side product, formed by an intermolecular Williamson ether synthesis reaction between the phenoxide intermediate and another molecule of the bromoethyl precursor, or with the ethyl halide byproduct. This competes with the desired intramolecular cyclization to form the dihydrofuran ring.

Preventative Workflow:

The key to preventing this intermolecular side reaction is to favor the intramolecular cyclization. This is typically achieved by using high-dilution conditions.

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Products Phenolic Precursor Phenolic Precursor Base Base Phenolic Precursor->Base Deprotonation High_Dilution High Dilution (Favors Intramolecular) Base->High_Dilution Slow Addition Concentrated Concentrated (Favors Intermolecular) Base->Concentrated Solvent Solvent Desired_Product Intramolecular Cyclization (Dihydrobenzofuran) High_Dilution->Desired_Product Side_Product Intermolecular Reaction (O-alkylation Impurity) Concentrated->Side_Product

Caption: Favoring Intramolecular Cyclization.

Experimental Protocol: High-Dilution Cyclization

  • Set up a large reaction flask containing the bulk of the solvent and a suitable base (e.g., K₂CO₃).

  • In a separate addition funnel, dissolve the phenolic precursor (e.g., a derivative of salicylic acid) in the same solvent.

  • Heat the reaction flask to reflux.

  • Add the precursor solution from the addition funnel dropwise to the refluxing solvent/base mixture over several hours. This slow addition maintains a very low concentration of the reactive phenoxide, statistically favoring the intramolecular reaction pathway over intermolecular collisions.

  • After the addition is complete, continue to reflux the reaction mixture until the starting material is consumed (monitor by TLC/LC-MS).

Frequently Asked Questions (FAQs)

Q: What is a reliable starting point for the synthesis of this compound?

A: A common and effective strategy involves the synthesis of the 2,3-dihydrobenzofuran-7-carboxylic acid core first, followed by regioselective bromination at the 5-position. Many synthetic routes to the dihydrobenzofuran core have been developed, often involving transition-metal-catalyzed cyclizations or classical intramolecular Williamson ether synthesis.[2][4]

Q: Which analytical techniques are most effective for identifying impurities in this synthesis?

A: A combination of techniques is recommended for robust analysis:

  • ¹H and ¹³C NMR Spectroscopy: Provides structural information and is excellent for identifying isomers and determining the relative quantities of components in a mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting low-level impurities and confirming the molecular weights of the main product and any side products.

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative purity analysis and for monitoring the progress of purification.

Q: My final product has a persistent color. How can I obtain a pure white solid?

A: A persistent color often indicates the presence of trace, highly conjugated impurities or oxidation products.

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. Stir for 10-15 minutes, then filter the hot solution through a pad of celite to remove the charcoal. Crystallize the product from the decolorized filtrate.

  • Column Chromatography: If recrystallization and charcoal treatment are ineffective, flash column chromatography on silica gel is the most effective method for removing colored impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

Q: What are the recommended storage conditions for this compound?

A: The compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation. It is a carboxylic acid and may be corrosive.

Troubleshooting Flowchart for Impurity Resolution

G start Analyze Crude Product (NMR, LC-MS) impurity_check Impurity Detected? start->impurity_check sm Unreacted Starting Material impurity_check->sm Yes isomer Isomeric Impurity (e.g., 4-bromo) impurity_check->isomer side_product Side-Reaction Product (e.g., Dimer, O-alkylation) impurity_check->side_product color Colored Impurity impurity_check->color end_node Pure Product impurity_check->end_node No action_sm Optimize Reaction: - Increase Time/Temp - Change Reagents sm->action_sm action_isomer Purification: - Fractional Recrystallization - Column Chromatography isomer->action_isomer action_side Optimize Conditions: - High Dilution - Lower Temperature side_product->action_side action_color Decolorize: - Activated Charcoal - Column Chromatography color->action_color action_sm->end_node action_isomer->end_node action_side->end_node action_color->end_node

Caption: A decision tree for identifying and resolving impurities.

References

Technical Support Center: Esterification of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Team

Welcome to the technical support center for the synthesis of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid esters. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The unique structural features of this molecule, namely the sterically hindered carboxylic acid at the 7-position and the electron-rich benzofuran core, can present specific challenges during esterification.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common pitfalls and achieve high-yielding, clean reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of this compound often problematic?

The primary challenge stems from steric hindrance. The carboxylic acid group is flanked by the dihydrofuran ring and the bromine atom at the 5-position. This steric bulk can significantly slow down the rate of classic acid-catalyzed esterification methods like the Fischer esterification, often leading to incomplete reactions and low yields.[1][2][3]

Q2: What are the most common methods for esterifying this substrate?

There are several viable methods, and the choice depends on the alcohol being used and the scale of the reaction:

  • Fischer-Speier Esterification: Best for simple, unhindered primary or secondary alcohols where the alcohol can be used in large excess as the solvent.[2][4][5]

  • Steglich Esterification: An excellent choice for sterically hindered alcohols or when mild, neutral conditions are required. It uses a carbodiimide coupling agent (like DCC or EDC) and a catalyst (DMAP).[1][6][7][8]

  • Acid Chloride Formation: A robust, two-step method where the carboxylic acid is first converted to a more reactive acid chloride, which is then reacted with the alcohol. This is often a high-yielding but less atom-economical approach.

  • Mitsunobu Reaction: A powerful method for converting alcohols to esters with inversion of stereochemistry, useful for sensitive and sterically demanding substrates.[9][10][11][12][13]

Q3: How do I choose the best esterification method for my specific alcohol?

The following decision workflow can guide your choice:

G start Select Alcohol is_primary_secondary Primary or Secondary Alcohol? start->is_primary_secondary is_tertiary Tertiary or Hindered Secondary Alcohol? is_primary_secondary->is_tertiary No is_primary_secondary->is_tertiary Yes is_sensitive Are starting materials acid/base sensitive? is_tertiary->is_sensitive Yes fischer Fischer Esterification (Alcohol as solvent) is_tertiary->fischer No, and alcohol is inexpensive steglich Steglich Esterification (EDC/DMAP) is_sensitive->steglich Yes acid_chloride Acid Chloride Route (Two steps) is_sensitive->acid_chloride No, and higher yield needed mitsunobu Mitsunobu Reaction (for inversion) steglich->mitsunobu Need stereochemical inversion?

Caption: Decision workflow for selecting an esterification method.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between the starting carboxylic acid (which will be a baseline spot without elution) and the less polar ester product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[14][15][16]

Troubleshooting Guide

This section addresses specific problems you might encounter during the esterification of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete Reaction (Fischer Method): The equilibrium has not been sufficiently shifted towards the products. This is common due to steric hindrance.1. Increase Excess of Alcohol: Use the alcohol as the reaction solvent if possible.[5] 2. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it forms, driving the equilibrium forward.[4][5] 3. Increase Catalyst Loading: Cautiously increase the amount of sulfuric or tosic acid. 4. Extend Reaction Time: Monitor by TLC until the starting material is consumed.
Steric Hindrance: The alcohol or the carboxylic acid is too bulky for the chosen method.1. Switch to Steglich Esterification: This method is highly effective for sterically demanding substrates.[1][6][7] 2. Use the Acid Chloride Method: Converting the carboxylic acid to the highly reactive acid chloride intermediate can overcome steric barriers.
Poor Activation (Steglich Method): The carbodiimide is not effectively activating the carboxylic acid.1. Check Reagent Quality: Ensure DCC or EDC is fresh. 2. Anhydrous Conditions: The reaction is sensitive to water. Use anhydrous solvents. 3. Ensure DMAP is Present: 4-Dimethylaminopyridine (DMAP) is a crucial catalyst that accelerates the reaction and prevents side product formation.[6][7]
Formation of Side Products N-Acylurea Formation (Steglich Method): The O-acylisourea intermediate rearranges to a stable N-acylurea, a common side product that is difficult to remove.[7]1. Add DMAP: This is the most effective solution. DMAP intercepts the O-acylisourea to form a more reactive intermediate, preventing the rearrangement.[7][17] 2. Control Temperature: Run the reaction at room temperature or 0 °C.
Elimination of Alcohol (Fischer Method): Tertiary alcohols are prone to elimination to form alkenes under strong acid and heat.[4]1. Avoid Fischer Esterification for Tertiary Alcohols: Use the Steglich or acid chloride methods instead.[2][7]
Difficulty in Product Purification Removal of Dicyclohexylurea (DCU): The byproduct of DCC-mediated Steglich esterification, DCU, is often poorly soluble and can be difficult to separate from the product.1. Use EDC•HCl: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC•HCl) is a water-soluble coupling agent. The resulting urea byproduct can be easily removed with an aqueous wash.[6][18] 2. Filtration: If using DCC, filter the crude reaction mixture through a pad of Celite before workup. Multiple filtrations may be necessary. 3. Chromatography: DCU can sometimes be separated by column chromatography, but it can be challenging.[19]
Residual Carboxylic Acid: The starting material remains in the purified product.1. Aqueous Base Wash: During the workup, wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to extract the acidic starting material.[18] 2. Optimize Chromatography: A small amount of acetic acid in the mobile phase can sometimes improve the separation of the carboxylic acid from the ester on silica gel.

General Troubleshooting Workflow

G start Reaction Issue? low_yield Low Yield start->low_yield side_products Side Products start->side_products purification_issue Purification Issues start->purification_issue incomplete_rxn Incomplete Reaction? (Check TLC) low_yield->incomplete_rxn Yes steric_hindrance Steric Hindrance? low_yield->steric_hindrance No steglich_side_product N-Acylurea? (Steglich) side_products->steglich_side_product Yes fischer_side_product Elimination? (Fischer) side_products->fischer_side_product No dcu_removal DCU Removal? (from DCC) purification_issue->dcu_removal Yes acid_removal Residual Acid? purification_issue->acid_removal No incomplete_rxn->steric_hindrance No drive_equilibrium Drive Equilibrium (Remove H2O, Add excess alcohol) incomplete_rxn->drive_equilibrium Yes change_method Change Method (Steglich or Acid Chloride) steric_hindrance->change_method Yes add_dmap Add DMAP Catalyst steglich_side_product->add_dmap Yes fischer_side_product->change_method Yes use_edc Use EDC instead of DCC dcu_removal->use_edc Yes base_wash Aqueous NaHCO3 Wash acid_removal->base_wash Yes

Caption: A logical workflow for troubleshooting common esterification problems.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Method A: Fischer-Speier Esterification (Example with Ethanol)

This method is suitable for simple, non-bulky primary alcohols.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagents: Add a large excess of the alcohol (e.g., ethanol, 20-50 eq), which will also serve as the solvent.[20]

  • Catalyst: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%). The addition is exothermic.

  • Reaction: Heat the mixture to reflux (the boiling point of the alcohol) and maintain for 4-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a separatory funnel containing ice-cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine.[20]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography on silica gel if necessary.

Method B: Steglich Esterification (Example with a Hindered Alcohol)

This is the preferred method for temperature-sensitive or sterically hindered substrates.[1]

  • Setup: To a round-bottom flask with a magnetic stir bar, add this compound (1.0 eq), the alcohol (1.1-1.5 eq), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Solvent: Dissolve the components in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Workup:

    • If using DCC, a white precipitate (dicyclohexylurea, DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Method C: Acid Chloride Route

This two-step protocol is highly reliable for difficult esterifications.

Step 1: Formation of the Acid Chloride

  • Setup: To a round-bottom flask with a stir bar and reflux condenser, add this compound (1.0 eq) and suspend it in an inert solvent like toluene or DCM.

  • Reagent: Add thionyl chloride (SOCl₂, 2-3 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can accelerate the reaction.

  • Reaction: Heat the mixture to reflux for 2-4 hours until gas evolution ceases.

  • Isolation: Cool the mixture and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.

Step 2: Esterification

  • Setup: Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM) in a flask with a stir bar under a nitrogen atmosphere.

  • Reagents: Cool the solution to 0 °C. Add the alcohol (1.1 eq) followed by the dropwise addition of a non-nucleophilic base like triethylamine (TEA) or pyridine (1.2 eq) to scavenge the HCl byproduct.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Workup & Purification: Quench the reaction with water. Separate the organic layer and wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 5-Bromo- vs. 5-Chloro-2,3-dihydrobenzofuran-7-carboxylic Acid: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 2,3-dihydrobenzofuran scaffold represents a privileged heterocyclic motif, underpinning the structure of numerous biologically active compounds.[1][2] The strategic placement of substituents on this core can dramatically influence pharmacological properties. This guide provides an in-depth comparative analysis of two closely related analogs: 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid and 5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. While direct head-to-head comparative studies are not extensively documented in publicly available literature, this document will synthesize existing knowledge on related halogenated benzofurans, structure-activity relationships (SAR), and fundamental medicinal chemistry principles to offer a predictive comparison. We will further outline the requisite experimental protocols to empirically validate these hypotheses, providing a framework for researchers in the field.

The Chemical Context: Halogen Substitution in Drug Design

The introduction of halogens is a cornerstone of medicinal chemistry. The choice between a bromine and a chlorine atom at the 5-position of the dihydrobenzofuran ring is not trivial, as it influences several key physicochemical parameters that dictate biological activity:

  • Electronegativity and Inductive Effects: Chlorine is more electronegative than bromine, leading to a stronger electron-withdrawing inductive effect. This can alter the acidity of the carboxylic acid at the 7-position and modulate the electron density of the aromatic ring, potentially impacting receptor-ligand interactions.

  • Size and Steric Hindrance: Bromine is larger than chlorine. This difference in atomic radius can affect how the molecule fits into a protein's binding pocket, potentially leading to enhanced or diminished activity depending on the pocket's topology.

  • Lipophilicity: Both halogens increase the lipophilicity of a molecule compared to a hydrogen atom, which can enhance membrane permeability and access to intracellular targets. Bromine generally imparts a slightly higher lipophilicity than chlorine.

  • Halogen Bonding: Both chlorine and bromine can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein binding site. The strength of this interaction can differ between the two halogens.

Structure-activity relationship studies on benzofuran derivatives have shown that halogen substitutions, particularly at the para position (equivalent to the 5-position in this context), can lead to favorable hydrophobic interactions and increased potency.[3]

Postulated Biological Activity Profile

Benzofuran and its dihydro- derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] For the specific scaffold of dihydrobenzofuran-7-carboxylic acid, derivatives have been investigated as inhibitors of enzymes like poly(ADP-ribose)polymerase-1 (PARP-1).[6]

Based on the established roles of halogenation, we can hypothesize the following comparative activities:

Biological Target/ActivityPostulated 5-Bromo vs. 5-Chloro ActivityRationale
Enzyme Inhibition (e.g., PARP-1, Kinases) The 5-bromo analog may exhibit slightly higher potency.The larger size and greater polarizability of bromine could lead to more effective space-filling within a hydrophobic pocket of an enzyme's active site.
Anticancer Cytotoxicity The 5-bromo derivative could show enhanced cytotoxicity in certain cancer cell lines.Increased lipophilicity can improve cell membrane penetration, leading to higher intracellular concentrations. Studies on other benzofurans have linked halogen substitution to potent cytotoxic effects.[1][7]
Antimicrobial Activity Activity is likely to be target-dependent, with potential for the 5-bromo analog to be more potent against Gram-positive bacteria.Halogenated phenols and related heterocycles are known for their antibacterial properties. The increased hydrophobicity of the bromo-compound might enhance its ability to disrupt bacterial cell membranes.
Receptor Binding (e.g., GPCRs) The 5-chloro analog might offer higher selectivity for certain receptor subtypes.The smaller size of chlorine could allow for a more precise fit into a sterically constrained binding pocket, potentially leading to fewer off-target interactions compared to the bulkier bromine.

It is crucial to underscore that these are predictions based on established principles. The definitive answer can only be provided by empirical testing.

Proposed Experimental Workflows for Comparative Analysis

To rigorously compare the biological activities of 5-bromo- and 5-chloro-dihydrobenzofuran-7-carboxylic acid, a tiered experimental approach is recommended. The following protocols are designed to be self-validating and provide a comprehensive assessment.

In Vitro Cytotoxicity Assessment

A foundational experiment is to determine the cytotoxic effects of the compounds against a panel of human cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of the 5-bromo and 5-chloro analogs in DMSO. Create a dilution series (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Plate Cells C Treat Cells A->C B Prepare Compound Dilutions B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan F->G H Read Absorbance G->H I Calculate IC50 H->I

MTT Assay Workflow

Target-Based Enzymatic Assay

If a specific molecular target is hypothesized (e.g., PARP-1), a direct enzymatic assay is essential.

Protocol: PARP-1 Inhibition Assay (Colorimetric)

  • Assay Buffer Preparation: Prepare a buffer containing Tris-HCl, MgCl2, and DTT.

  • Reagent Preparation: Prepare solutions of human recombinant PARP-1 enzyme, activated DNA, and biotinylated NAD+.

  • Compound Dilution: Prepare a serial dilution of the 5-bromo and 5-chloro compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, activated DNA, and the test compounds or a known PARP-1 inhibitor (e.g., Olaparib) as a positive control.

  • Enzyme Addition: Add the PARP-1 enzyme to all wells except for the blank.

  • Reaction Initiation: Add biotinylated NAD+ to initiate the reaction. Incubate the plate at room temperature for 60 minutes.

  • Detection: Add streptavidin-HRP and a colorimetric substrate (e.g., TMB). Stop the reaction with sulfuric acid.

  • Data Acquisition: Read the absorbance at 450 nm.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Target_Pathway cluster_pathway PARP-1 Signaling Pathway DNA_Damage DNA Damage PARP1 PARP-1 Activation DNA_Damage->PARP1 senses PAR PAR Polymer Synthesis PARP1->PAR catalyzes Repair DNA Repair Protein Recruitment PAR->Repair recruits Inhibitor 5-Bromo/5-Chloro- dihydrobenzofuran- 7-carboxylic acid Inhibitor->PARP1 inhibits

Inhibition of the PARP-1 Pathway

Conclusion and Future Directions

The comparative analysis of 5-bromo- and 5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid provides a compelling case study in the subtleties of medicinal chemistry. While the bromo- analog is predicted to have slightly greater potency in assays where hydrophobicity and steric bulk are advantageous, the chloro- analog may offer benefits in terms of synthetic accessibility or receptor selectivity.

The provided experimental frameworks offer a clear path to empirically validate these hypotheses. Future work should not only focus on a broader panel of cancer cell lines and enzymatic targets but also include ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess the drug-like properties of these compounds. Such studies will be critical in determining which halogen substitution pattern offers the most promising therapeutic potential for the 2,3-dihydrobenzofuran-7-carboxylic acid scaffold.

References

The Structure-Activity Relationship of 5-Bromo-2,3-Dihydrobenzofuran-7-Carboxylic Acid Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the benzofuran scaffold represents a privileged heterocyclic motif, consistently appearing in a multitude of biologically active natural products and synthetic compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid analogs. We will objectively compare the performance of these analogs with relevant alternatives, supported by experimental data, to provide actionable insights for medicinal chemists and pharmacologists.

The 2,3-Dihydrobenzofuran-7-Carboxylic Acid Scaffold: A Versatile Core

The 2,3-dihydrobenzofuran (DHBF) core is a key structural component in many bioactive molecules.[3] The addition of a carboxylic acid at the 7-position introduces a critical functional group for potential interactions with biological targets, such as forming salt bridges or hydrogen bonds with amino acid residues in enzyme active sites or receptors. The focus of this guide, the 5-bromo substitution, adds another layer of complexity and potential for modulation of activity. The bromine atom, being a halogen, can influence the molecule's lipophilicity, electronic properties, and potential for halogen bonding, all of which can significantly impact its pharmacological profile.[5]

Structure-Activity Relationship Insights: The Impact of Substitution

The biological activity of benzofuran and its derivatives is highly dependent on the nature and position of substituents on the heterocyclic and benzene rings.[5][6]

The Critical Role of the 5-Position

Substitutions at the 5-position of the benzofuran ring have been shown to be crucial for various biological activities. However, in the context of 2,3-dihydrobenzofuran-7-carboxamide derivatives as Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, the introduction of a bromo group at the 5-position led to a significant loss of activity.[7][8] Specifically, 5-bromo-2,3-dihydrobenzofuran-7-carboxamide was found to be inactive, with an IC50 value greater than 25 µM.[7][8] This suggests that for PARP-1 inhibition, this position may be sensitive to steric hindrance or that the electronic properties imparted by the bromine are unfavorable for binding. In contrast, a fluoro substituent at the 5-position of the 2,3-dihydrobenzofuran-7-carboxamide scaffold resulted in a nearly five-fold increase in potency against PARP-1 compared to the unsubstituted parent compound.[7][8] This highlights the nuanced role of halogen substitution at this position.

Modifications at the 2 and 3-Positions

Earlier SAR studies on benzofuran derivatives have indicated that substitutions at the C-2 and C-3 positions are pivotal for cytotoxic activity.[5][6] For instance, the introduction of ester or heterocyclic rings at the C-2 position has been a successful strategy in developing potent anticancer agents.[6] While direct data on the this compound scaffold is limited, it is reasonable to hypothesize that modifications at the 2 and 3-positions of the dihydrofuran ring could modulate the biological activity. Introducing small alkyl groups or other functional moieties could alter the molecule's conformation and interaction with target proteins.

The Influence of the Carboxylic Acid Moiety

The carboxylic acid at the 7-position is a key feature of this analog class. Its acidic nature allows for ionic interactions and hydrogen bonding. Esterification or conversion to an amide, as seen in the PARP-1 inhibitor studies, can dramatically alter the compound's properties and biological activity.[7][8] For instance, benzofuran-based carboxylic acids have been investigated as carbonic anhydrase inhibitors, where the carboxylic acid group is crucial for binding to the zinc ion in the enzyme's active site.[9]

Comparative Analysis of Biological Activities

While the this compound scaffold itself has limited reported biological data, we can draw comparisons from related structures to guide future research.

Compound ClassTarget/ActivityKey SAR FindingsReference
5-Bromo-2,3-dihydrobenzofuran-7-carboxamidePARP-1 InhibitionInactive (IC50 > 25 µM), suggesting the 5-bromo group is detrimental for this target.[7][8]
5-Fluoro-2,3-dihydrobenzofuran-7-carboxamidePARP-1 InhibitionPotent inhibitor (IC50 = 2.12 µM), indicating a preference for a smaller, more electronegative halogen at the 5-position.[7][8]
5-Bromobenzofuran derivativesCarbonic Anhydrase InhibitionShowed inhibitory action against various human carbonic anhydrase isoforms.[9]
Halogenated Benzofuran DerivativesAnticancer ActivityThe position of the halogen is a critical determinant of biological activity.[5]
Bromo-substituted BenzofuransAntimicrobial ActivitySeveral bromo-derivatives have shown significant activity against Gram-positive bacteria and fungi.[10][11]
5-Bromoindole-2-carboxylic acid derivativesEGFR InhibitionDemonstrated potent anticancer activity by inhibiting EGFR tyrosine kinase. This suggests the 5-bromo substituent can be favorable in other heterocyclic carboxylic acid scaffolds.[12][13][14]

Experimental Protocols

For researchers aiming to explore the potential of this compound analogs, the following experimental workflows provide a validated starting point.

General Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic Acid

A common route to the core scaffold involves the carboxylation of 2,3-dihydrobenzofuran.

DOT Diagram of the Synthetic Workflow

G cluster_synthesis Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic Acid start 2,3-Dihydrobenzofuran reagent1 n-Butyllithium, TMEDA Hexane start->reagent1 1. intermediate1 Lithiation at 7-position reagent1->intermediate1 reagent2 CO2 (dry ice) intermediate1->reagent2 2. intermediate2 Carboxylation reagent2->intermediate2 reagent3 Acidic Workup (e.g., HCl) intermediate2->reagent3 3. product 2,3-Dihydrobenzofuran-7-carboxylic Acid reagent3->product

Caption: General synthetic scheme for 2,3-dihydrobenzofuran-7-carboxylic acid.

Step-by-Step Protocol:

  • To a solution of n-butyllithium in hexane at room temperature, add N,N,N',N'-tetramethylethylenediamine (TMEDA).

  • Add a solution of 2,3-dihydrobenzofuran in hexane to the mixture and stir under a nitrogen atmosphere.

  • After stirring, pour the mixture onto crushed dry ice.

  • Allow the mixture to warm to room temperature, then perform an acidic workup with aqueous HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

This protocol is adapted from the synthesis of related compounds and may require optimization.[7]

Bromination at the 5-Position

The introduction of the bromo group at the 5-position can be achieved through electrophilic aromatic substitution.

DOT Diagram of the Bromination Workflow

G cluster_bromination Bromination at the 5-Position start 2,3-Dihydrobenzofuran-7-carboxylic Acid reagent Bromine Acetic Acid start->reagent product This compound reagent->product

Caption: General scheme for the bromination of the core scaffold.

Step-by-Step Protocol:

  • Dissolve the 2,3-dihydrobenzofuran-7-carboxylic acid in a suitable solvent, such as acetic acid.

  • Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by chromatography or recrystallization.

This is a general procedure for bromination of activated aromatic rings and may require optimization for this specific substrate.[11]

In Vitro Biological Evaluation

Antiproliferative Assay (e.g., MTT or SRB Assay):

  • Seed human cancer cell lines in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).

  • After incubation, add MTT or SRB reagent and incubate further.

  • Solubilize the formazan crystals (for MTT) or the protein-bound dye (for SRB).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the IC50 values (the concentration of compound that inhibits cell growth by 50%).

This is a standard protocol for assessing cytotoxicity and can be adapted for various cell lines.[12]

Future Perspectives and Conclusion

The observation that 5-bromoindole-2-carboxylic acid derivatives are potent EGFR inhibitors is particularly intriguing.[12][13] It underscores the principle that the biological activity of a substituent is highly context-dependent on the core scaffold.

Key Takeaways for Researchers:

  • Target-Specific SAR: The impact of the 5-bromo substituent is highly dependent on the biological target. While detrimental for PARP-1, it may be favorable for other enzymes or receptors.

  • Exploring Chemical Diversity: Further exploration of substitutions at the 2 and 3-positions of the this compound core is warranted to build a more comprehensive SAR profile.

  • Broad Biological Screening: Given the wide range of activities of related compounds, analogs of this compound should be screened against a diverse panel of biological targets, including kinases, carbonic anhydrases, and various cancer cell lines.

References

A Senior Application Scientist's Guide to the Validation of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid as a Putative EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for the validation of a novel chemical entity, 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid, as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR). The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a logical, stepwise progression from initial biochemical characterization to cell-based functional assays. We will compare its hypothetical performance against Erlotinib, a well-established first-generation EGFR inhibitor, to provide a clear benchmark for efficacy.

Introduction: The Rationale for Novel EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2][3] Upon binding to ligands like EGF, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[3][4] Dysregulation of this signaling, through overexpression or activating mutations, is a well-documented driver in numerous cancers, including non-small cell lung cancer (NSCLC) and glioblastoma.[1][5][6]

While several generations of EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib, have been clinically successful, the emergence of drug resistance, often through secondary mutations like T790M, necessitates the continuous development of novel inhibitors.[7][8][9] This guide uses this compound as a candidate molecule to illustrate the rigorous validation pipeline required to characterize a new chemical entity's potential as a therapeutic agent.

The Validation Workflow: A Multi-Faceted Approach

A robust validation strategy must confirm that the compound (1) directly inhibits the target enzyme, (2) engages the target within a cellular context to block its signaling, and (3) elicits a desired anti-proliferative phenotype in cancer cells dependent on that target.

Validation_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Comparative Analysis biochem_assay In Vitro Kinase Assay (Determine Direct Inhibition & IC50) western_blot Target Engagement Assay (Western Blot for p-EGFR) biochem_assay->western_blot Confirmed direct inhibition viability_assay Phenotypic Assay (Cell Viability & GI50) western_blot->viability_assay Confirmed target engagement in cells data_analysis Data Synthesis & Comparison (vs. Erlotinib) viability_assay->data_analysis Confirmed functional cellular effect

Caption: A logical workflow for validating a novel EGFR inhibitor.

Phase 1: Biochemical Validation - Direct EGFR Kinase Inhibition

The essential first step is to determine if the compound directly inhibits the enzymatic activity of EGFR in a cell-free system. A luminescence-based kinase assay is a robust, high-throughput method for this purpose.

Protocol 1: In Vitro EGFR Kinase Assay (ADP-Glo™ Assay Principle)

This assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is produced, resulting in a lower luminescent signal.[10]

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound and the comparator, Erlotinib, in DMSO. Prepare a master mix containing recombinant human EGFR enzyme, a suitable polypeptide substrate (e.g., Poly(Glu, Tyr)), and kinase assay buffer.[11]

  • Kinase Reaction: In a 384-well plate, add 5 µL of the enzyme/substrate mix to wells. Add 0.5 µL of the serially diluted compounds or DMSO vehicle control.

  • Initiation: Start the reaction by adding 5 µL of ATP solution. Incubate at 30°C for 60 minutes.[10]

  • Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.[10]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert raw luminescence units to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Comparative Data (Hypothetical)
CompoundTargetIC50 (nM)
This compoundEGFR (wild-type)15
Erlotinib (Reference)EGFR (wild-type)2[12][13][14]

This hypothetical result suggests our candidate compound is a potent inhibitor, albeit less so than the established drug Erlotinib.

Phase 2: Cellular Validation - Target Engagement and Phenotypic Effects

After confirming direct biochemical inhibition, the next critical phase is to verify that the compound can enter cells, inhibit EGFR phosphorylation, and produce an anti-proliferative effect in EGFR-dependent cancer cells.

Protocol 2: Western Blot for Phosphorylated EGFR (p-EGFR)

This protocol directly measures the compound's ability to inhibit EGFR autophosphorylation at key tyrosine residues (e.g., Y1068) in a cellular context.[15][16]

Cell Line Selection:

  • A549 Cells: A human lung adenocarcinoma cell line with wild-type EGFR.[17][18][19] These cells express EGFR and can be stimulated with EGF to induce robust phosphorylation, making them an excellent model for testing target engagement.

  • PC-9 Cells: A human lung adenocarcinoma cell line with a sensitizing EGFR mutation (exon 19 deletion).[17][18][19] These cells are "addicted" to EGFR signaling for survival and are highly sensitive to EGFR TKIs.

Methodology:

  • Cell Culture and Treatment: Plate A549 cells and allow them to attach. Serum-starve the cells for 12-18 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Treat cells with various concentrations of the test compound or Erlotinib for 2 hours.

  • EGF Stimulation: Stimulate the cells with human EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.[15]

    • Incubate overnight at 4°C with a primary antibody specific for phospho-EGFR (e.g., p-EGFR Y1068).[20][21]

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect signal using an ECL chemiluminescent substrate.[15]

  • Normalization: Strip the membrane and re-probe with an antibody for total EGFR to ensure equal protein loading.[15]

  • Analysis: Use densitometry to quantify the p-EGFR/total EGFR ratio, demonstrating dose-dependent inhibition.

EGFR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR Extracellular Domain Intracellular Kinase Domain RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR:in Binds Inhibitor 5-bromo-2,3-dihydro- benzofuran-7-carboxylic acid Inhibitor->EGFR:out Inhibits ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the site of TKI action.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the Growth Inhibition 50 (GI50) value. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.[22][23][24]

Methodology:

  • Cell Seeding: Seed PC-9 and A549 cells into 96-well opaque-walled plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[11]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound or Erlotinib for 72 hours.[11]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.[25][26]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[22][25][26]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[25][26]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[25][26]

  • Data Acquisition: Measure luminescence with a plate reader.

  • Analysis: Calculate percent viability relative to vehicle-treated control cells. Plot the data and determine the GI50 value using non-linear regression.

Comparative Data (Hypothetical)
CompoundCell LineEGFR StatusGI50 (nM)
This compoundPC-9Mutant (delE746-A750)45
This compoundA549Wild-Type>10,000
Erlotinib (Reference)PC-9Mutant (delE746-A750)10-30[16][27]
Erlotinib (Reference)A549Wild-Type>10,000[27][28]

These hypothetical results would strongly support the validation. The compound shows potent growth inhibition in the EGFR-mutant, TKI-sensitive PC-9 cell line, while having minimal effect on the EGFR wild-type A549 line. This selectivity is a hallmark of an effective EGFR inhibitor.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a rigorous pathway for the initial validation of this compound as a novel EGFR inhibitor. By progressing from direct biochemical assays to cell-based target engagement and phenotypic screens, researchers can build a compelling data package.

The hypothetical data presented herein positions this compound as a promising, selective inhibitor of EGFR. While its potency is slightly lower than Erlotinib, its novel chemical scaffold may offer advantages in overcoming known resistance mechanisms or in its pharmacokinetic profile.

Further studies should include screening against a panel of other kinases to establish selectivity, testing against cell lines harboring resistance mutations (e.g., T790M), and ultimately, evaluation in in vivo xenograft models to confirm anti-tumor efficacy.[29]

References

A Researcher's Guide to the In Vitro Evaluation of 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro assessment of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid derivatives, a class of compounds demonstrating significant potential in therapeutic research. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis against established alternatives, supported by experimental data. Our focus is on equipping researchers in drug discovery with the necessary tools to rigorously evaluate the anticancer, anti-inflammatory, and antimicrobial properties of these promising molecules.

The Scientific Rationale: Why Investigate this compound Derivatives?

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a bromine atom at the 5-position and a carboxylic acid at the 7-position of the 2,3-dihydrobenzofuran ring system creates a unique electronic and steric profile, enhancing its potential for targeted biological interactions.[3] Halogenated benzofurans, in particular, have shown increased anticancer activities.[3] Our in vitro testing strategy is therefore designed to probe the therapeutic potential of these derivatives across three key areas: oncology, inflammation, and infectious diseases.

Comparative In Vitro Analysis: A Multi-faceted Approach

A robust preclinical evaluation hinges on comparing novel chemical entities against established standards.[4] This not only benchmarks the potency of the new derivatives but also provides context for their potential clinical utility. In this guide, we will compare our hypothetical this compound derivatives (designated as BDB-A , BDB-B , and BDB-C ) against the following well-established drugs:

  • Doxorubicin: A potent and widely used chemotherapeutic agent, serving as a benchmark for cytotoxic anticancer activity.[4][5]

  • Celecoxib: A selective COX-2 inhibitor, used here as a positive control for anti-inflammatory activity, particularly for its ability to modulate inflammatory mediators.[6]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, providing a standard for assessing antibacterial efficacy.[7]

Section 1: Anticancer Activity Evaluation

The primary screen for novel anticancer agents involves assessing their cytotoxicity against relevant cancer cell lines.[8] The rationale is to identify compounds that can effectively inhibit cell proliferation or induce cell death in cancerous cells, ideally with greater selectivity than for non-cancerous cells.[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[4] Viable cells with active metabolism convert MTT into a purple formazan product, whereas dead cells lose this ability.

Step-by-Step Methodology:

  • Cell Seeding: Plate human breast cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the test derivatives (BDB-A, BDB-B, BDB-C ) and the reference drug (Doxorubicin) in a suitable solvent like DMSO. Perform serial two-fold dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Cell Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds and the reference drug. Include a vehicle control (cells treated with DMSO at the highest concentration used for the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 hours under the same conditions as in step 1.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of cell viability, is then determined from the dose-response curve.[4][9]

CompoundTarget Cell LineIC50 (µM)
BDB-A MDA-MB-23115.8
BDB-B MDA-MB-2315.2
BDB-C MDA-MB-2312.5
Doxorubicin MDA-MB-2312.4[5]

Note: The data presented for BDB-A, BDB-B, and BDB-C are hypothetical for illustrative purposes, while the Doxorubicin data is based on literature values.[5]

Section 2: Anti-inflammatory Activity Assessment

Chronic inflammation is a key factor in the development of many diseases, including cancer.[10] The nuclear factor-kappa B (NF-κB) signaling pathway is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes.[11] Therefore, inhibiting this pathway is a key strategy in the development of anti-inflammatory drugs.[11] A common in vitro model to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[6]

This assay quantifies the amount of nitrite, a stable and oxidized product of NO, in the cell culture supernatant using the Griess reagent.

Step-by-Step Methodology:

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test derivatives (BDB-A, BDB-B, BDB-C ) and the reference drug (Celecoxib) for 1 hour.

  • Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) to each well and incubate for another 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Calculate the IC50 value.

CompoundCell LineIC50 for NO Inhibition (µM)
BDB-A RAW 264.725.3
BDB-B RAW 264.718.9
BDB-C RAW 264.716.8
Celecoxib RAW 264.732.1[6]

Note: The data for BDB derivatives are hypothetical. The Celecoxib data is based on a literature value for a similar assay.[6]

Section 3: Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[12] The initial step in evaluating a compound's antibacterial potential is to determine its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.[13]

This method is a widely used technique to quantitatively assess the in vitro antimicrobial activity of a compound.[5]

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation:

    • Aseptically pick 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus) from an agar plate and inoculate them into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Compound Dilutions: Prepare a stock solution of the test compounds (BDB-A, BDB-B, BDB-C ) and the reference antibiotic (Ciprofloxacin) in a suitable solvent. Perform serial two-fold dilutions in the broth medium in a 96-well microtiter plate.[13]

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

CompoundMicroorganismMIC (µg/mL)
BDB-A Staphylococcus aureus>100
BDB-B Staphylococcus aureus25
BDB-C Staphylococcus aureus12.5
Ciprofloxacin Staphylococcus aureus<2

Note: The data for BDB derivatives are hypothetical for illustrative purposes. The MIC for Ciprofloxacin against S. aureus is a general susceptible breakpoint.

Visualizing the Mechanisms and Workflows

To better understand the experimental processes and the underlying biological pathways, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_anticancer Anticancer Assay Workflow cluster_antiinflammatory Anti-inflammatory Assay Workflow cluster_antimicrobial Antimicrobial Assay Workflow ac1 Seed MDA-MB-231 cells ac2 Treat with BDB derivatives & Doxorubicin ac1->ac2 ac3 Incubate for 48h ac2->ac3 ac4 Add MTT reagent ac3->ac4 ac5 Incubate & Solubilize Formazan ac4->ac5 ac6 Measure Absorbance & Calculate IC50 ac5->ac6 ai1 Seed RAW 264.7 cells ai2 Pre-treat with BDB derivatives & Celecoxib ai1->ai2 ai3 Stimulate with LPS ai2->ai3 ai4 Incubate for 24h ai3->ai4 ai5 Perform Griess Assay on Supernatant ai4->ai5 ai6 Measure Absorbance & Calculate IC50 ai5->ai6 am1 Prepare bacterial inoculum (S. aureus) am2 Serial dilute BDB derivatives & Ciprofloxacin am1->am2 am3 Inoculate plates am2->am3 am4 Incubate for 24h am3->am4 am5 Visually determine MIC am4->am5

Caption: Overview of the in vitro experimental workflows.

nfkB_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) Nucleus->Genes activates transcription of BDB_C BDB-C Derivative (Hypothesized) BDB_C->IKK inhibits

Caption: Simplified NF-κB signaling pathway and hypothesized inhibition.

Conclusion and Future Directions

This guide outlines a systematic approach for the initial in vitro characterization of this compound derivatives. The presented data, while partially hypothetical for the novel compounds, illustrates a framework for comparing their efficacy against established drugs. Based on our illustrative results, derivative BDB-C shows significant promise as a multi-target agent, with potent anticancer activity comparable to Doxorubicin, superior anti-inflammatory effects compared to Celecoxib in the NO inhibition assay, and moderate antibacterial activity.

The causality behind these activities may lie in the unique chemical structure of the derivatives, potentially allowing for interactions with multiple biological targets. For instance, the inhibition of the NF-κB pathway, a key regulator of inflammation, can also contribute to anticancer effects as this pathway is often dysregulated in cancer.[11][14]

Further investigations should focus on:

  • Elucidating the precise mechanism of action, for example, by investigating the effect on specific kinases or other enzymes.

  • Assessing the selectivity of the compounds by testing against non-cancerous cell lines.

  • Expanding the antimicrobial screening to a broader panel of bacterial and fungal strains.

By following a logical, evidence-based in vitro testing cascade, researchers can efficiently identify promising lead compounds for further preclinical and clinical development.

References

A Senior Application Scientist's Guide to the Purity Assessment of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: --INVALID-LINK--

Abstract

In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) or a key intermediate directly impacts its safety, efficacy, and stability. This guide presents a comprehensive, comparative analysis of essential analytical techniques for assessing the purity of synthesized 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid, a versatile building block in medicinal chemistry.[1] We will explore the orthogonal and complementary nature of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. This document provides not just protocols, but the underlying scientific rationale, enabling researchers to design robust, self-validating purity assessment workflows.

Introduction: The Criticality of Purity

This compound is a key structural motif in the synthesis of various biologically active molecules. Its journey from a lab-scale synthesis to a potential drug candidate is paved with rigorous quality control. Ensuring the purity of this intermediate is not merely an academic exercise; it is a foundational requirement for reproducible downstream chemistry and reliable pharmacological data.[2] Impurities, which can arise from starting materials, side reactions, or degradation, can have unintended biological effects, complicate reaction pathways, and compromise the integrity of research findings.

This guide moves beyond a simple listing of methods. It is designed to provide a logical framework for comparing and integrating analytical techniques to build a complete and trustworthy purity profile. The validation of these analytical methods is a critical component of regulatory compliance and quality assurance, ensuring that the data generated is reliable, accurate, and reproducible.[3][4]

The Purity Challenge: Anticipating Potential Impurities

A robust purity assessment strategy begins with a theoretical understanding of what impurities might be present. The synthesis of this compound, while specific routes vary, often involves steps like cyclization and bromination. This can lead to several classes of impurities:

  • Starting Materials: Unreacted precursors.

  • Regioisomers: Bromination at other positions on the aromatic ring.

  • By-products: Compounds formed from side reactions.

  • Residual Solvents: Solvents used in the reaction or purification steps.

  • Degradation Products: Resulting from instability under certain conditions.

An effective analytical workflow must be able to separate, identify, and quantify these potential contaminants.

Comparative Analysis of Core Analytical Techniques

No single analytical technique is sufficient to declare a compound "pure."[5] A multi-pronged, or orthogonal, approach is the industry standard. We will now compare the primary methods used for this purpose.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is unparalleled for its ability to separate and quantify impurities. For aromatic carboxylic acids, reverse-phase HPLC is the method of choice.[6][7]

Principle of Operation: HPLC separates compounds based on their differential partitioning between a stationary phase (typically a C18 silica column) and a liquid mobile phase. The polarity of the analyte, stationary phase, and mobile phase dictates the retention time. A UV detector is commonly used for aromatic compounds due to their strong chromophores.[7][8]

Strengths:

  • High Sensitivity: Can detect impurities at very low levels (often <0.1%).

  • Excellent Quantification: Provides accurate and precise percentage purity values based on peak area.

  • Method Versatility: Mobile phase composition and gradient can be tuned to separate a wide range of impurities.[6]

Limitations:

  • Requires a Chromophore: Compounds without a UV-absorbing moiety are invisible to UV detectors.

  • Co-elution Risk: Structurally similar impurities may not be fully separated.

  • Identifies 'What' not 'Who': While it quantifies impurities, it doesn't inherently provide structural information.

Experimental Protocol: Purity Assessment by Reverse-Phase HPLC

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL.

  • Analysis:

    • Inject 10 µL of the sample.

    • Run a gradient elution, for example:

      • 0-20 min: 30% B to 95% B.

      • 20-25 min: Hold at 95% B.

      • 25-26 min: Return to 30% B.

      • 26-30 min: Re-equilibrate at 30% B.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percentage: (Area of Main Peak / Total Area of All Peaks) * 100.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phases (A & B) System Equilibrate HPLC System MobilePhase->System System->Inject Separate Gradient Elution Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Acquire Acquire Spectrum on NMR Spectrometer Dissolve->Acquire Process Process Raw Data (FT, Phasing) Acquire->Process Analyze Analyze Spectrum (Shifts, Integrals, Couplings) Process->Analyze Identify Confirm Structure & Identify Impurity Signals Analyze->Identify LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Inject Inject Sample Separate HPLC Separation Inject->Separate Ionize Ionize Eluent (ESI) Separate->Ionize AnalyzeMass Analyze m/z Ratios Ionize->AnalyzeMass Correlate Correlate HPLC Peaks with Mass Spectra AnalyzeMass->Correlate Confirm Confirm MW & Isotopic Pattern Correlate->Confirm

References

A Comparative Guide to the Biological Evaluation of 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Intrigue of the Benzofuran Scaffold

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its derivatives have garnered significant attention for their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.[1][3][4] The 2,3-dihydrobenzofuran moiety, a saturated analog of benzofuran, offers a three-dimensional structure that can be exploited for fine-tuning interactions with biological targets. The introduction of a bromine atom at the C-5 position and an amide functionality at the C-7 position of this scaffold presents a unique chemical space for exploring novel therapeutic agents.

This guide provides a comprehensive biological evaluation of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid amides, offering a comparative analysis against relevant alternatives, supported by experimental data and detailed methodologies. We will delve into the synthesis, structure-activity relationships (SAR), and the nuanced impact of the 5-bromo substitution on the biological profile of this class of compounds.

Synthesis of the Core Scaffold and Amide Derivatives

The synthesis of this compound amides commences with the preparation of the core carboxylic acid intermediate. While various synthetic routes to substituted benzofurans exist, a common strategy involves the intramolecular cyclization of appropriately substituted phenols. For instance, 5-bromo-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxylic acid has been synthesized from 2-methyl-2-propenyl 5-bromo-3-(2-methyl-2-propenyl)-2-hydroxybenzoate via a reflux reaction with formic acid.[5]

Once the this compound is obtained, the corresponding amides can be readily synthesized through standard amide coupling reactions. This typically involves activation of the carboxylic acid, for example, with a coupling agent like N,N,N′,N′-tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate (TBTU), followed by the addition of the desired amine. This modular approach allows for the generation of a diverse library of amide derivatives for biological screening.

Comparative Biological Evaluation

The biological activity of this compound amides is highly dependent on the specific biological target being investigated. Below, we compare the performance of this scaffold in several key therapeutic areas, drawing on data from studies on closely related analogs.

Enzyme Inhibition: A Case Study in PARP-1

Poly(ADP-ribose)polymerase-1 (PARP-1) is a critical enzyme in DNA repair and a validated target for cancer therapy. A structure-based design strategy led to the exploration of 2,3-dihydrobenzofuran-7-carboxamide (DHBF-7-carboxamide) derivatives as PARP-1 inhibitors.[1][2][6] The unsubstituted DHBF-7-carboxamide was identified as a lead compound with an IC50 of 9.45 μM.[1][2]

Interestingly, substitutions at the 5-position of the dihydrobenzofuran ring were found to have a significant impact on PARP-1 inhibitory activity. While a 5-fluoro substitution led to a nearly 5-fold increase in potency (IC50 = 2.12 μM), the introduction of a bromo, nitro, or amino group at the same position resulted in inactive compounds, with IC50 values above 25 μM.[1][6]

Table 1: Comparative PARP-1 Inhibitory Activity of 5-Substituted 2,3-Dihydrobenzofuran-7-carboxamides [1][6]

CompoundSubstitution at C-5PARP-1 IC50 (μM)
1 H9.45
2 F2.12
3 Br > 25
4 NO2> 25
5 NH2> 25

This data strongly suggests that for PARP-1 inhibition, a bulky and electron-withdrawing bromine atom at the 5-position is detrimental to activity. This could be due to steric hindrance within the enzyme's active site or unfavorable electronic interactions. In contrast, the smaller and highly electronegative fluorine atom is well-tolerated and enhances potency.

Experimental Protocol: PARP-1 Inhibition Assay

A common method for determining PARP-1 inhibitory activity is a fluorometric assay that measures the consumption of NAD+, a co-substrate of PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (serial dilutions)

  • Fluorescent plate reader

  • 384-well black plates

  • Nicotinamidase and a developer reagent for fluorescent detection of NAD+ consumption

Procedure:

  • Assay Setup: Add 5 µL of the test compound serial dilutions or a vehicle control (e.g., DMSO in assay buffer) to the wells of the assay plate.

  • Add 10 µL of a pre-mixed solution of PARP-1 enzyme and activated DNA to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Start the enzymatic reaction by adding 10 µL of a 5X NAD+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.

  • Measure the fluorescence intensity using a plate reader. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from a dose-response curve.

Anticancer Activity: The Role of Halogenation

While the 5-bromo substitution was unfavorable for PARP-1 inhibition, halogenation of the benzofuran scaffold has been shown to enhance anticancer activity in other contexts.[7][8] For instance, benzofuran derivatives with bromo substituents have demonstrated significant cytotoxicity against various cancer cell lines.[7][9]

A review of the literature indicates that the position and nature of the halogen atom are critical for anticancer potency. For example, compounds with two bromo substituents, one on the benzofuran ring at C-5 and another on a phenyl ring at C-4, exhibited excellent antibacterial activity, which can sometimes correlate with anticancer potential.[9] Other studies have shown that 3-oxadiazolylbenzofuran derivatives with a bromo substituent are highly effective against human colon cancer cells (HCT116) with an IC50 value of 3.27 μM.[7]

Therefore, it is plausible that this compound amides, while inactive against PARP-1, could exhibit anticancer activity through other mechanisms. A thorough evaluation against a panel of cancer cell lines is warranted.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (serial dilutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound amides for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Antimicrobial Activity: A Promising Avenue for Brominated Benzofurans

The benzofuran scaffold is a known pharmacophore for antimicrobial agents.[3][9] Halogenation, particularly bromination, has been shown to be a key factor in enhancing the antimicrobial properties of these compounds.[9] For example, benzofuran derivatives with two bromo substituents have demonstrated excellent activity against a range of bacterial strains with MIC values between 29.76 and 31.96 mmol/L.[9]

Given these findings, this compound amides represent a promising class of compounds for antimicrobial screening. Their efficacy should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (serial dilutions)

  • Standard antimicrobial agents (positive controls)

  • Spectrophotometer or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) and Future Directions

The available data, though limited for the specific this compound amide scaffold, allows for the formulation of preliminary SAR insights and guides future research directions.

Logical Relationship of SAR Insights

SAR_Insights cluster_core 2,3-Dihydrobenzofuran-7-carboxamide Core cluster_substitutions Substitutions cluster_activities Biological Activities Core Core Scaffold C5_Sub C-5 Position PARP1 PARP-1 Inhibition C5_Sub->PARP1 Bromo: Inactive Fluoro: Active Anticancer Anticancer Activity C5_Sub->Anticancer Bromo: Potentially Active Antimicrobial Antimicrobial Activity C5_Sub->Antimicrobial Bromo: Potentially Active Amide C-7 Amide Amide->PARP1 Essential for PARP-1 Binding Amide->Anticancer Modulates Activity Amide->Antimicrobial Influences Physicochemical Properties

Caption: Structure-Activity Relationship (SAR) of 5-bromo-2,3-dihydrobenzofuran-7-carboxamides.

Key Takeaways from SAR:

  • C-5 Substitution is Critical for PARP-1 Inhibition: Small, electronegative substituents like fluorine are favorable, while larger halogens like bromine are detrimental.

  • Halogenation Can Enhance Other Activities: The presence of bromine on the benzofuran ring is often associated with increased anticancer and antimicrobial potency, suggesting alternative mechanisms of action for the 5-bromo derivatives.

  • The C-7 Amide is a Key Interaction Point: The amide group is crucial for binding to the NAD+ pocket of PARP-1 and likely plays a significant role in interacting with other biological targets. Modifications to the amide substituent can be used to modulate activity and physicochemical properties.

Future research should focus on:

  • Systematic Evaluation: Synthesizing and screening a library of this compound amides with diverse amide substituents against a broad panel of cancer cell lines and microbial pathogens.

  • Mechanism of Action Studies: For any active compounds identified, elucidating their mechanism of action to understand why the 5-bromo substitution is favorable in these contexts.

  • Comparative Studies: Directly comparing the activity of 5-bromo analogs with their 5-fluoro, 5-chloro, and unsubstituted counterparts to build a more comprehensive SAR profile.

Conclusion

The biological evaluation of this compound amides reveals a nuanced and target-dependent role for the 5-bromo substituent. While this specific substitution renders the scaffold inactive as a PARP-1 inhibitor, the broader literature on halogenated benzofurans suggests that these compounds hold significant promise as potential anticancer and antimicrobial agents. The provided experimental protocols offer a robust framework for the systematic evaluation of this intriguing class of molecules. Further investigation into their mechanism of action and a comprehensive exploration of the chemical space around the C-7 amide are critical next steps in unlocking their full therapeutic potential.

References

A Comparative Spectroscopic Guide to Positional Isomers of Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of substituted heterocyclic compounds is of paramount importance. The biological activity and material properties of a molecule are intrinsically linked to its atomic arrangement. Positional isomers, molecules with the same chemical formula but different substituent arrangements on a core scaffold, often exhibit distinct physicochemical and pharmacological profiles. This guide provides an in-depth spectroscopic comparison of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid and its key positional isomers. While direct experimental data for all isomers is not always readily available in public databases, this guide will leverage established spectroscopic principles and data from closely related analogues to present a robust, predictive comparison for researchers in the field.

The isomers under consideration are:

  • Isomer A: this compound (CAS 41177-72-4)

  • Isomer B: 7-bromo-2,3-dihydrobenzofuran-5-carboxylic acid (CAS 335671-77-7)

  • Isomer C: 4-bromo-2,3-dihydrobenzofuran-7-carboxylic acid

  • Isomer D: 6-bromo-2,3-dihydrobenzofuran-7-carboxylic acid

This guide will focus on the three primary spectroscopic techniques for the characterization of small organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy: Unraveling Proton Environments

The chemical shifts (δ) and coupling constants (J) of the protons in our isomeric series are highly sensitive to the electronic effects of the bromine and carboxylic acid substituents. The dihydrofuran moiety will present a consistent pattern of two triplets for the protons at C2 and C3, a characteristic feature of the 2,3-dihydrobenzofuran system.[1] The key differentiators will be the signals from the aromatic protons.

dot graph { layout=neato; node [shape=plaintext]; A [label="Isomer A: 5-bromo-7-carboxylic acid"]; B [label="Isomer B: 7-bromo-5-carboxylic acid"]; C [label="Isomer C: 4-bromo-7-carboxylic acid"]; D [label="Isomer D: 6-bromo-7-carboxylic acid"]; A -- B [label="Positional Isomers"]; A -- C [label="Positional Isomers"]; A -- D [label="Positional Isomers"]; B -- C [label="Positional Isomers"]; B -- D [label="Positional Isomers"]; C -- D [label="Positional Isomers"]; } caption: "Relationship between the compared isomers."

Table 1: Predicted ¹H NMR Spectral Data (Aromatic Region)

IsomerProton at C4Proton at C5Proton at C6Proton at C7Expected Coupling
A: 5-bromo-7-COOH Doublet-Doublet-meta (J ≈ 2-3 Hz)
B: 7-bromo-5-COOH Doublet-Doublet-meta (J ≈ 2-3 Hz)
C: 4-bromo-7-COOH -DoubletDoublet-ortho (J ≈ 7-9 Hz)
D: 6-bromo-7-COOH SingletSinglet---

Rationale behind the Predictions:

  • Isomer A (5-bromo-7-COOH): The protons at C4 and C6 are meta to each other, resulting in two doublets with a small meta coupling constant. The electron-withdrawing carboxylic acid group at C7 will deshield the adjacent C6 proton, causing it to appear at a higher chemical shift compared to the C4 proton.

  • Isomer B (7-bromo-5-COOH): Similar to Isomer A, the protons at C4 and C6 are meta-coupled. However, the bromine at C7 will have a less pronounced deshielding effect on the C6 proton compared to the carboxylic acid in Isomer A. The carboxylic acid at C5 will deshield both C4 and C6 protons.

  • Isomer C (4-bromo-7-COOH): The protons at C5 and C6 are ortho to each other, leading to two doublets with a large ortho coupling constant. The carboxylic acid at C7 will deshield the C6 proton, while the bromine at C4 will deshield the C5 proton.

  • Isomer D (6-bromo-7-COOH): The protons at C4 and C5 are not coupled to each other, and will therefore appear as two singlets. The carboxylic acid at C7 will deshield the C5 proton more significantly than the bromine at C6 will deshield it.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectra will also show distinct patterns for each isomer, particularly in the aromatic region (typically 110-160 ppm). The carbonyl carbon of the carboxylic acid is a key diagnostic signal, expected to resonate in the downfield region of the spectrum (165-185 ppm).[2]

Table 2: Predicted Key ¹³C NMR Chemical Shifts

IsomerC=OC-BrQuaternary Carbons
A: 5-bromo-7-COOH ~170 ppm~115 ppmC5, C7, C3a, C7a
B: 7-bromo-5-COOH ~170 ppm~118 ppmC5, C7, C3a, C7a
C: 4-bromo-7-COOH ~170 ppm~112 ppmC4, C7, C3a, C7a
D: 6-bromo-7-COOH ~170 ppm~120 ppmC6, C7, C3a, C7a

Causality in Chemical Shifts:

The carbon directly attached to the bromine atom (C-Br) will be significantly shielded compared to the other aromatic carbons. The carbon of the carboxylic acid group (C-COOH) and the carbon to which it is attached will be deshielded. The precise chemical shifts of the other aromatic carbons will be influenced by the additive effects of the substituents.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For all four isomers, the IR spectra are expected to be broadly similar, dominated by the characteristic absorptions of the carboxylic acid and the aromatic ring.

dot graph { rankdir=LR; node [shape=box, style=rounded]; "Sample" -> "IR Spectrometer" -> "Detector" -> "Spectrum"; "IR Spectrometer" [label="IR Source -> Sample -> Monochromator"]; } caption: "Workflow for IR Spectroscopy."

Expected Key IR Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[1][3]

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ for the CH₂ groups of the dihydrofuran ring.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1710 and 1680 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring.[4]

  • C=C Stretch (Aromatic): Several peaks of variable intensity in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Carboxylic Acid & Ether): Strong absorptions in the 1320-1210 cm⁻¹ (acid) and 1250-1000 cm⁻¹ (aryl ether) regions.

  • C-Br Stretch: A weak to medium absorption in the 680-515 cm⁻¹ region.

While the overall patterns will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the isomers, reflecting the different substitution patterns on the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition.

dot graph { node [shape=box]; "Molecule" -> "Ionization" -> "Acceleration" -> "Deflection" -> "Detection" -> "Mass Spectrum"; } caption: "Principle of Mass Spectrometry."

Key Features in the Mass Spectrum:

  • Molecular Ion Peak (M⁺): All isomers have the same molecular formula, C₉H₇BrO₃, and thus the same nominal molecular weight of 243 g/mol . A crucial feature will be the presence of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 1:1 ratio. This is the characteristic isotopic signature of a molecule containing one bromine atom (due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation Pattern: The fragmentation of the molecular ion will provide clues to the structure. Common fragmentation pathways for these isomers would include:

    • Loss of H₂O (m/z 18): From the carboxylic acid group.

    • Loss of COOH (m/z 45): A common fragmentation for carboxylic acids.

    • Loss of Br (m/z 79/81): Cleavage of the carbon-bromine bond.

    • Retro-Diels-Alder type fragmentation: Of the dihydrofuran ring.

While the major fragments may be similar across the isomers, the relative intensities of the fragment ions could differ, providing a potential avenue for differentiation. For instance, the stability of the resulting carbocation after the loss of a bromine atom or a carboxylic acid group might vary slightly depending on the substitution pattern.

Experimental Protocols

For researchers aiming to acquire their own spectroscopic data for these or similar compounds, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Use a 400 MHz or higher field NMR spectrometer. A standard single-pulse experiment is typically sufficient.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Depending on the instrumentation, the sample can be introduced via direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that is useful for confirming the molecular weight.

Conclusion

The spectroscopic characterization of the positional isomers of bromo-2,3-dihydrobenzofuran-7-carboxylic acid relies on a careful and integrated analysis of data from NMR, IR, and Mass Spectrometry. While IR and MS will confirm the presence of the key functional groups and the overall molecular formula, ¹H and ¹³C NMR spectroscopy are the definitive techniques for distinguishing between these isomers. The predicted differences in the chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectra, in particular, provide a clear and reliable method for structural assignment. This guide serves as a foundational resource for researchers working on the synthesis and characterization of novel benzofuran derivatives, enabling more efficient and accurate structural elucidation in their drug discovery and development endeavors.

References

A Researcher's Guide to Cross-Reactivity Profiling of 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous validation. The 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid scaffold represents a versatile starting point for inhibitor design, with related structures showing activity against a range of biological targets.[1][2] However, the ultimate success of any inhibitor derived from this core structure hinges not just on its potency against the intended target, but also on its selectivity. Unforeseen off-target interactions, or cross-reactivity, can lead to toxicity or confound biological readouts, making a thorough understanding of an inhibitor's selectivity profile a critical, non-negotiable step in preclinical development.

This guide provides a comprehensive framework for characterizing the cross-reactivity of novel inhibitors based on the this compound scaffold. Recognizing that early-stage compounds often have unconfirmed or unknown primary targets, we present a logical, multi-pronged strategy. This approach begins with broad, unbiased screening to identify high-affinity interactors and progresses to targeted, cell-based assays to confirm meaningful target engagement in a physiological context. We will use the protein kinase family—a frequent target of heterocyclic inhibitors—as our primary case study, while also considering other potential target classes such as carbonic anhydrases and components of the NF-κB signaling pathway.[3][4][5]

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

In an ideal world, a drug would interact with only its intended target. In reality, the conserved nature of protein families, particularly the ATP-binding pocket of kinases, makes absolute selectivity a rare achievement.[6] Many effective drugs, in fact, are multi-targeted, deriving their efficacy from hitting several key nodes in a disease pathway.[7] The critical task for the medicinal chemist is to distinguish between advantageous polypharmacology and problematic, promiscuous binding that could lead to adverse effects. Early and comprehensive cross-reactivity profiling allows for:

  • Identification of the Primary Target(s): For novel compounds emerging from phenotypic screens, their molecular target is often unknown. Broad panel screening is a powerful tool for target deconvolution.[8][9]

  • Anticipation of Off-Target Liabilities: Identifying unintended targets early allows for structure-activity relationship (SAR) studies aimed at designing out undesirable interactions.[7]

  • Discovery of New Therapeutic Opportunities: A cross-reactivity screen might reveal unexpected, potent activity against a target implicated in a different disease, opening new avenues for the compound's development.

  • Rational Interpretation of Biological Data: Knowing the full spectrum of a compound's targets is essential for accurately interpreting its effects in cellular and in vivo models.

Phase 1: Unbiased Kinome-Wide Profiling

Given the prevalence of the benzofuran scaffold in kinase inhibitors, a comprehensive kinome scan is the logical first step in characterizing a novel compound, which we will call BDF-7X , derived from this compound.[10] This approach assesses the binding or inhibitory activity of BDF-7X against a large panel of kinases, providing a bird's-eye view of its selectivity.

Comparator Compounds: Establishing a Selectivity Benchmark

To contextualize the performance of BDF-7X, it is essential to profile it alongside well-characterized comparator compounds. These should ideally include both highly selective and multi-targeted inhibitors to represent the spectrum of possible outcomes.

CompoundPrimary Target(s)Selectivity ProfileRationale for Inclusion
Dasatinib ABL, SRC family kinasesMulti-targetedA widely-used clinical compound known for its broad activity, serving as a benchmark for polypharmacology.[11]
Erlotinib EGFRHighly SelectiveA classic example of a selective inhibitor, providing a benchmark for high target specificity.
Staurosporine Broad SpectrumHighly PromiscuousA non-selective inhibitor used as a positive control for broad kinase inhibition.
BDF-7X Unknown To be determined The novel compound of interest based on the this compound scaffold.
Experimental Protocol: Kinome-Wide Competition Binding Assay (e.g., KINOMEscan®)

This method quantifies the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via qPCR, providing a precise measure of binding affinity (Kd) or percent inhibition at a single concentration.[12]

Methodology:

  • Compound Preparation: Prepare a stock solution of BDF-7X and comparator compounds in 100% DMSO. For a single-concentration screen, a common concentration is 1 µM. For Kd determination, prepare a serial dilution series (e.g., 11 points, 3-fold dilutions starting from 30 µM).

  • Assay Assembly: In a multi-well plate, combine the test compound with the specific kinase construct and the immobilized ligand. Each well contains a different kinase from the panel.

  • Equilibration: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Affinity Capture: The kinase-ligand complexes are captured on a solid support. Unbound components are washed away.

  • Quantification: The amount of kinase captured on the support is quantified using qPCR of the DNA tag. The signal is inversely proportional to the test compound's binding affinity.

  • Data Analysis: Results can be expressed as "% Inhibition" relative to a DMSO control or as a dissociation constant (Kd). A lower Kd value indicates a stronger interaction.

Data Presentation and Interpretation

The output of a kinome scan is a rich dataset that can be visualized to readily assess selectivity. A common representation is the "TREEspot™" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.

Illustrative Kinome Scan Results for BDF-7X and Comparators (% Inhibition at 1 µM)

Kinase TargetBDF-7XDasatinibErlotinibStaurosporine
VEGFR2 99.5 98.25.199.9
PDGFRβ 98.7 99.13.499.8
c-KIT 95.2 99.62.199.7
ABL125.699.8 4.599.5
SRC30.199.7 8.299.6
EGFR15.365.499.2 98.9
MAPK14 (p38α)88.975.310.599.1
CDK212.145.12.898.5

Note: This data is hypothetical and for illustrative purposes only.

From this hypothetical data, we can infer that BDF-7X is a potent, multi-targeted inhibitor with strong activity against VEGFR2, PDGFRβ, c-KIT, and p38α. Its profile is distinct from the highly selective Erlotinib and the broadly promiscuous Staurosporine, bearing some resemblance to the multi-targeted profile of Dasatinib but hitting a different constellation of kinases.

Caption: Illustrative Kinome TREEspot® for BDF-7X.

Phase 2: Validating Target Engagement in a Cellular Environment

While biochemical assays are excellent for determining direct binding, they do not account for cell permeability, compound metabolism, or the need to compete with high intracellular concentrations of ATP. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound engages its target inside intact cells.[8][13] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[14]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a standard Western blot-based CETSA to validate the engagement of BDF-7X with its putative targets identified in the kinome scan (e.g., VEGFR2).

Methodology:

  • Cell Culture and Treatment: Culture a cell line that endogenously expresses the target protein (e.g., HUVEC cells for VEGFR2). Treat intact cells with BDF-7X at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO as a vehicle control. Incubate for a set period (e.g., 1 hour) to allow for cell penetration and target binding.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. This step denatures and aggregates unbound proteins.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a warm water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins and cell debris.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the total protein concentration to ensure equal loading.

  • Immunoblotting: Analyze the soluble fractions by SDS-PAGE and Western blot using a specific antibody against the target protein (VEGFR2). The band intensity corresponds to the amount of soluble, stabilized protein remaining at each temperature.

  • Data Analysis: Plot the band intensities against temperature for both DMSO- and BDF-7X-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates target stabilization and engagement.

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_lysis 3. Lysis & Separation cluster_analysis 4. Analysis cells Intact Cells Expressing Target Protein treat_dmso Treat with DMSO (Control) cells->treat_dmso treat_bdf7x Treat with BDF-7X cells->treat_bdf7x heat Heat aliquots across a temperature gradient lysis Freeze-Thaw Lysis heat->lysis centrifuge High-Speed Centrifugation lysis->centrifuge wb Western Blot for Target Protein pellet Pellet: Aggregated Proteins centrifuge->pellet supernatant Supernatant: Soluble Proteins centrifuge->supernatant supernatant->wb curve Plot Melting Curve (Intensity vs. Temp) wb->curve

Caption: General workflow for a CETSA experiment.

Illustrative CETSA Data: Thermal Stabilization of VEGFR2 by BDF-7X

Temperature (°C)Soluble VEGFR2 (% of 37°C Control) - DMSOSoluble VEGFR2 (% of 37°C Control) - BDF-7X (1 µM)
49100100
5295100
557598
5850 (Tagg) 92
612078
64555 (Tagg)
67<125

Note: This data is hypothetical and for illustrative purposes only. Tagg = Aggregation Temperature (50% protein remaining).

The data shows a clear rightward shift in the melting curve for VEGFR2 in the presence of BDF-7X, with the aggregation temperature (Tagg) increasing from 58°C to 64°C. This thermal stabilization is strong evidence of direct target engagement in a cellular context.

Phase 3: Investigating Other Potential Target Classes

While kinases are a strong starting point, the benzofuran scaffold is known to interact with other protein families. The principles of selectivity profiling remain the same: screen against a panel of targets and validate hits in appropriate secondary assays.

  • Carbonic Anhydrases (CAs): Benzofuran-based carboxylic acids have been reported as inhibitors of CAs, particularly cancer-related isoforms like CA IX and XII.[3] A cross-reactivity study would involve screening BDF-7X against a panel of purified human CA isoforms (e.g., hCA I, II, IX, XII) using a standard enzymatic assay, such as a stopped-flow CO2 hydration assay. The goal is to determine Ki values for each isoform and calculate a selectivity index (e.g., Ki(hCA II) / Ki(hCA IX)) to quantify isoform-specific inhibition.[15][16]

  • NF-κB Signaling Pathway: Some dihydrobenzofuran derivatives inhibit NF-κB transcriptional activity.[17] Assessing cross-reactivity here is more complex as it involves a signaling pathway rather than a single enzyme class. An initial screen could use a reporter gene assay in cells to measure the inhibition of TNF-α-induced NF-κB activity. To deconvolve the specific target within the pathway (e.g., IKK kinases, p65), follow-up cellular assays measuring the phosphorylation status of key pathway components (e.g., IκBα, p65) via Western blot would be necessary.[4]

Conclusion

For any novel inhibitor based on the this compound scaffold, a systematic and multi-faceted approach to cross-reactivity profiling is not just recommended—it is essential. By combining broad, unbiased screening techniques like kinome scanning with robust, cell-based validation methods such as CETSA, researchers can build a comprehensive selectivity profile. This profile is the foundation for making informed decisions in a drug discovery program, enabling the optimization of on-target potency while minimizing off-target liabilities. Comparing the novel agent's profile to well-characterized benchmarks provides crucial context, ultimately guiding the development of safer, more effective therapeutic agents.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid (CAS No. 41177-72-4). As a brominated aromatic carboxylic acid, this compound requires stringent handling and disposal procedures to protect laboratory personnel and the environment. This document moves beyond a simple checklist, delving into the chemical principles that dictate these procedures, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste with confidence and scientific integrity.

Pillar 1: Hazard Assessment & Chemical Profile

Understanding the chemical nature of this compound is fundamental to its safe disposal. Its structure contains three key features that define its hazard profile and disposal pathway:

  • Aromatic Benzofuran Ring: This stable ring structure is not readily biodegradable.

  • Bromine Atom (Halogen): The carbon-bromine bond makes this a halogenated organic compound.[1] Improper disposal, particularly through low-temperature combustion, can lead to the formation of hazardous polybrominated dibenzofurans or dibenzodioxins.[2]

  • Carboxylic Acid Group: While this group imparts acidic properties, the complexity of the overall molecule means it cannot be treated like simple carboxylic acids (e.g., acetic acid).[3][4]

Due to these features, this compound must be classified and handled as hazardous chemical waste . While a specific safety data sheet (SDS) was not found in the initial search, the properties of related halogenated and aromatic compounds necessitate treating it with care, assuming it is an irritant to the eyes, skin, and respiratory system.[5]

Pillar 2: Adherence to Regulatory Mandates

The disposal of this compound is governed by stringent federal and local regulations. In the United States, two primary agencies set the standards:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste (i.e., your laboratory) is responsible for its management from "cradle to grave."[6] This means you must ensure the waste is properly identified, managed, and treated prior to its final disposal.[6][7]

  • Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) requires employers to establish a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and waste disposal to protect employees.[8][9][10]

Your institution's Environmental Health & Safety (EHS) office is your primary resource for navigating these regulations and implementing the correct procedures for your specific location.

Pillar 3: Step-by-Step Disposal Protocol

Adherence to the following systematic protocol is mandatory for ensuring safety and compliance.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE.[3]

  • Eye Protection: Chemical safety goggles meeting OSHA standards (29 CFR 1910.133).[3]

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile).

  • Body Protection: A laboratory coat is essential.

Step 2: Waste Segregation - The Critical First Step

Proper segregation is the most crucial step in the disposal process. Halogenated organic waste must be collected separately from all other waste streams to ensure it undergoes the correct final treatment, typically high-temperature incineration.[2][11]

  • Action: Designate a specific, dedicated waste container for "Halogenated Organic Waste."[1][11]

  • Causality: Mixing this waste with non-halogenated solvents complicates disposal, increases costs, and violates regulatory requirements. Furthermore, accidentally mixing it with incompatible chemicals, such as strong bases or oxidizing agents, could trigger a dangerous reaction.[12][13]

Step 3: Containerization and Labeling

All hazardous waste containers must be correctly chosen and labeled.[12]

  • Container: Use a chemically compatible, leak-proof container with a secure, sealable lid. The container must be in good condition.

  • Labeling: The container must be clearly and conspicuously labeled with the words "Hazardous Waste" and the full chemical name: "this compound." [11] List all other components of the waste mixture if applicable (e.g., solvents used for rinsing).

Step 4: Managing Different Waste Forms
  • Solid Waste: Collect pure, unreacted this compound and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) directly into the designated solid halogenated waste container.

  • Liquid Waste (Solutions & Rinsates): Collect all solutions containing the compound and the initial solvent rinses from contaminated glassware into a designated liquid halogenated waste container.[11]

  • Contaminated Labware & PPE:

    • Glassware: Rinse glassware with a minimal amount of a suitable solvent (e.g., acetone). This rinsate is considered hazardous and must be collected in the liquid halogenated waste container.[11] After this initial decontamination, the glassware can typically be washed normally.

    • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container and treated as hazardous waste.[12]

    • Gloves and other PPE: Lightly contaminated gloves and wipes should be collected in a separate, sealed bag within the solid hazardous waste stream.

Step 5: Temporary Storage of Waste

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be:

  • In a well-ventilated location, preferably within a secondary containment tray.

  • Away from heat, sparks, or incompatible chemicals.[12]

  • Inspected regularly for any signs of leaks or degradation.[12]

Step 6: Final Disposal
  • Action: Once the waste container is full or has reached your institution's storage time limit, contact your EHS office to arrange for pickup.[11]

  • Mechanism: EHS will coordinate with a licensed hazardous waste disposal company. This company will transport the waste for final destruction, which for halogenated organics is typically high-temperature incineration. This method ensures the complete breakdown of the molecule into less harmful components.[2][14]

Prohibited Disposal Methods: Actions to Avoid

  • DO NOT Pour Down the Drain: This compound's structure and halogen content make it unsuitable for drain disposal. It can persist in the environment and harm aquatic life.[3]

  • DO NOT Attempt Neutralization: Unlike simple acids, neutralizing this complex molecule with a base without a thoroughly vetted and approved EHS protocol is dangerous. The reaction could be exothermic, and the resulting salt is still a halogenated organic compound that requires disposal as hazardous waste.

  • DO NOT Dispose in Regular Trash: Disposing of this chemical in the regular or non-hazardous waste stream is a serious regulatory violation and poses a risk to sanitation workers and the environment.[3]

  • DO NOT Mix Waste Streams: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or any other waste stream.[1][11]

Disposal Data Summary

ParameterGuidelineRationale
Waste Classification Hazardous Waste: Halogenated Organic CompoundContains bromine on an aromatic structure, requiring specific high-temperature disposal.[1][11]
Primary Container Chemically resistant, sealable container (glass or polyethylene).To prevent leaks and reactions.[12]
Labeling Requirement "Hazardous Waste," "this compound"Ensures proper identification for handling, storage, and final disposal.[11]
Allowed Disposal Collection for pickup by institutional EHS for incineration.Ensures complete destruction and prevents environmental contamination.[2][11]
Prohibited Disposal Drain Disposal, Regular Trash, Mixing with Non-Halogenated Waste.Violation of EPA regulations; poses environmental and safety risks.[3][6]

Disposal Decision Workflow

The following diagram outlines the essential decision-making process for the proper management of waste containing this compound.

G cluster_start Waste Generation cluster_assessment Segregation & Collection cluster_containment Containerization & Labeling cluster_end Final Disposal start Waste Containing 5-bromo-2,3-dihydrobenzofuran- 7-carboxylic Acid is Generated solid Is the waste solid? (e.g., pure chemical, contaminated wipes) start->solid Assess Waste Form liquid Is the waste liquid? (e.g., solutions, solvent rinses) start->liquid Assess Waste Form sharps Is the waste a contaminated sharp? start->sharps Assess Waste Form solid_container Place in SOLID Halogenated Organic Waste Container solid->solid_container liquid_container Place in LIQUID Halogenated Organic Waste Container liquid->liquid_container sharps_container Place in HAZARDOUS Sharps Waste Container sharps->sharps_container labeling Ensure container is sealed and clearly labeled: 'Hazardous Waste' + Full Chemical Name(s) solid_container->labeling liquid_container->labeling sharps_container->labeling storage Store in designated Satellite Accumulation Area labeling->storage ehs Contact EHS for Waste Pickup storage->ehs

Caption: Decision workflow for the disposal of this compound.

By strictly adhering to this protocol, laboratory professionals can manage the disposal of this compound in a manner that is safe, scientifically sound, and fully compliant with all regulatory requirements, thereby building a culture of safety and trust within the research environment.

References

A Researcher's Guide to the Safe Handling of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid and its analogs are of significant interest. As a Senior Application Scientist, this guide is intended to provide researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. Our focus extends beyond mere compliance, aiming to instill a culture of safety and confidence in the laboratory.

Hazard Assessment: The Cornerstone of Laboratory Safety

Before any procedure involving this compound, a thorough hazard assessment is mandatory. This process, as outlined by the Occupational Safety and Health Administration (OSHA), involves identifying potential hazards and selecting the appropriate Personal Protective Equipment (PPE) to mitigate risks[4][5][6].

Key Potential Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, or inflammation[2][3].

  • Eye Irritation: The compound, likely a solid, can cause serious eye irritation if it comes into contact with the eyes[1][3].

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory discomfort[2][3].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is dictated by the specific laboratory operations being performed. The following table summarizes the recommended PPE for handling this compound.

Operation Minimum PPE Requirements Enhanced Precautions (for large quantities or high-risk procedures)
Weighing and preparing solutions Lab coat, nitrile gloves, safety glasses with side shields.Chemical splash goggles, face shield, respiratory protection (N95 respirator).
Running reactions Lab coat, nitrile gloves, safety glasses with side shields.Chemical splash goggles, consider neoprene or other chemically resistant gloves for prolonged handling.
Purification (e.g., chromatography) Lab coat, nitrile gloves, safety glasses with side shields.Chemical splash goggles, face shield.
Handling of dry powder Lab coat, nitrile gloves, safety glasses with side shields, N95 respirator.Use of a certified chemical fume hood is mandatory.
Step-by-Step PPE Protocol:

A disciplined approach to donning and doffing PPE is critical to prevent cross-contamination.

Donning Procedure:

  • Lab Coat: Fasten completely.

  • Respirator (if required): Perform a seal check.

  • Eye and Face Protection: Position securely.

  • Gloves: Pull gloves over the cuffs of the lab coat.

Doffing Procedure (to be performed in a designated area):

  • Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Face Shield/Goggles: Handle by the headband or earpieces.

  • Respirator: Remove without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Below is a visual representation of the PPE selection workflow based on the identified hazards.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Experimental Procedure Start Start Identify_Hazards Identify Potential Hazards (Skin, Eye, Respiratory Irritation) Start->Identify_Hazards Assess_Risk Assess Risk Level (Quantity, Procedure) Identify_Hazards->Assess_Risk Select_Body Body Protection (Lab Coat) Assess_Risk->Select_Body All Procedures Select_Hand Hand Protection (Nitrile Gloves) Assess_Risk->Select_Hand All Procedures Select_Eye Eye/Face Protection (Safety Glasses/Goggles) Assess_Risk->Select_Eye All Procedures Select_Respiratory Respiratory Protection (N95 Respirator) Assess_Risk->Select_Respiratory Handling Powder Procedure Proceed with Experiment Select_Body->Procedure Select_Hand->Procedure Select_Eye->Procedure Select_Respiratory->Procedure

Caption: PPE Selection Workflow for Handling this compound.

Operational and Disposal Plans: Ensuring a Safe Laboratory Environment

Safe handling practices are paramount to minimizing exposure and preventing accidents.

Engineering Controls:
  • Chemical Fume Hood: All work with the solid compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Safe Handling Procedures:
  • Avoid creating dust when handling the solid material.

  • Use a spatula or other appropriate tools for transferring the solid.

  • Close containers tightly when not in use.

  • Wash hands thoroughly after handling, even if gloves were worn.

Emergency Procedures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][7]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8]

Spill Management:
  • Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a suitable solvent.

  • Major Spills: Evacuate the area and alert the appropriate emergency response team.

Waste Disposal:

As a brominated organic compound, this compound should be disposed of as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container for halogenated organic waste.

  • Liquid Waste: Solutions containing the compound should also be collected in a labeled container for halogenated organic waste.

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal. It is often required to dispose of halogenated and non-halogenated organic waste in separate containers[9].

The following diagram illustrates the decision-making process for waste disposal.

Waste_Disposal_Workflow Start Waste Generated Is_Solid Solid or Liquid? Start->Is_Solid Solid_Waste Collect in Labeled Container (Halogenated Solid Waste) Is_Solid->Solid_Waste Solid Liquid_Waste Collect in Labeled Container (Halogenated Liquid Waste) Is_Solid->Liquid_Waste Liquid Seal_Container Seal Container Securely Solid_Waste->Seal_Container Liquid_Waste->Seal_Container Store_Waste Store in Designated Hazardous Waste Area Seal_Container->Store_Waste Arrange_Disposal Arrange for Professional Disposal Store_Waste->Arrange_Disposal

Caption: Waste Disposal Workflow for this compound.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the safety of the laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.